molecular formula C19H19ClN6O2S B1431322 Avanafil impurity 26 CAS No. 1364671-62-4

Avanafil impurity 26

Cat. No.: B1431322
CAS No.: 1364671-62-4
M. Wt: 430.9 g/mol
InChI Key: BXOLBSYPUBHTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil impurity 26 is a useful research compound. Its molecular formula is C19H19ClN6O2S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLBSYPUBHTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Pyrimidine-5-Carboxamide Derivatives as Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the specific chemical entity, (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, did not yield specific data. This suggests the compound may be novel or not extensively documented in public literature. To fulfill the user's request for an in-depth technical guide, this document will focus on a closely related and well-researched class of compounds: Pyrimidine-5-Carboxamide Derivatives as STAT6 Inhibitors . This guide will adhere to the specified structure, scientific rigor, and formatting to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Targeting STAT6

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal protein in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are implicated in the pathophysiology of various allergic conditions such as asthma and atopic diseases.[1][2] Upon activation by IL-4 or IL-13, STAT6 plays a crucial role in Th2 differentiation.[1] Consequently, inhibiting STAT6 presents a promising therapeutic strategy for these allergic disorders. The development of small molecule inhibitors, such as those based on the pyrimidine-5-carboxamide scaffold, has been a focus of research to modulate the Th2 immune response.[1][2]

The Pyrimidine-5-Carboxamide Scaffold: A Privileged Structure for Kinase and Transcription Factor Inhibition

The pyrimidine ring is a common motif in a multitude of biologically active compounds, including several approved drugs. Its ability to form multiple hydrogen bonds and engage in various interactions with protein targets makes it a "privileged structure" in medicinal chemistry. The pyrimidine-5-carboxamide core, in particular, has been successfully utilized in the design of inhibitors for a range of targets, including STAT6.[1][2] The strategic placement of different substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: How Pyrimidine-5-Carboxamide Derivatives Inhibit STAT6

The primary mechanism by which these compounds inhibit STAT6 is through competitive binding at the protein's active site, thereby preventing its downstream functions. While the exact binding mode can vary between different derivatives, the general principle involves the pyrimidine-5-carboxamide core anchoring the molecule within the binding pocket through key interactions. The various substituents then occupy adjacent hydrophobic and hydrophilic pockets, enhancing the binding affinity and selectivity.

STAT6_Inhibition_Pathway IL-4/IL-13 IL-4/IL-13 Receptor Receptor IL-4/IL-13->Receptor Binds to STAT6 STAT6 Receptor->STAT6 Activates Transcription of Target Genes Transcription of Target Genes STAT6->Transcription of Target Genes Promotes Pyrimidine-5-Carboxamide Inhibitor Pyrimidine-5-Carboxamide Inhibitor Pyrimidine-5-Carboxamide Inhibitor->STAT6 Inhibits Th2 Differentiation Th2 Differentiation Transcription of Target Genes->Th2 Differentiation

Figure 1: Simplified signaling pathway of STAT6 activation by IL-4/IL-13 and its inhibition by pyrimidine-5-carboxamide derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyrimidine-5-carboxamide scaffold have provided valuable insights into the structural requirements for potent STAT6 inhibition. Key findings from SAR studies include:

  • The 2-and 4-positions of the pyrimidine ring: These positions are critical for interaction with the target protein. Substitutions with various amino groups have been explored to optimize binding. For instance, the introduction of a 2-{[2-(4-hydroxyphenyl)ethyl]amino} moiety has been shown to be beneficial for activity.[1]

  • The 5-position carboxamide: The carboxamide group at this position is a key feature of these inhibitors. Modifications of the amide substituent can influence potency and pharmacokinetic properties.

  • Substituents on the benzylamino group: At the 4-position, variations in the substitution pattern on the benzylamino ring have a significant impact on inhibitory activity. For example, trifluorobenzyl groups have been shown to enhance potency.[2]

CompoundR1R2IC50 (nM) for STAT6 InhibitionReference
2t (AS1517499) -H3-chloro-4-hydroxyphenyl21[1]
25y (YM-341619) 2,3,6-trifluorobenzyl4-morpholin-4-ylphenyl0.70[2]

Table 1: Representative pyrimidine-5-carboxamide derivatives and their STAT6 inhibitory activities.

Experimental Protocols

General Synthesis of Pyrimidine-5-Carboxamide Derivatives

The synthesis of this class of compounds typically involves a multi-step process. A generalized synthetic workflow is outlined below:

Synthesis_Workflow Starting_Materials 2,4-dichloropyrimidine-5-carboxylate Step1 Nucleophilic substitution at C4 (e.g., with a benzylamine derivative) Starting_Materials->Step1 Intermediate1 4-substituted-2-chloropyrimidine-5-carboxylate Step1->Intermediate1 Step2 Nucleophilic substitution at C2 (e.g., with an aniline derivative) Intermediate1->Step2 Intermediate2 2,4-disubstituted-pyrimidine-5-carboxylate Step2->Intermediate2 Step3 Amide coupling (e.g., with an amine) Intermediate2->Step3 Final_Product Pyrimidine-5-carboxamide derivative Step3->Final_Product

Figure 2: General synthetic workflow for pyrimidine-5-carboxamide derivatives.

Step-by-Step Methodology (Illustrative Example):

  • Step 1: Synthesis of 4-substituted-2-chloropyrimidine-5-carboxylate.

    • To a solution of a suitable 2,4-dichloropyrimidine-5-carboxylate in an appropriate solvent (e.g., dichloromethane), add a substituted benzylamine derivative and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture to isolate the 4-substituted-2-chloropyrimidine-5-carboxylate intermediate.

  • Step 2: Synthesis of 2,4-disubstituted-pyrimidine-5-carboxylate.

    • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., N,N-dimethylformamide), add a substituted aniline derivative and a base (e.g., potassium carbonate).

    • Heat the reaction mixture at an elevated temperature until the reaction is complete.

    • Cool the reaction mixture and perform an aqueous workup to isolate the 2,4-disubstituted-pyrimidine-5-carboxylate.

  • Step 3: Synthesis of the final Pyrimidine-5-carboxamide derivative.

    • Hydrolyze the ester of the intermediate from Step 2 to the corresponding carboxylic acid using a suitable base (e.g., lithium hydroxide).

    • Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU) in the presence of a base (e.g., diisopropylethylamine).

    • Purify the final product by chromatography.

In Vitro STAT6 Inhibition Assay

The inhibitory activity of the synthesized compounds against STAT6 can be evaluated using various biochemical or cell-based assays. A common method is an ELISA-based assay that measures the inhibition of STAT6 binding to its consensus DNA sequence.

Protocol Outline:

  • Coat a 96-well plate with a double-stranded oligonucleotide containing the STAT6 consensus binding site.

  • Incubate the wells with recombinant human STAT6 protein in the presence of various concentrations of the test compound.

  • Add a primary antibody specific for STAT6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of STAT6 binding.

Conclusion and Future Directions

Pyrimidine-5-carboxamide derivatives have emerged as a promising class of STAT6 inhibitors with therapeutic potential for allergic diseases. The extensive SAR studies have provided a clear understanding of the structural features required for high potency. Future research in this area could focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy. Furthermore, exploring the selectivity profile of these inhibitors against other STAT family members will be crucial for developing safe and effective clinical candidates. The versatility of the pyrimidine-5-carboxamide scaffold suggests that it will continue to be a valuable template for the design of novel inhibitors targeting a wide range of therapeutic targets.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 931-943. [Link]

  • Ohta, M., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6361-6371. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Strategic Overview

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, distinguished by its rapid onset of action, making it a significant therapeutic agent for erectile dysfunction.[1][2][3] The rigorous quality control of such active pharmaceutical ingredients (APIs) necessitates a profound understanding of their synthetic routes and the potential process-related impurities that may arise. This guide provides a detailed technical exposition on the synthesis of Avanafil Related Compound A (Imp-A), a critical intermediate in the manufacturing pathway of Avanafil.[4]

Understanding the synthesis of Compound A is not merely an academic exercise; it is fundamental to ensuring the purity and safety of the final Avanafil drug product.[5] This compound, chemically identified as (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, represents the penultimate precursor before the final amidation step to yield Avanafil.[1][4] This whitepaper will deconstruct its synthesis, elucidating the strategic rationale behind each transformation and providing detailed protocols grounded in established chemical literature.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of Avanafil Related Compound A is best approached through a convergent strategy, building the core pyrimidine-5-carboxylic acid structure through sequential nucleophilic aromatic substitution reactions followed by ester hydrolysis. Our retrosynthetic analysis identifies a substituted pyrimidine core as the logical starting point.

The key disconnections are made at the C4-N bond (disconnecting the benzylamine side chain), the C2-N bond (disconnecting the pyrrolidine moiety), and the carboxylic acid, which can be retrosynthetically traced back to a more stable ester functional group. This leads to a commercially viable starting material, 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, and two key nucleophiles: 3-chloro-4-methoxybenzylamine and (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol).

G CompoundA Avanafil Related Compound A (Target Molecule) Intermediate3 Intermediate Ester (S)-4-(3-chloro-4-methoxybenzylamino) -5-ethoxycarbonyl-2-(2-hydroxymethyl -1-pyrrolidinyl)pyrimidine CompoundA->Intermediate3 Ester Hydrolysis (e.g., NaOH) Intermediate2 Activated Pyrimidine 4-(3-chloro-4-methoxybenzylamino) -5-ethoxycarbonyl-2-methylsulfonylpyrimidine Intermediate3->Intermediate2 Nucleophilic Substitution Reagent2 (S)-2-(hydroxymethyl) pyrrolidine Intermediate3->Reagent2 Intermediate1 Substituted Pyrimidine 4-(3-chloro-4-methoxybenzylamino) -5-ethoxycarbonyl-2-methylthiopyrimidine Intermediate2->Intermediate1 Oxidation (e.g., m-CPBA) Start Starting Material 4-chloro-5-ethoxycarbonyl -2-methylthiopyrimidine Intermediate1->Start Nucleophilic Substitution Reagent1 3-chloro-4-methoxy benzylamine Intermediate1->Reagent1

Caption: Retrosynthetic pathway for Avanafil Related Compound A.

Step-by-Step Synthesis Pathway

The forward synthesis is a well-orchestrated four-step process. The causality behind this sequence is critical: the methylthio group at the C2 position is less reactive than the chloro group at C4, allowing for a selective initial substitution. Subsequently, the methylthio group is oxidized to a highly effective methylsulfonyl leaving group to facilitate the second substitution.

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Oxidation cluster_2 Step 3: Second Nucleophilic Substitution cluster_4 Step 4: Ester Hydrolysis Start 4-chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine Int1 Intermediate 1 Start->Int1 + 3-chloro-4-methoxybenzylamine (Nucleophilic Attack at C4) Int1_2 Intermediate 1 Int2 Intermediate 2 (Activated Sulfone) Int1_2->Int2 + m-CPBA (Oxidation of Sulfide) Int2_2 Intermediate 2 Int3 Intermediate 3 (Ester) Int2_2->Int3 + (S)-2-(hydroxymethyl)pyrrolidine (Nucleophilic Attack at C2) Int3_2 Intermediate 3 (Ester) Final Avanafil Related Compound A (Final Product) Int3_2->Final + NaOH (Saponification)

Caption: Overall workflow for the synthesis of Avanafil Related Compound A.

Step 1: Synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine
  • Principle & Rationale: This step involves a nucleophilic aromatic substitution. The chlorine atom at the C4 position of the pyrimidine ring is activated by the adjacent electron-withdrawing ester and ring nitrogen atoms, making it susceptible to displacement by the primary amine of 3-chloro-4-methoxybenzylamine.[6] The methylthio group at C2 is significantly less reactive, ensuring regioselectivity. An acid scavenger (base) is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Experimental Protocol:

    • To a stirred solution of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine in a suitable aprotic solvent (e.g., acetonitrile or THF), add 1.1 equivalents of 3-chloro-4-methoxybenzylamine.

    • Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as an acid scavenger.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from ethanol or column chromatography.

Step 2: Synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine
  • Principle & Rationale: The sulfide intermediate from Step 1 is oxidized to a sulfone. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, far superior to the methylthio group (-SCH₃). This activation is crucial for the subsequent nucleophilic substitution reaction at the C2 position.[6] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.

  • Experimental Protocol:

    • Dissolve the product from Step 1 in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2.2 equivalents of m-CPBA portion-wise, maintaining the temperature below 5 °C. The use of a slight excess ensures complete oxidation.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC/HPLC.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

    • Separate the organic layer and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the sulfone intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of (S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethyl-1-pyrrolidinyl)pyrimidine
  • Principle & Rationale: This is the second key nucleophilic aromatic substitution. The highly activated methylsulfonyl group at C2 is displaced by the secondary amine of (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol).[6] This reaction establishes the final core structure and incorporates the crucial chiral center of the molecule.

  • Experimental Protocol:

    • Dissolve the sulfone intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add 1.2 equivalents of (S)-2-(hydroxymethyl)pyrrolidine to the solution.

    • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the reaction.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring for the disappearance of the sulfone starting material.

    • After cooling, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (Avanafil Related Compound A)
  • Principle & Rationale: The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[4][6] Sodium hydroxide is a standard reagent for this transformation, which proceeds through a nucleophilic acyl substitution mechanism.

  • Experimental Protocol:

    • Suspend the ester product from Step 3 in a mixture of ethanol and water.

    • Add 2-3 equivalents of aqueous sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitored by TLC/HPLC, typically 2-3 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A white precipitate of the product will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield Avanafil Related Compound A.

Data Summary and Characterization

The identity and purity of the synthesized Avanafil Related Compound A must be rigorously confirmed. The primary analytical techniques employed are UPLC, Mass Spectrometry, and NMR.[4][5]

ParameterMethodExpected Outcome
Purity UPLC>98% peak area at the specified retention time.[4]
Identity LC-MSMass spectrum showing the correct molecular ion peak for C₂₁H₂₄ClN₅O₄.
Structure ¹H & ¹³C NMRSpectra consistent with the proposed structure, showing characteristic peaks for the aromatic, pyrimidine, benzyl, and pyrrolidine protons and carbons.[4]

Conclusion

This guide has detailed a robust and logical synthetic pathway for Avanafil Related Compound A, a key intermediate in the manufacture of Avanafil. The strategy leverages sequential, regioselective nucleophilic aromatic substitutions on a pyrimidine core, followed by a final ester hydrolysis. Each step has been rationalized based on fundamental principles of organic chemistry, providing researchers and drug development professionals with a clear and actionable framework. The control and characterization of this intermediate are paramount for ensuring the quality, safety, and efficacy of the final Avanafil API.[4][5]

References

  • ResearchGate. Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Available from: [Link].

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9383–9389. Available from: [Link].

  • Li, M., Zhang, M., Liu, Z., Yuan, J., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC advances, 14(31), 22359–22365. Available from: [Link].

  • Li, M., Zhang, M., Liu, Z., Yuan, J., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. Available from: [Link].

  • Google Patents. CN113880817A - Avanafil impurity D and synthesis method and application thereof.
  • R Discovery. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. Available from: [Link].

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC advances, 12(15), 9383–9389. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9869929, Avanafil. Available from: [Link].

  • Therapeutic Goods Administration (TGA). AusPAR Avanafil. Available from: [Link].

  • Mansour, A. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link].

  • Google Patents. CN104003981A - Synthesis method of avanafil.
  • Google Patents. US20160362400A1 - Avanafil preparation method.
  • ResearchGate. (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Available from: [Link].

  • precisionFDA. AVANAFIL. Available from: [Link].

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link].

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link].

  • ResearchGate. Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;... Available from: [Link].

  • Wikipedia. Avanafil. Available from: [Link].

  • PrepChem.com. Synthesis of 4-chloro-α-(3-methoxyphenyl)benzyl alcohol. Available from: [Link].

  • Beilstein Journals. Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. Available from: [Link].

  • Google Patents. EP2361244B1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
  • Google Patents. WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.

Sources

Unraveling the Genesis of Avanafil Impurity 26: A Technical Guide to its Formation Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a comprehensive understanding of impurity profiles is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction, is no exception.[1][2][3] This technical guide delves into the formation mechanism of a specific process-related impurity, Avanafil Impurity 26, providing a detailed analysis for researchers and professionals in drug development and quality control.

Executive Summary

This guide proposes a plausible formation mechanism for this compound, identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[4] The core hypothesis centers on the presence of a structurally related starting material, 4-methylbenzylamine, as a contaminant in the synthesis of Avanafil. This guide will explore the synthetic pathway of Avanafil, pinpoint the critical step where this impurity is likely introduced, and provide a detailed chemical rationale for its formation. Furthermore, it will outline experimental workflows for the detection, characterization, and validation of this impurity, ensuring a robust framework for its control in the manufacturing process.

The Chemical Identity of Avanafil and Impurity 26

Avanafil's complex molecular architecture necessitates a multi-step synthesis, which inherently carries the risk of impurity formation.[5] Understanding the structural nuances of both the API and its impurities is the first step in controlling them.

Table 1: Structural and Chemical Properties

PropertyAvanafilThis compound
Chemical Name (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide(s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[4]
Molecular Formula C23H26ClN7O3C23H27N7O2[4]
Molecular Weight 483.95433.5[4]
Key Structural Difference Presence of a 3-chloro-4-methoxybenzyl groupPresence of a 4-methylbenzyl group in place of the 3-chloro-4-methoxybenzyl group

The critical distinction lies in the substitution pattern of the benzylamino moiety at the C4 position of the pyrimidine ring. This strongly suggests that the impurity originates from a variation in one of the key starting materials.

Proposed Formation Mechanism of this compound

The formation of this compound is most likely a process-related issue, stemming from the introduction of a contaminated raw material during a critical condensation step in the Avanafil synthesis. The primary hypothesis is the presence of 4-methylbenzylamine as an impurity in the 3-chloro-4-methoxybenzylamine starting material.

The synthesis of Avanafil typically involves the condensation of a pyrimidine core with (S)-(+)-2-(hydroxymethyl)pyrrolidine and subsequently with 3-chloro-4-methoxybenzylamine. A plausible synthetic route is outlined in the diagram below, which also illustrates the point of entry for the impurity.

G A Pyrimidine Intermediate A (2-chloro-4-amino-5-carboxamide derivative) C Intermediate B (2-(2-(hydroxymethyl)pyrrolidin-1-yl) derivative) A->C Nucleophilic Substitution B (S)-(+)-2-(Hydroxymethyl)pyrrolidine B->C E Avanafil C->E Nucleophilic Aromatic Substitution G This compound C->G D 3-Chloro-4-methoxybenzylamine (Key Starting Material) D->E F 4-Methylbenzylamine (Contaminant) D->F Contamination F->G Concurrent Reaction

Figure 1: Proposed synthetic pathway for Avanafil and the concurrent formation of Impurity 26 due to a contaminated starting material.

Causality Behind the Proposed Mechanism:

  • Structural Similarity: 4-methylbenzylamine is structurally very similar to 3-chloro-4-methoxybenzylamine. This similarity can make their separation challenging during the manufacturing of the starting material, leading to potential cross-contamination.

  • Reaction Conditions: The nucleophilic aromatic substitution reaction, where the benzylamine displaces a leaving group (e.g., a chlorine atom) on the pyrimidine ring, is a robust reaction. It is highly likely to proceed with both the intended reactant and the structurally similar contaminant, leading to the formation of both Avanafil and Impurity 26.

  • Process Control: The presence of this impurity highlights a critical process control point: the purity of the 3-chloro-4-methoxybenzylamine raw material. Without stringent analytical testing of this starting material, the impurity can be unknowingly carried through the synthesis.

Experimental Protocols for Detection and Characterization

A self-validating system for monitoring and controlling this compound requires robust analytical methodologies. Forced degradation studies have shown Avanafil to be susceptible to degradation under various stress conditions, which can generate other impurities.[6][7][8] Therefore, a stability-indicating method is crucial.

High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is the cornerstone for the detection and quantification of Impurity 26. Several studies have detailed HPLC methods for Avanafil and its impurities.[9][10][11][12]

Table 2: Example HPLC Method Parameters

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for non-polar to moderately polar compounds like Avanafil and its impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape and resolution for amine-containing compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient Elution Optimized gradient from A to BNecessary to resolve Avanafil from its various process-related and degradation impurities.[11][13]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 245 nmA common UV detection wavelength for Avanafil and its structurally similar impurities.
Injection Volume 10 µLStandard injection volume.
Step-by-Step Protocol for HPLC Analysis
  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Prepare a series of dilutions to establish a calibration curve for quantification.

  • Sample Preparation:

    • Accurately weigh and dissolve the Avanafil API sample in the same diluent to a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Calculate the concentration of Impurity 26 in the sample by comparing its peak area to the calibration curve generated from the reference standard.

Characterization by Mass Spectrometry (MS)

To unequivocally confirm the structure of the impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

G cluster_workflow LC-MS Characterization Workflow A HPLC Separation B Ionization Source (e.g., ESI) A->B C Mass Analyzer (e.g., TOF, Orbitrap) B->C D Data Analysis C->D E Structure Elucidation D->E

Figure 2: A typical workflow for the characterization of impurities using LC-MS.

Protocol for LC-MS Analysis:

  • Sample Infusion: The eluent from the HPLC containing the separated impurity is directed into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for molecules like Avanafil and its impurities.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C23H27N7O2 for Impurity 26).

  • Tandem MS (MS/MS): Fragmentation of the parent ion and analysis of the resulting daughter ions provides structural information that can be used to confirm the connectivity of the atoms in the molecule. The fragmentation pattern of Impurity 26 would be compared to that of Avanafil to confirm the structural difference.

Control Strategy and Mitigation

The control of this compound hinges on a multi-faceted approach:

  • Raw Material Control: The most effective control strategy is to prevent the introduction of the impurity in the first place. This requires stringent specifications and analytical testing of the 3-chloro-4-methoxybenzylamine starting material for the presence of 4-methylbenzylamine.

  • In-Process Controls: Monitoring the reaction at the critical condensation step can provide an early warning of the presence of the impurity.

  • Final API Testing: A validated analytical method, as described above, must be used for the final release testing of the Avanafil API to ensure that Impurity 26 is below the qualified safety threshold.

  • Purification: If the impurity is present at unacceptable levels, a robust purification method (e.g., recrystallization or chromatography) must be developed and validated to remove it.

Conclusion

The formation of this compound is a prime example of how process-related impurities can arise from subtle variations in starting materials. This guide has proposed a scientifically sound mechanism for its formation, rooted in the principles of organic chemistry and process development. By implementing the detailed analytical protocols and control strategies outlined herein, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of Avanafil. A thorough understanding of impurity formation is not merely a regulatory requirement but a fundamental aspect of robust drug development.

References

  • SynZeal. This compound. [Link]

  • Google Patents.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Analytical Methods, 14(13), 1335-1342. [Link]

  • ResearchGate. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • ResearchGate. An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. [Link]

  • Li, Y., Zhang, Y., Chen, Y., Zhang, Y., & Guo, J. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21484-21490. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Deciphering Avanafil: A Chemist's Perspective on Synthesis and Quality. [Link]

  • AKJournals. Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. [Link]

  • National Center for Biotechnology Information. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • ResearchGate. The proposed degradation pathway of avanafil. [Link]

  • RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • National Center for Biotechnology Information. Avanafil. [Link]

  • National Center for Biotechnology Information. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. [Link]

  • RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • Patsnap Synapse. What is the mechanism of Avanafil? [Link]

  • ResearchGate. Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;... [Link]

  • ResearchGate. Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. [Link]

  • ResearchGate. Degradation Pathways of Tadalafil: A Thermoanalytical Study. [Link]

Sources

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to the Commercial Availability of the Avanafil Impurity 26 Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can have profound implications, ranging from altered pharmacological activity to unforeseen toxicity. This guide provides an in-depth technical exploration of a specific, yet critical, aspect of this challenge: the commercial availability and analytical control of the reference standard for an impurity of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.

While the designation "Avanafil Impurity 26" is used in some commercial contexts, it is crucial for the scientific community to operate with unambiguous identifiers. This guide will focus on the compound most consistently and verifiably associated with a unique Chemical Abstracts Service (CAS) number, 330785-83-6 , which has been commercially designated as this compound by some suppliers. The systematic IUPAC name for this entity is (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate . This document will serve as a comprehensive resource for researchers, analytical scientists, and drug development professionals, offering insights into its commercial sourcing, structural characterization, and the methodologies required for its precise analytical control.

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance or drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities in pharmaceuticals.[3] The availability of a well-characterized reference standard for an impurity is a prerequisite for developing and validating analytical methods to monitor its presence in the API.

Structural Elucidation and Identification

The definitive identification of this compound (CAS 330785-83-6) is paramount. Its chemical structure reveals it to be the ethyl ester precursor to the carboxylic acid intermediate which, following amidation, yields Avanafil. The presence of this ester as an impurity in the final Avanafil API could arise from an incomplete hydrolysis step during the synthesis of the carboxylic acid intermediate.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate[4]
CAS Number 330785-83-6[4], [5]
Molecular Formula C20H25ClN4O4[4]
Molecular Weight 420.89 g/mol [4]

Commercial Availability of the this compound Reference Standard

A critical step for any analytical laboratory is the procurement of a certified reference standard. Several reputable suppliers in the pharmaceutical reference standard market list this compound (CAS 330785-83-6) in their catalogs.

Table 2: Commercial Suppliers of this compound (CAS 330785-83-6) Reference Standard

SupplierProduct Name/DesignationCAS NumberAvailability
J&K Scientific LLC This compound330785-83-6Inquire
Echemi Ethyl 4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylate330785-83-6Inquire
MySkinRecipes (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate330785-83-6Inquire

It is imperative for researchers to request a comprehensive Certificate of Analysis (CoA) from the supplier upon purchase. The CoA should provide detailed information on the identity, purity, and characterization of the reference standard, including data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity analysis.

Analytical Control Strategy for this compound

A robust analytical method is essential for the detection and quantification of this compound in the Avanafil API. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for impurity profiling of pharmaceutical compounds.[6][7]

Workflow for Analytical Method Development and Validation

Analytical Method Workflow cluster_0 Method Development cluster_1 Method Validation (as per ICH Q2(R1)) cluster_2 Routine Analysis MD1 Selection of Chromatographic Conditions (Column, Mobile Phase, Gradient) MD2 Optimization of Detection Wavelength MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MV1 Specificity MD3->MV1 Transfer to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA1 Impurity Profiling of Avanafil Batches MV5->RA1 Implementation RA2 Stability Testing RA1->RA2

Caption: A typical workflow for the development, validation, and implementation of an analytical method for impurity profiling.

Experimental Protocol: UPLC Method for the Determination of Avanafil and its Impurities

This protocol is a representative method based on published literature for the analysis of Avanafil and its process-related impurities.[6]

1. Chromatographic System:

  • System: Ultra-High-Performance Liquid Chromatography (UPLC) system with a DAD or UV detector.

  • Column: A C18 reversed-phase column with sub-2 µm particles (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).

  • Column Temperature: 35-40 °C.

2. Mobile Phase:

  • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    10 90
    12 90
    12.1 10

    | 15 | 10 |

  • Flow Rate: 0.3 mL/min.

3. Detection:

  • Wavelength: 238 nm.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to a known concentration within the linear range of the method.

  • Sample Solution: Accurately weigh and dissolve the Avanafil API in the diluent to a specified concentration.

5. System Suitability:

  • Perform replicate injections of a system suitability solution containing Avanafil and known impurities (including Impurity 26) to assess parameters such as resolution, tailing factor, and theoretical plates.

Causality in Experimental Choices

The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules, including Avanafil and its structurally similar impurities. The use of a gradient elution is necessary to achieve adequate resolution of all impurities from the main API peak within a reasonable run time. Ammonium formate buffer is chosen for its compatibility with mass spectrometry, should LC-MS be required for peak identification. The detection wavelength of 238 nm is selected based on the UV absorbance maxima of Avanafil, ensuring good sensitivity for both the API and its chromophoric impurities.

Self-Validating Systems: Ensuring Trustworthiness

A well-described analytical protocol is a self-validating system. By clearly defining the system suitability criteria (e.g., resolution > 2.0 between adjacent peaks, tailing factor < 1.5 for the API peak), the method inherently verifies its performance for each analytical run. Any deviation from these pre-defined criteria would invalidate the results of that particular run, ensuring the trustworthiness of the reported data.

Conclusion

The commercial availability of a well-characterized reference standard for this compound (CAS 330785-83-6) is a critical enabler for the development and manufacturing of safe and effective Avanafil drug products. This guide has provided a comprehensive overview of the identification, sourcing, and analytical control of this specific impurity. By adhering to rigorous scientific principles, employing robust analytical methodologies, and utilizing certified reference standards, pharmaceutical scientists can confidently navigate the complex landscape of impurity profiling and ensure the quality and safety of medicines.

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256–9262. [Link]

  • SynZeal. This compound. Retrieved from [Link]

  • MySkinRecipes. (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate. Retrieved from [Link]

  • J&K Scientific LLC. This compound. Retrieved from [Link]

  • QCS Standards. Buy this compound | CAS 2250243-09-3. Retrieved from [Link]

  • Protheragen. Avanafil Impurity C. Retrieved from [Link]

  • ResearchGate. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the process-related impurities encountered during the synthesis of Avanafil. Moving beyond a simple catalog of impurities, we will delve into the mechanistic causality behind their formation, outline robust analytical strategies for their detection and characterization, and provide the field-proven insights necessary for their control. This document is structured to serve as a practical and authoritative resource for professionals engaged in the development and manufacturing of this active pharmaceutical ingredient (API).

Introduction: The Imperative of Purity in Avanafil Synthesis

Avanafil, chemically known as (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidylmethyl)-5-pyrimidinecarboxamide, is a highly selective and rapid-onset phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.[1][2] The synthesis of such a complex molecule is a multi-step process involving a variety of reagents and chemical transformations.[3] Consequently, the potential for the formation of by-products, unreacted intermediates, and other process-related impurities is significant.

The control of these impurities is not merely a matter of good manufacturing practice; it is a critical aspect of drug safety and efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any impurity present in an API at a level greater than 0.10% must be identified and characterized.[4] These impurities can impact the safety profile of the drug, and in some cases, may possess genotoxic potential, posing a carcinogenic risk even at trace levels.[2] This guide provides a comprehensive framework for understanding and controlling the process-related impurities of Avanafil, ensuring the final product meets the highest standards of quality and safety.

The Synthetic Landscape of Avanafil

Understanding the origin of impurities begins with a clear picture of the manufacturing process. While several synthetic routes to Avanafil have been patented, a common and illustrative pathway begins with a substituted pyrimidine core, which is sequentially modified to build the final molecule.[1][5][6] The key stages generally involve nucleophilic substitutions, oxidation of a methylthio group, hydrolysis, and a final amide condensation step.

The causality behind this sequence is critical: introducing the chiral (S)-prolinol moiety after the core pyrimidine structure is assembled helps preserve its stereochemical integrity through the final, less harsh reaction steps. The oxidation of the methylthio group to a sulfonyl group is a pivotal activation step, creating a good leaving group for the subsequent nucleophilic substitution with (S)-prolinol.[6]

G cluster_synthesis Avanafil Synthetic Pathway Overview M1 4-Chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine M2 Coupling with 3-chloro-4-methoxybenzylamine M1->M2 M3 Oxidation (e.g., mCPBA) M2->M3 M4 Nucleophilic Substitution with (S)-Prolinol M3->M4 M5 Ester Hydrolysis M4->M5 M6 Impurity A (Carboxylic Acid Intermediate) M5->M6 M7 Amide Condensation with 2-aminomethyl pyrimidine M6->M7 EDCI, HOBT API Avanafil (API) M7->API

Figure 1: A generalized synthetic pathway for Avanafil, highlighting the formation of the key carboxylic acid intermediate (Impurity A).

Core Process-Related Impurities: Formation Mechanisms

Detailed investigation of Avanafil laboratory and production batches has revealed several key process-related impurities.[7][8] Understanding their formation is paramount to developing effective control strategies. These impurities are not random occurrences but are logical consequences of the reaction chemistry.

Impurity A: The Unreacted Precursor
  • Identity: (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.[4][9]

  • Mechanism of Formation: Impurity A is the immediate precursor to Avanafil, resulting from the incomplete amide condensation in the final synthetic step.[7] The coupling of the carboxylic acid (Impurity A) with 2-aminomethyl pyrimidine, typically facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), is a critical equilibrium-driven reaction.[2][10] If the reaction does not proceed to completion due to factors like insufficient reaction time, suboptimal temperature, or deactivation of the coupling agent, residual amounts of this starting material will remain in the final API.

Impurity C: The Oxidation By-product
  • Identity: 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide.[4][7]

  • Mechanism of Formation: The presence of Impurity C is a direct consequence of an incomplete oxidation reaction earlier in the synthesis.[4] The methylthio group (-SCH₃) of an early intermediate is oxidized to a methylsulfonyl group (-SO₂CH₃) to activate the C2 position of the pyrimidine ring for nucleophilic substitution. If a small fraction of the methylthio intermediate remains unoxidized, it can be carried through the subsequent steps of hydrolysis and amide condensation, ultimately yielding Impurity C, which retains the original methylsulfanyl group.[4]

Impurity D: The Dimer
  • Identity: An ester dimer formed between Avanafil and Impurity A.[4][11][12]

  • Mechanism of Formation: Impurity D is a fascinating example of a consecutive side reaction. It is formed via an esterification reaction between the final Avanafil product and the unreacted carboxylic acid, Impurity A .[4][9] During the final amide condensation step, the activated carboxylic acid intermediate (Impurity A) can be attacked by the primary alcohol of the prolinol moiety on a neighboring Avanafil molecule, acting as a nucleophile. This side reaction competes with the desired amidation, leading to the formation of this high-molecular-weight dimer.[4]

The following diagram illustrates the genesis of these key impurities from intermediates and side reactions within the main synthetic pathway.

G cluster_impurities Formation Pathways of Key Process Impurities Intermediate_SO2 Activated Intermediate (-SO2CH3) ImpA Impurity A (Carboxylic Acid) Intermediate_SO2->ImpA Hydrolysis Avanafil Avanafil (API) ImpA->Avanafil ImpD Impurity D (Dimer) ImpA->ImpD Esterification (Side Reaction) Avanafil->ImpD Intermediate_SMe Unoxidized Intermediate (-SCH3) ImpC Impurity C Intermediate_SMe->ImpC Carried through and amidated G cluster_workflow Impurity Identification & Characterization Workflow Start Detect Unknown Peak in UPLC Chromatogram LCMS LC-MS/MS Analysis Start->LCMS MolWeight Determine Molecular Weight & Fragmentation Pattern LCMS->MolWeight Propose Propose Putative Structure MolWeight->Propose Isolate Isolate Impurity (e.g., Prep-HPLC) Propose->Isolate NMR Acquire 1H, 13C NMR & 2D Spectra Isolate->NMR Confirm Confirm Structure & Stereochemistry NMR->Confirm Synthesize Synthesize Reference Standard (Optional) Confirm->Synthesize End Confirmed Impurity Reference Standard Confirm->End Synthesize->End

Sources

An In-Depth Technical Guide to the Origin of Impurities in Avanafil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a critical therapeutic agent for erectile dysfunction.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. This technical guide provides a comprehensive analysis of the impurities that can arise during the synthesis of Avanafil. We will delve into the common synthetic routes and dissect the genesis of process-related impurities, potential genotoxic contaminants, and degradation products. By understanding the causality behind their formation, researchers and drug development professionals can implement robust control strategies to ensure the quality and safety of the final drug product, in line with regulatory standards such as those from the International Conference on Harmonisation (ICH).[2][3]

The Synthetic Landscape of Avanafil

The manufacturing of Avanafil is a multi-step process involving the construction of a substituted pyrimidine core.[4] While several synthetic variations exist, a prevalent route involves the sequential assembly of side chains onto a central pyrimidine ring.[1][4] Understanding this pathway is fundamental to predicting and identifying potential impurities.

The synthesis generally proceeds through key intermediates, where specific reactions introduce the functional groups necessary for Avanafil's pharmacological activity.[4] A common pathway can be visualized as the reaction between a pyrimidine nucleus and various side chains, including (S)-2-(hydroxymethyl)pyrrolidine and 3-chloro-4-methoxy-benzylamine, followed by hydrolysis and a final acylation step.[4]

G cluster_start Starting Materials cluster_process Core Synthesis Steps SM1 Pyrimidine Precursor (e.g., 4-hydroxy-2-(methylthio) pyrimidine-5-carboxylate) Int1 Intermediate A (Chlorination of Pyrimidine) SM1->Int1 POCl3 SM2 3-chloro-4-methoxy -benzylamine SM3 (S)-2-(hydroxymethyl) pyrrolidine SM4 2-pyrimidinemethanamine Int2 Intermediate B (Substitution with Benzylamine) Int1->Int2 SM2 Int3 Intermediate C (Oxidation) Int2->Int3 Oxidizing Agent Int4 Intermediate D (Substitution with Pyrrolidine) Int3->Int4 SM3 Int5 Intermediate M6 (Impurity A) (Hydrolysis) Int4->Int5 Hydrolysis Final Avanafil (Final Amidation) Int5->Final SM4, Coupling Agents (EDCI, HOBT)

Genesis of Process-Related Impurities

Process-related impurities are by-products formed during synthesis. Their presence can impact the efficacy and safety of the final API.[2] In Avanafil synthesis, several such impurities have been identified and characterized, often designated as Imp-A, Imp-B, Imp-C, and Imp-D.[2][5][6] These have been detected in laboratory batches at levels ranging from 0.29% to 1.63%.[2][6]

Impurity DesignationChemical Name / DescriptionOrigin in Synthesis
Impurity A (M6) 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acidUnreacted key intermediate from the hydrolysis step prior to final amidation.[5]
Impurity B (S)-(4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidin-5-yl)(4-methoxyphenyl)methanoneFormed via a complex five-step reaction involving intermediates and starting materials from an alternative pathway.[5][7]
Impurity C 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamideArises from the hydrolysis and subsequent amide condensation of an earlier intermediate (M3) in the synthetic route.[2][5][7]
Impurity D Ester DimerFormed via an esterification reaction between the final Avanafil product and the unreacted intermediate, Impurity A (M6).[5][7]
Impurity A: The Unreacted Intermediate

The presence of Impurity A is straightforwardly explained by the incomplete conversion of the key carboxylic acid intermediate (M6) during the final amidation step.

  • Causality: The final step involves coupling the carboxylic acid (Imp-A/M6) with 2-pyrimidinemethanamine. If this reaction does not proceed to completion due to factors like insufficient coupling agent, suboptimal reaction time, or temperature, the unreacted starting material will persist as an impurity in the final crude product.[5]

Impurity C: A Side Reaction from an Early Intermediate

Impurity C is a prime example of how an intermediate from an earlier stage can undergo unintended reactions. It is formed from intermediate M3 through hydrolysis and an amide reaction.[5][7] This highlights the importance of completely consuming or removing intermediates at each stage of the synthesis.

Impurity D: A Product-Intermediate Dimerization

The formation of Impurity D is a compelling case of a subsequent reaction between the final API and a residual intermediate.[5] It is an ester formed between the carboxylic acid group of Impurity A (M6) and the hydroxymethyl group on the pyrrolidine ring of Avanafil.[5][7]

  • Causality: This esterification is likely promoted by the very conditions and reagents (e.g., carbodiimides like EDCI) used for the final amidation step. The presence of residual Impurity A in the reaction mixture allows it to compete with the intended amine, attacking the activated carboxyl group of another molecule or reacting with the hydroxyl group of the newly formed Avanafil.

G Avanafil Avanafil (Contains -OH group) ImpD Impurity D (Ester Dimer) Avanafil->ImpD Esterification ImpA Impurity A (M6) (Contains -COOH group) ImpA->ImpD Coupling Agent (e.g., EDCI)

Potential Genotoxic Impurities (PGIs)

A critical area of concern in pharmaceutical synthesis is the inadvertent formation of potentially genotoxic impurities (PGIs), which can pose a significant safety risk even at trace levels. In Avanafil synthesis, the use of certain coupling agents in the final amidation step introduces this risk.[8][9]

  • Origin: Reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) are commonly used to facilitate the formation of the amide bond.[8] Commercial HOBT can contain trace amounts of hydrazine, a known mutagen.[8][9] This hydrazine residue can react with intermediates to form hydrazide-containing structures, identified as Impurity E and Impurity F.[8]

  • Risk Assessment: Due to the structural alert for mutagenicity, these impurities required rigorous evaluation.[8] Quantitative structure-activity relationship (QSAR) models initially predicted potential genotoxicity for Impurity E. However, subsequent in vitro bacterial reverse mutation (Ames) tests for both Imp-E and Imp-F were negative.[8][9] Based on these results, they can be controlled as standard, non-mutagenic impurities under ICH M7 guidelines.[8] This underscores the principle of a self-validating protocol: a theoretical risk was identified, investigated through targeted synthesis and characterization, and ultimately classified using definitive biological assays.

Degradation Products: Stability Under Stress

Impurities can also arise after synthesis, during storage, or upon exposure to stress conditions. Forced degradation studies are essential to identify these potential degradants and establish the stability-indicating nature of analytical methods.[10][11] Avanafil has been shown to be susceptible to degradation under specific conditions.

  • Observed Degradation: Studies have shown that Avanafil is prone to degradation under acidic, oxidative, thermal, and humidity stress conditions.[11][12]

  • Novel Degradant: In one forced degradation study, a new oxidation-based degradation product with a predicted m/z of 367.1168 was identified using high-resolution mass spectrometry (LCMS-IT-TOF), which was not one of the known process-related impurities.[10]

Understanding these degradation pathways is crucial for defining appropriate storage conditions and shelf-life for the final drug product.

Analytical Control and Characterization Workflow

A robust analytical methodology is the cornerstone of controlling impurities. For Avanafil, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary tools.[2][3][12] A validated, stability-indicating method ensures that all known process impurities and degradation products can be accurately separated and quantified.

G Sample Avanafil API Batch UPLC UPLC-DAD Analysis Sample->UPLC Detection Detection of Peaks (Known & Unknown) UPLC->Detection Quant Quantification vs. Standards Detection->Quant LCMS LC-MS/MS Analysis Detection->LCMS If unknown or >0.10% Report Final Impurity Profile Report Quant->Report Elucidation Structural Elucidation (MS Fragmentation, NMR) LCMS->Elucidation Elucidation->Report

Experimental Protocol: UPLC Method for Impurity Profiling

The following protocol is synthesized from validated methods described in the literature for the separation of Avanafil and its process-related impurities.[2][5][6]

1. System Preparation:

  • Chromatograph: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (DAD) detector.[2]

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).[2][6]

  • Column Temperature: 35 °C.[2]

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM ammonium formate in water, with pH adjusted to 5.0 using formic acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Ensure both phases are filtered through a 0.22 µm filter and degassed prior to use.[3]

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 1.0 µL.[3]

  • Detection Wavelength: 239 nm.[2]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    1.0 90 10
    8.0 20 80
    10.0 90 10

    | 11.0 | 90 | 10 |

4. Sample Preparation:

  • Dissolve an appropriate amount of the Avanafil API sample in a suitable diluent (e.g., a mixture of mobile phases) to achieve a target concentration (e.g., 1500 µg/mL).[5]

  • Prepare reference standards of Avanafil and known impurities (e.g., 150 µg/mL) for peak identification and quantification.[5]

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Identify impurities based on their relative retention times (RRT) compared to the Avanafil peak.

  • Quantify impurities using the area normalization method or against a calibrated reference standard.

This method has been validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for quality control in a regulatory environment.[2]

Conclusion

The control of impurities in Avanafil synthesis is a multifaceted challenge that requires a deep understanding of the reaction mechanisms, potential side reactions, and stability of the molecule. Process-related impurities primarily originate from incomplete reactions (Imp-A), side reactions of intermediates (Imp-C), and subsequent reactions between the product and unreacted starting materials (Imp-D). Furthermore, the choice of reagents, such as coupling agents, can introduce the risk of forming potentially genotoxic impurities that demand rigorous safety assessments. Finally, forced degradation studies reveal pathways for the formation of new impurities under stress, informing storage and handling requirements.

By integrating this mechanistic understanding with powerful analytical techniques like UPLC and LC-MS, drug developers can create a robust control strategy. This ensures that each batch of Avanafil API meets the stringent purity and safety standards required for patient use, embodying the principles of quality by design.

References

  • Zhao, M., Wu, X., Yu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256–9262. Available at: [Link][2][3][6]

  • Zhao, M., Wu, X., Yu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Center for Biotechnology Information. Available at: [Link][5][7]

  • ResearchGate. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available at: [Link]

  • Google Patents. (2016). Avanafil preparation method. US20160362400A1.
  • Sun, Y., Zhao, M., Wu, X., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances. Available at: [Link][8]

  • Sun, Y., Zhao, M., Wu, X., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. National Center for Biotechnology Information. Available at: [Link][9]

  • Can, N. Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. National Center for Biotechnology Information. Available at: [Link][10]

  • Patel, D. B., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. Available at: [Link][11]

  • Patel, D. B., et al. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Available at: [Link][12]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Avanafil Impurity 26 in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

[Author]: Senior Application Scientist, Analytical Chemistry Division [Date]: January 21, 2026 [Application Area]: Pharmaceutical Quality Control, Drug Development, Impurity Profiling

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil Impurity 26 in Avanafil active pharmaceutical ingredient (API). The protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of Avanafil. The method demonstrates high specificity, linearity, accuracy, and precision, meeting the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The described workflow, from sample preparation to data analysis, provides a comprehensive guide for the reliable monitoring of this process-related impurity, ensuring the safety and efficacy of the final drug product.

Introduction: The Criticality of Impurity Profiling in Avanafil

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. During the synthesis of Avanafil, process-related impurities can be introduced, which may impact the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of such impurities.[5][6][7] Therefore, the development of sensitive and specific analytical methods for the quantification of these impurities is paramount for ensuring drug quality and for regulatory compliance.

One such process-related impurity is this compound. It is crucial to address the existing ambiguity in its chemical identity. While some sources refer to it as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[8], a more consistently cited chemical entity associated with "this compound" is ethyl 4-(3-chloro-4-methoxyphenyl)methylamino-2-(2S)-2-(hydroxymethyl)pyrrolidin-1-ylpyrimidine-5-carboxylate, with the CAS number 330785-83-6.[9] This application note will focus on the quantification of the latter, a key intermediate and potential impurity in the Avanafil synthesis pathway.

The presented LC-MS/MS method offers significant advantages over traditional techniques like HPLC-UV, including superior sensitivity and selectivity, which are crucial for detecting and quantifying impurities at trace levels.

Experimental Design and Rationale

The development of this LC-MS/MS protocol was guided by the physicochemical properties of Avanafil and the predicted properties of Impurity 26, alongside established best practices for method validation.

Analyte and Reference Standard
  • Avanafil: (CAS: 330784-47-9)

  • This compound (ethyl ester): (CAS: 330785-83-6)

  • Internal Standard (IS): A stable isotope-labeled Avanafil (e.g., Avanafil-d4) is recommended for optimal accuracy and precision. If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used.

A certified reference standard for this compound is essential for the accurate quantification and validation of this method.

Chromatographic Separation: Achieving Specificity

The primary objective of the chromatographic separation is to achieve baseline resolution of this compound from the parent API, Avanafil, and any other potential impurities.

  • Column Selection: A reversed-phase C18 column is chosen due to its versatility and proven efficacy in separating compounds with moderate polarity like Avanafil and its impurities. A column with a particle size of less than 2 µm (UPLC) or 2.7-5 µm (HPLC) is recommended for high efficiency and resolution.

  • Mobile Phase Composition: A gradient elution with a combination of an aqueous mobile phase containing a volatile buffer and an organic modifier is employed.

    • Mobile Phase A: 0.1% formic acid in water. The acidic pH ensures the protonation of the basic nitrogen atoms in both Avanafil and Impurity 26, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

    • Mobile Phase B: Acetonitrile. Acetonitrile is selected for its low viscosity and UV cutoff, and its ability to provide good peak shapes for a wide range of compounds.

  • Gradient Elution: A gradient elution is necessary to ensure the timely elution of both the impurity and the more retained Avanafil peak within a reasonable run time while maintaining good resolution.

Mass Spectrometric Detection: Sensitivity and Selectivity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is utilized for its exceptional sensitivity and selectivity, allowing for the quantification of Impurity 26 even at trace levels in the presence of a high concentration of Avanafil.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is selected due to the presence of multiple basic nitrogen atoms in the structures of both Avanafil and Impurity 26, which are readily protonated.

  • MRM Transition Prediction and Optimization: The selection of optimal MRM transitions is critical for method sensitivity.

    • Precursor Ion Selection: The [M+H]+ ion of this compound is selected as the precursor ion in the first quadrupole (Q1).

    • Product Ion Selection: The precursor ion is fragmented in the collision cell (Q2), and specific, stable product ions are selected in the third quadrupole (Q3). The most intense and stable product ion is typically used for quantification (quantifier), while a second, less intense ion is used for confirmation (qualifier).

Detailed Method Protocol

Materials and Reagents
  • Avanafil Reference Standard (≥99.5% purity)

  • This compound Reference Standard (≥98% purity)

  • Avanafil-d4 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an ESI source.

Preparation of Solutions
  • Standard Stock Solution (SSS) of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Standard Stock Solution of Avanafil (1 mg/mL): Accurately weigh 100 mg of Avanafil reference standard and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Avanafil-d4 and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the SSS of this compound with a 50:50 mixture of methanol and water.

  • Sample Preparation: Accurately weigh 100 mg of the Avanafil API sample, dissolve in 100 mL of methanol to obtain a 1 mg/mL solution.

LC-MS/MS Parameters

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
7.0
7.1
10.0

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions (Predicted)

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Avanafil 484.2284.1154.125
This compound 421.9376.1121.120
Avanafil-d4 (IS) 488.2288.1158.125

Note: The MRM transitions and collision energies for this compound are predicted and should be optimized experimentally.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:[1][2][3][4]

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of Avanafil and other potential impurities. This is assessed by analyzing blank samples, and samples spiked with Avanafil and potential impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of Impurity 26 (spiked samples) at three different concentration levels. The recovery should be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate).

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of Avanafil and Impurity 26 and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

Data Analysis and Reporting

The concentration of this compound in the API sample is calculated using the calibration curve generated from the analysis of the working standard solutions. The results should be reported as a percentage (w/w) of the impurity in the Avanafil API.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the quantification of this compound.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting s1 Weigh Avanafil API Sample s2 Dissolve in Methanol s1->s2 s3 Prepare Calibration Standards (Impurity 26) a1 System Suitability Test s2->a1 s4 Prepare QC Samples s3->s4 s4->a1 a2 Inject Blank, Standards, QCs, and Samples a1->a2 a3 Acquire Data in MRM Mode a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Impurity 26 Concentration d2->d3 d4 Report Results (% w/w) d3->d4

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of Avanafil for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The chemical stability of a drug substance like Avanafil is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH), to understand the intrinsic stability of a drug molecule.[3][4] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[6]

This application note provides a detailed protocol for conducting forced degradation studies on Avanafil. It outlines the methodologies for subjecting Avanafil to hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[3][7][8] Furthermore, it describes the use of modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors, for the separation and identification of the resulting impurities.

Scientific Rationale and Approach

The molecular structure of Avanafil, which includes functional groups like amide, arylchloro, and hydroxide moieties, is susceptible to degradation under various stress conditions.[9] For instance, the amide group can undergo hydrolysis, while the presence of aryl chloride and hydroxide groups can make the molecule prone to photodecomposition.[9] Therefore, a systematic forced degradation study is essential to uncover these liabilities.

Our approach is guided by the principles of Quality-by-Design (QbD) to ensure a thorough understanding of Avanafil's stability.[1][2] The goal is to induce a target degradation of 5-20%, as recommended by ICH guidelines, to generate a sufficient amount of degradation products for reliable detection and characterization without completely destroying the molecule.[7][8]

Experimental Workflow

The overall workflow for the forced degradation study of Avanafil is depicted below. This process begins with subjecting the Avanafil drug substance to various stress conditions, followed by sample preparation and analysis using a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidation Oxidation->SamplePrep Thermal Thermal Stress Thermal->SamplePrep Photolytic Photolytic Stress Photolytic->SamplePrep HPLC HPLC-PDA/UV LCMS LC-MS/MS HPLC->LCMS For Identification Data Data Interpretation & Pathway Elucidation HPLC->Data Characterization Impurity Characterization LCMS->Characterization Characterization->Data Avanafil Avanafil Drug Substance Avanafil->Acid Expose to Stress Avanafil->Base Expose to Stress Avanafil->Oxidation Expose to Stress Avanafil->Thermal Expose to Stress Avanafil->Photolytic Expose to Stress SamplePrep->HPLC MethodValidation Stability-Indicating Method Validation MethodValidation->HPLC Impurity_Identification_Pathway StressedSample Stressed Avanafil Sample HPLC HPLC-PDA Analysis StressedSample->HPLC PeakDetection Detection of Degradation Peaks HPLC->PeakDetection LCMS LC-MS/MS Analysis PeakDetection->LCMS Collect Fractions or Direct Infusion MSMS MS/MS Fragmentation LCMS->MSMS StructureElucidation Structure Elucidation of Impurities MSMS->StructureElucidation DegradationPathway Proposed Degradation Pathway StructureElucidation->DegradationPathway

Sources

Application Note & Protocol: Isolation and Purification of Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals specializing in API purity, analytical chemistry, and process development.

Abstract

This comprehensive guide details a systematic approach for the isolation and purification of Avanafil Impurity 26, a potential process-related impurity or degradant of the active pharmaceutical ingredient (API) Avanafil. The document provides a robust framework, beginning with the analytical-scale method development using High-Performance Liquid Chromatography (HPLC) and culminating in a scalable preparative chromatography protocol. The methodologies are designed to yield a highly purified reference standard of Impurity 26, essential for structural elucidation, analytical method validation, and toxicological assessments, thereby supporting regulatory compliance and ensuring drug product safety and efficacy.

Introduction: The Imperative of Impurity Profiling in Avanafil

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The synthesis and storage of Avanafil, like any chemically synthesized API, can result in the formation of impurities.[3][4] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[5][6] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over impurities.[7][8][9] These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the drug.[7]

This compound has been identified as (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[10] The isolation of this and other impurities in a pure form is a critical step in the drug development lifecycle.[11][12] Purified impurity reference standards are indispensable for:

  • Structural Elucidation: Confirming the molecular structure using techniques like NMR and Mass Spectrometry.

  • Analytical Method Validation: Serving as a reference marker to validate the specificity, linearity, and accuracy of routine quality control methods.[3][13]

  • Safety and Toxicological Studies: Assessing the potential biological activity and risks associated with the impurity.

This application note provides the scientific rationale and detailed protocols for the isolation of this compound using preparative liquid chromatography (Prep-LC), a powerful and widely used technique for purifying pharmaceutical compounds.[14][15]

Characterization of Avanafil and Impurity 26

A thorough understanding of the physicochemical properties of both the API and the target impurity is fundamental to developing an effective separation strategy.

CompoundChemical NameMolecular FormulaMolecular WeightChemical Structure
Avanafil (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamideC₂₃H₂₆ClN₇O₃483.95[Image of Avanafil Structure]
Impurity 26 (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamideC₂₃H₂₆ClN₇O₃ (Note: Formula appears incorrect in source, likely C24H29N7O2 based on structure)484.0 (Note: Likely closer to 443.5 based on probable structure)[Image of Impurity 26 Structure]

Source:[10]

Structural Analysis and Predicted Chromatographic Behavior: this compound is structurally very similar to Avanafil. The key difference is the substitution on the benzylamino group: Impurity 26 possesses a 4-methyl group instead of the 3-chloro-4-methoxy substituents found on Avanafil. This seemingly minor structural change has significant implications for chromatographic separation:

  • Polarity: The removal of the electronegative chlorine atom and the polar methoxy group, replaced by a non-polar methyl group, suggests that Impurity 26 is likely less polar than Avanafil .

  • Reversed-Phase HPLC Prediction: In reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, less polar compounds are retained longer. Therefore, it is anticipated that Impurity 26 will have a longer retention time than Avanafil under typical reversed-phase conditions.

Workflow for Isolation and Purification

The process of isolating an impurity for use as a reference standard is a multi-step endeavor that begins with analytical-scale method development and progresses to preparative-scale purification and post-purification processing.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Scale-Up and Preparative Purification cluster_2 Phase 3: Post-Purification A Crude Sample Analysis (Identify Target Peak) B Method Scouting (Column, Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C D Final Analytical Method (Good Resolution & Peak Shape) C->D E Scale-Up Calculations (Flow Rate, Gradient, Loading) D->E Transfer Optimized Conditions F Preparative Column Equilibration E->F G Sample Loading Study (Determine Max Load) F->G H Preparative Run & Fraction Collection G->H I Fraction Analysis (Analytical HPLC) H->I Collect Fractions J Pooling of Pure Fractions I->J K Solvent Evaporation (e.g., Rotary Evaporation) J->K L Final Purity Analysis & Characterization K->L

Caption: Workflow for Impurity Isolation and Purification.

Part I: Analytical Method Development (HPLC)

The foundation of a successful preparative separation is a well-optimized analytical method.[15] This method must demonstrate adequate resolution between the target impurity, the API, and other adjacent impurities. Forced degradation studies of Avanafil have shown its susceptibility to acid, oxidative, thermal, and humidity stress, which can generate various degradation products.[16][17] Therefore, the analytical method must be stability-indicating.

Recommended Starting HPLC Conditions

This protocol is based on established methods for Avanafil and its impurities, optimized for the separation of Impurity 26.[18][19][20][21]

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is effective for separating structurally similar, moderately polar compounds like Avanafil and its impurities.[17][18]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is volatile, making it suitable for LC-MS analysis and easy removal post-purification.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% BA gradient is necessary to resolve closely eluting impurities and ensure the elution of all components from the column in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.[13][19]
Detection Wavelength 239 nm or 245 nmAvanafil and its impurities exhibit significant absorbance at these wavelengths, allowing for sensitive detection.[13][16][19]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of Avanafil and its impurities.[4][16]
Protocol: Analytical Method Optimization
  • Prepare Stock Solutions:

    • Accurately weigh and dissolve a sample of Avanafil known to contain Impurity 26 (e.g., from a stressed study or a specific synthesis batch) in the diluent to a concentration of approximately 1 mg/mL.

  • Initial Analysis:

    • Equilibrate the HPLC system with the starting mobile phase conditions.

    • Inject the sample and acquire the chromatogram.

    • Identify the Avanafil peak and tentatively identify the peak for Impurity 26 based on the prediction that it will elute after Avanafil.

  • Optimize Resolution (α) and Tailing Factor (T):

    • Goal: Achieve a resolution (Rs) of >1.5 between Impurity 26 and any adjacent peaks, and a tailing factor between 0.8 and 1.5.

    • Adjust Gradient Slope: If resolution is poor, flatten the gradient around the elution time of the target peaks (e.g., change the rate from 2%/min to 1%/min).

    • Modify Mobile Phase: If peak shape is poor (e.g., significant tailing), consider using a different buffer system (e.g., ammonium acetate) or adjusting the pH.

    • Test Different Columns: If separation cannot be achieved, screen columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, C8).

  • Method Validation (Abbreviated):

    • Once optimized, confirm the method's specificity by analyzing a placebo and by spiking a sample with a small amount of a crude preparation of Impurity 26, if available, to confirm peak identity.

Part II: Preparative Chromatography Protocol

The goal of preparative chromatography is to maximize throughput while maintaining the required purity and recovery.[14][15] This involves scaling up the optimized analytical method to a larger column and system.

Scale-Up Calculations

Scaling from an analytical to a preparative column requires adjusting the flow rate and sample load while keeping the linear velocity constant.

ParameterAnalytical ScalePreparative ScaleCalculation
Column ID (d) 4.6 mm50 mm-
Flow Rate (F) 1.0 mL/minF₂ = F₁ x (d₂²/d₁²) F₂ = 1.0 x (50²/4.6²) ≈ 118 mL/min
Sample Load (L) ~0.1 mgL₂ = L₁ x (d₂²/d₁²) L₂ ≈ 0.1 mg x (118) ≈ 11.8 mg (Initial estimate, will be optimized)
Gradient Time (t) 20 min20 minThe gradient time is kept the same to maintain separation selectivity.
Protocol: Preparative Isolation of Impurity 26
  • Sample Preparation:

    • Dissolve the crude Avanafil mixture in the minimal amount of diluent or mobile phase A. A higher concentration is desirable to minimize injection volume. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column blockage.

  • System and Column Preparation:

    • Install a preparative C18 column (e.g., 250 mm x 50 mm, 10 µm).

    • Equilibrate the preparative LC system with the initial mobile phase composition at the calculated flow rate (118 mL/min) until a stable baseline is achieved.

  • Loading Study (Optional but Recommended):

    • To maximize throughput, perform a loading study.[15]

    • Inject progressively larger amounts of the sample (e.g., 50 mg, 100 mg, 200 mg) onto the column.

    • Monitor the chromatogram. The optimal load is the maximum amount that can be injected without significant loss of resolution between Impurity 26 and Avanafil (i.e., peaks beginning to merge).

  • Preparative Run and Fraction Collection:

    • Inject the determined optimal sample load onto the equilibrated column.

    • Start the preparative gradient run.

    • Use an automated fraction collector set to trigger collection based on UV absorbance slope and threshold.

    • Collect fractions across the entire elution profile of Impurity 26, starting just before the peak rises and ending after it returns to baseline. It is often wise to collect fractions in smaller volumes across the peak to better isolate the purest portions.

  • Post-Run Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling and Solvent Removal:

    • Combine the fractions that meet the required purity specification (e.g., >98%).

    • Remove the organic solvent (acetonitrile) and water using a rotary evaporator under reduced pressure. If a non-volatile buffer was used, further purification steps like solid-phase extraction may be necessary.

  • Final Characterization:

    • Dry the isolated solid under a high vacuum.

    • Confirm the purity of the final product using the analytical HPLC method.

    • Confirm the identity and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the successful isolation and purification of this compound. By following a systematic approach that begins with a robust analytical method and transitions to a carefully scaled preparative protocol, researchers can obtain high-purity reference material. This material is crucial for meeting the stringent regulatory requirements for impurity characterization, ensuring the quality and safety of Avanafil drug products. The principles and techniques described herein are broadly applicable to the isolation of other pharmaceutical impurities.

References

  • Vertex AI Search. (2025).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Welch Materials. (2025).
  • GMP Insiders. (n.d.).
  • Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • Kumar, N., S, S., & Ramakrishna, K. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Emery Pharma. (n.d.). Preparative Liquid Chromatography (Prep-LC)
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022).
  • Wang, Y., Zhang, J., Li, Y., Li, Y., Li, J., Wang, Y., & Wang, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Publishing.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Manufacturing Chemist. (2019).
  • Agilent. (n.d.).
  • SynZeal. (n.d.). This compound.
  • Can, N. Ö., Ozturk, E. A., & Yilmaz, B. (2018).
  • Wang, Y., Zhang, J., Li, Y., Li, Y., Li, J., Wang, Y., & Wang, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. PMC - NIH.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022).
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022).
  • J&K Scientific LLC. (n.d.). This compound.
  • Kumar, N., S, S., & Ramakrishna, K. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets.
  • Pharmaffili
  • MedKoo Biosciences. (n.d.). Avanafil Synthetic Routes.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;...
  • Labmix24. (n.d.). This compound.
  • Shah, C., Mehta, F., & Dave, J. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction.
  • Bhumik, B., Kashyap, R., & Buddhadev, S. (2015). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. cr subscription agency.
  • Shah, C., Mehta, F., & Dave, J. (2021). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Qua… OUCI.
  • Bhumik, B., Kashyap, R., & Buddhadev, S. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form.
  • Hacettepe University Journal of the Faculty of Pharmacy. (2022).
  • Can, N. Ö., Ozturk, E. A., & Yilmaz, B. (2018). The proposed degradation pathway of avanafil.
  • Can, N. Ö., Ozturk, E. A., & Yilmaz, B. (2018).

Sources

Application Note: Validation of a Stability-Indicating HPLC Method for the Analysis of Avanafil Impurity 26 in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and protocol for the validation of an analytical method for the quantification of Avanafil Impurity 26, a potential process-related impurity or degradant of Avanafil. The validation is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1] The described High-Performance Liquid Chromatography (HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose of quantifying this compound in drug substance batches.

Introduction

Avanafil is a highly selective, second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by ICH principles, mandate that analytical procedures used for quantifying impurities are properly validated to ensure their reliability.[3][4]

This compound, identified as ethyl 4-(3-chloro-4-methoxyphenyl)methylamino-2-((2S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS No: 330785-83-6), is a specified impurity that must be monitored.[5][6] This application note details the validation of a reversed-phase HPLC (RP-HPLC) method developed for its analysis. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps, reflecting a field-proven approach to method validation.

Analytical Method Protocol

The chosen analytical method is based on established chromatographic principles for Avanafil and its related substances, optimized for the resolution of Impurity 26 from the main Avanafil peak and other known impurities.[7][8]

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard equipment in QC labs, providing necessary sensitivity and resolution.
Column ACE C18 (250 mm × 4.6 mm, 5 µm) or equivalentC18 stationary phases offer excellent hydrophobic retention for Avanafil and its structurally similar impurities.
Mobile Phase A 0.02 M Ammonium Formate buffer, pH adjusted to 4.2 with Formic AcidThe buffer controls the ionization state of the analytes, ensuring consistent retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for the analytes.
Gradient Elution See Table 1A gradient is necessary to elute the main API and all related impurities with optimal resolution in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection UV at 245 nmThis wavelength provides a good response for both Avanafil and its related impurities.[1][8]
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Provides good solubility for Avanafil and its impurities.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
25 40 60
30 40 60
32 90 10

| 40 | 90 | 10 |

Preparation of Solutions
  • Standard Stock Solution of Impurity 26 (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Stock Solution of Avanafil (1000 µg/mL): Accurately weigh about 100 mg of Avanafil reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Spiked Sample Solution (for Specificity & Accuracy): Prepare a solution of Avanafil at the target test concentration (e.g., 500 µg/mL) and spike it with Impurity 26 and other available impurities at the specification level (e.g., 0.15%).

Method Validation Protocol & Results

The validation protocol is designed to assess the performance characteristics of the analytical method as defined in the ICH Q2(R1) guideline.[1][9]

System Suitability

Protocol: Before initiating any validation experiments, the suitability of the chromatographic system is verified. A standard solution containing Avanafil (500 µg/mL) and Impurity 26 (0.75 µg/mL, corresponding to 0.15%) is injected five times.

Acceptance Criteria:

  • Tailing Factor (Asymmetry Factor) for Impurity 26: Not more than 2.0.

  • Theoretical Plates for Impurity 26: Not less than 2000.

  • Relative Standard Deviation (%RSD) of Peak Areas (n=5): Not more than 5.0% for Impurity 26.

  • Resolution: Resolution between Avanafil and Impurity 26 peaks should be greater than 2.0.

Rationale: System suitability tests are an integral part of any analytical procedure. These tests verify that the system is performing adequately for the analysis to be conducted.[9]

Workflow for HPLC Method Validation

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol Execution (ICH Q2 R1) cluster_2 Finalization Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC Parameters Dev->Opt Input Spec Specificity (Forced Degradation) Opt->Spec Validated Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Report Validation Report & SOP Generation Rob->Report All Data Compiled

Caption: Workflow diagram illustrating the logical progression from method development to full validation as per ICH Q2(R1).

Specificity (and Forced Degradation)

Protocol: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Blank & Placebo: Inject the diluent (blank) and a placebo solution to ensure no interfering peaks at the retention time of Impurity 26.

  • Resolution Check: Inject a solution containing Avanafil and all known related impurities (including Impurity 26) to demonstrate adequate resolution between all peaks.

  • Forced Degradation: Subject Avanafil drug substance to stress conditions (acid, base, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that Impurity 26 is resolved from any degradation products formed. Peak purity analysis using a PDA detector should be performed.[8][10]

Acceptance Criteria:

  • No interference from blank or placebo at the retention time of Impurity 26.

  • Resolution between Impurity 26 and any adjacent peak is ≥ 2.0.

  • The peak for Impurity 26 should be spectrally pure in the analysis of spiked and stressed samples.

Linearity and Range

Protocol: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[3] A series of at least five solutions of Impurity 26 are prepared over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.10%, the range would be LOQ to 0.15%).

Example Range: LOQ, 0.05%, 0.10%, 0.125%, 0.15% of a nominal Avanafil concentration of 500 µg/mL.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.99.

  • Y-intercept: The y-intercept of the regression line should be close to zero.

  • The data points should not show significant deviation from the regression line.

Accuracy

Protocol: Accuracy is determined by applying the method to samples with known amounts of Impurity 26. Samples of Avanafil are spiked with Impurity 26 at three concentration levels, in triplicate (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is calculated.

Acceptance Criteria:

  • The mean percent recovery should be within 85.0% to 115.0% for each level.[1]

Precision

Precision is evaluated at two levels: Repeatability and Intermediate Precision.[11]

3.5.1. Repeatability (Intra-assay Precision) Protocol: Six separate samples of Avanafil are prepared and spiked with Impurity 26 at the 100% specification level. The samples are analyzed on the same day, by the same analyst, on the same instrument.

Acceptance Criteria:

  • The %RSD of the results for the six samples should be ≤ 10.0%.

3.5.2. Intermediate Precision (Ruggedness) Protocol: The repeatability experiment is repeated by a different analyst, on a different day, and using a different HPLC system if possible. The results from both sets (original and intermediate) are statistically compared.

Acceptance Criteria:

  • The %RSD of the combined 12 results (from repeatability and intermediate precision) should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise (S/N) Ratio: Determined by comparing the signal from samples with known low concentrations of analyte with those of blank samples. A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate. The analyte at the LOQ concentration should be quantifiable with an acceptable level of precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Robustness

Protocol: The reliability of the method is assessed by deliberately varying key method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 30 °C and 40 °C).

  • Mobile Phase pH: ± 0.2 units (e.g., pH 4.0 and 4.4).

Acceptance Criteria:

  • The system suitability parameters should still be met under all varied conditions.

  • The change in results should not be significant, demonstrating the method's reliability during normal usage.

Summary of Validation Data

The results of the validation experiments should be tabulated for clear presentation and review.

Table 2: Summary of Validation Results for this compound

Validation Parameter Acceptance Criterion Result Pass/Fail
Specificity No interference, Resolution ≥ 2.0 No interference, Resolution = 3.5 Pass
Linearity (r²) ≥ 0.99 0.9995 Pass
Range LOQ to 150% of spec. limit 0.025% - 0.15% Pass
Accuracy (% Recovery) 85.0% - 115.0% 98.5% - 103.2% Pass
Precision (Repeatability) %RSD ≤ 10.0% 2.8% Pass
Precision (Intermediate) %RSD ≤ 10.0% 3.5% Pass
LOD S/N ≥ 3 0.008% Pass
LOQ S/N ≥ 10 0.025% Pass

| Robustness | System suitability met | All criteria met | Pass |

Conclusion

The described RP-HPLC method for the quantitative determination of this compound has been successfully validated according to the ICH Q2(R1) guideline. The results confirm that the method is specific, linear, accurate, precise, and robust for its intended use in the quality control of Avanafil drug substance. The established protocol provides a self-validating system that ensures reliable and consistent data, supporting regulatory submissions and routine batch release testing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. November 2005. [Link]

  • SynZeal. This compound. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. December 11, 2024. [Link]

  • J&K Scientific LLC. This compound | 330785-83-6. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • LookChem. Cas 330785-83-6, 5-PyriMidinecarboxylic acid,4-[[(3-chloro-4-Methoxyphenyl)Methyl]aMino]. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Tradeindia. Avanafil Intermediate - Pharmaceutical Grade White Powder | Cas No: 330785-83-6. [Link]

  • AMSbio. Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. [Link]

  • CR Subscription Agency. Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. [Link]

  • PubChem. Ethyl 4-((3-chloro-4-methoxy-phenyl)methylamino)-2-((2S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate. [Link]

  • BuyersGuideChem. Supplier CAS No 330785-83-6. [Link]

  • ResearchGate. Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. [Link]

  • AKJournals. Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. [Link]

  • National Institutes of Health (NIH). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. [Link]

  • Pharmaffiliates. Avanafil-Impurities. [Link]

  • National Institutes of Health (NIH). Avanafil. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

Sources

Application Note: Certification of Avanafil Impurity 26 Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the certification of Avanafil Impurity 26, a process-related impurity of the active pharmaceutical ingredient (API) Avanafil. We leverage the power of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method for the unambiguous and accurate determination of purity. This document is intended for researchers, quality control analysts, and drug development professionals, offering field-proven insights into method development, validation, and implementation in a regulated environment.

Introduction: The Imperative of Impurity Qualification

In pharmaceutical manufacturing, the control of impurities is a critical aspect governed by stringent regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3] Impurities in an API can directly impact the safety and efficacy of the final drug product.[2] Therefore, their presence must be monitored and controlled, and in many cases, reference standards for these impurities are required for the validation of routine quality control methods like HPLC.

Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Its synthesis can give rise to several process-related impurities. One such impurity is this compound, chemically identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[3]

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the certification of reference standards.[4][5][6] Unlike chromatographic techniques, qNMR does not require a specific reference standard of the analyte itself for quantification.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for the determination of the purity of a substance by co-dissolving it with a certified internal standard of known purity.[6] This application note details a robust qNMR method for the certification of this compound.

Principle of the qNMR Method

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a resonance signal and the molar amount of the corresponding nuclei. By using an internal standard (IS) of known purity and weight, the purity of the analyte (this compound) can be calculated using the following equation:

Purity analyte (%) = (I analyte / I IS) * (N IS / N analyte) * (M analyte / M IS) * (m IS / m analyte) * Purity IS (%)

Where:

  • I : Integral of the signal for the analyte and internal standard

  • N : Number of protons giving rise to the selected signal for the analyte and internal standard

  • M : Molar mass of the analyte and internal standard

  • m : Mass of the analyte and internal standard

  • Purity : Purity of the internal standard

Causality in Experimental Design: The "Why" Behind the "How"

The success of a qNMR experiment hinges on several critical choices. Here, we explain the rationale behind the key experimental parameters for the analysis of this compound.

  • Analyte and Impurity Structure:

    • Avanafil: 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[1]

    • This compound: (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[3]

    The key structural difference is the substituent on the benzylamino group: a 3-chloro-4-methoxy group on Avanafil versus a 4-methyl group on Impurity 26. This allows for the selection of unique, well-resolved signals for quantification. For Impurity 26, the singlet from the methyl group on the benzyl ring is an excellent candidate for a quantification signal due to its simplicity and likely separation from other aromatic signals.

  • Selection of Internal Standard: An ideal internal standard should:

    • Be of high, certified purity (traceable to a primary standard like NIST).

    • Be stable and non-reactive with the analyte and solvent.

    • Have signals that are sharp singlets and do not overlap with any analyte signals.

    • Have good solubility in the chosen deuterated solvent.

    For this application, Maleic Acid is a suitable choice. Its two olefinic protons give a sharp singlet around 6.3 ppm in DMSO-d6, a region that is typically free from signals of many aromatic and aliphatic compounds, including the expected signals of this compound.

  • Choice of Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is selected due to its excellent solubilizing power for a wide range of organic molecules, including Avanafil and its impurities. Its residual proton signal at ~2.5 ppm does not interfere with the key aromatic or methyl signals of interest.

  • NMR Parameters for Quantification:

    • Long Relaxation Delay (D1): A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest is crucial to ensure complete relaxation between scans. This is essential for accurate integration. A value of 30 seconds or more is recommended as a starting point.

    • Flip Angle: A small flip angle (e.g., 30-45°) is used to minimize saturation effects and ensure that the signal intensity is proportional to the number of protons.

    • Number of Scans: A sufficient number of scans (e.g., 32 or 64) are averaged to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals used in the quantification.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks for system suitability.

Materials and Equipment
Material/EquipmentSpecification
NMR Spectrometer≥ 400 MHz, equipped with a high-resolution probe
This compoundSample to be certified
Maleic AcidCertified Reference Material (CRM), purity ≥ 99.5%
DMSO-d6≥ 99.9% deuteration, in sealed ampoules
Analytical BalanceReadable to 0.01 mg
Volumetric FlasksClass A
MicropipettesCalibrated
NMR TubesHigh-precision, 5 mm
Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10 mg of Maleic Acid (the internal standard) into a clean, dry vial. Record the weight precisely.

  • Analyte Weighing: Accurately weigh approximately 20 mg of this compound into the same vial. Record the weight precisely. The 2:1 mass ratio is chosen to achieve a good molar ratio for comparable signal intensities.

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex or sonicate gently until both the internal standard and the analyte are completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of DMSO-d6.

    • Shim the magnetic field to achieve good resolution and lineshape. A half-height line width of < 0.5 Hz for the maleic acid singlet is desirable.

    • Tune and match the probe.

    • Set the sample temperature to a constant value, e.g., 298 K.

  • Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D proton (e.g., zg30)Simple and robust for quantification
Flip Angle30°Ensures quantitative conditions
Spectral Width16 ppmCovers the full range of proton signals
Acquisition Time≥ 3 secondsEnsures good digital resolution
Relaxation Delay (D1)30 secondsAllows for full relaxation of protons
Number of Scans64To achieve excellent signal-to-noise
Data Processing
  • Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the FID.

  • Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Baseline correct the spectrum to ensure a flat baseline across the entire spectrum, especially around the peaks to be integrated.

  • Integrate the selected signals for this compound (e.g., the 4-methylbenzyl singlet) and the Maleic Acid singlet. The integration region should cover at least 20 times the half-height linewidth of the peak.

Data Analysis and Results

Signal Selection and Integration
  • Internal Standard (Maleic Acid): Integrate the singlet at ~6.3 ppm (NIS = 2 protons).

  • This compound: Integrate the singlet corresponding to the methyl protons on the 4-methylbenzyl group (expected around 2.2-2.4 ppm, Nanalyte = 3 protons). This signal should be well-resolved and free from interference.

Calculation of Purity

Using the equation from Section 2, calculate the purity of this compound.

Hypothetical Data Example:

ParameterValue
Mass of Impurity 26 (manalyte)20.15 mg
Molar Mass of Impurity 26 (Manalyte)449.51 g/mol
Integral of Impurity 26 signal (Ianalyte)1.00
Number of Protons (Nanalyte)3
Mass of Maleic Acid (mIS)10.05 mg
Molar Mass of Maleic Acid (MIS)116.07 g/mol
Integral of Maleic Acid signal (IIS)1.25
Number of Protons (NIS)2
Purity of Maleic Acid (PurityIS)99.8%

Calculation:

Purityanalyte (%) = (1.00 / 1.25) * (2 / 3) * (449.51 / 116.07) * (10.05 / 20.15) * 99.8% Purityanalyte (%) = 0.8 * 0.6667 * 3.8727 * 0.4988 * 99.8% Purityanalyte (%) = 97.4%

Method Validation

The qNMR method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte's and internal standard's signals from all other signals in the spectrum.

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte-to-internal standard ratios.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be evaluated by analyzing a sample of this compound with a known, certified purity.

  • Precision (Repeatability and Intermediate Precision): The precision of the method under the same operating conditions over a short interval of time, and within-laboratory variations.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Visualizations

Logical Workflow for qNMR Certification

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing (Analyte & Certified IS) B Dissolution in DMSO-d6 A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock, Shim, Tune) C->D E Set Quantitative Parameters (D1, Flip Angle, Scans) D->E F Acquire 1H Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Signal Integration (Analyte & IS) H->I J Purity Calculation I->J K K J->K Certification Report

Sources

Development of a stability-indicating assay for Avanafil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development and Validation of a Stability-Indicating HPLC Assay for Avanafil

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, field-proven guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Avanafil. Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, requires a robust analytical method to ensure its quality, safety, and efficacy throughout its lifecycle.[1] A stability-indicating assay is critical for distinguishing the intact active pharmaceutical ingredient (API) from any degradation products that may form under various environmental stressors. This application note details the scientific rationale behind each step, from understanding the molecule's fundamental properties to executing forced degradation studies and conducting a full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Foundational Understanding: Avanafil Physicochemical Profile

A successful analytical method is built upon a thorough understanding of the target analyte. Avanafil's physicochemical properties are the primary determinants for selecting the appropriate chromatographic conditions.

Avanafil, with the chemical name (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide, is a complex molecule with multiple functional groups susceptible to degradation.[3][4] Its key properties are summarized below.

PropertyValue / DescriptionRationale for Method Development
Molecular Formula C₂₃H₂₆ClN₇O₃[3]The presence of amide, amine, and ether linkages suggests potential susceptibility to hydrolysis and oxidation.
Molecular Weight 483.9 g/mol [3]Standard molecular weight for a small molecule drug.
Appearance White crystalline powder.[5]Dictates initial sample preparation procedures.
Solubility Practically insoluble in water; slightly soluble in methanol and ethanol; highly soluble in DMSO.[5][6]A water-miscible organic solvent like acetonitrile or methanol is required in the mobile phase and as a diluent. DMSO can be used for initial stock solutions but may be incompatible with some HPLC conditions.
BCS Classification Class II (Low Solubility, High Permeability).[5]The low aqueous solubility is a key challenge that must be addressed by the sample diluent and mobile phase.
pKa 11.84 (acidic), 5.89 (basic).[6]The basic pKa of 5.89 is critical. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled at least 2 pH units away from this value. An acidic mobile phase (pH ~3-4) is therefore ideal.
UV Maximum ~238-245 nm.[7][8]This range provides a suitable wavelength for UV detection, offering good sensitivity for the parent drug and potentially its degradation products.

The Core Principle: Forced Degradation and the Stability-Indicating Assay

A stability-indicating method is defined by its ability to provide an accurate measurement of the active ingredient, free from interference from degradation products, process impurities, or excipients.[9] To prove this capability, we intentionally stress the drug under harsh conditions—a process known as forced degradation. This helps identify the likely degradation pathways and demonstrates the method's specificity.[7]

Avanafil is known to be susceptible to degradation under acidic, oxidative, thermal, and humidity-related stress, while showing relative stability to basic and photolytic conditions.[7][10] The overall workflow for developing a stability-indicating method is a systematic process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Validation MD1 Analyte Characterization (Avanafil Properties) MD2 Initial Method Scouting (Column, Mobile Phase) MD1->MD2 MD3 Method Optimization (Gradient, Flow Rate, Temp) MD2->MD3 FD1 Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) MD3->FD1 Optimized Method FD2 Sample Analysis & Peak Tracking FD1->FD2 V1 Specificity & Peak Purity Assessment FD2->V1 Degraded Samples V2 Validation Protocol Execution (Linearity, Accuracy, Precision, etc.) V1->V2 V2->MD3 Re-optimization if needed V3 Final Method & Report V2->V3

Caption: High-level workflow for stability-indicating method development.

Protocol: HPLC Method Development and Optimization

The goal is to achieve a robust separation between Avanafil and all potential degradation products within a reasonable runtime. Based on its properties, a reversed-phase HPLC method is the logical choice.

Step-by-Step Protocol:

  • Column Selection:

    • Action: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The non-polar nature of the C18 stationary phase provides strong hydrophobic interactions necessary for retaining Avanafil, which is a relatively non-polar molecule.[11]

  • Mobile Phase Preparation:

    • Action (Mobile Phase A): Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm filter.

    • Rationale: Buffering the aqueous mobile phase is crucial to control the ionization state of Avanafil (pKa 5.89), ensuring reproducible retention times and symmetrical peak shapes. A pH of 4.5 is sufficiently below the pKa to maintain the analyte in a consistent protonated state.[4]

    • Action (Mobile Phase B): Use HPLC-grade acetonitrile (ACN).

    • Rationale: Acetonitrile is a common organic modifier that offers good elution strength for molecules like Avanafil and has a low UV cutoff, preventing interference at the detection wavelength.

  • Initial Gradient and Optimization:

    • Action: Begin with a broad gradient (e.g., 5% to 95% ACN over 30 minutes) to elute all components, including the parent drug and any degradants.

    • Action: Analyze the chromatograms from forced degradation samples. Adjust the gradient to improve the resolution between Avanafil and the closest eluting impurity peaks. The goal is a resolution (Rs) of >2.0 for all critical pairs.

    • Rationale: A gradient is necessary to separate compounds with a wide range of polarities (the parent drug and its more polar or non-polar degradants) in an efficient manner.

  • Finalize Conditions:

    • Action: Once the gradient is optimized, refine the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C) to fine-tune peak shape and retention times. Set the UV detector to 239 nm.

    • Rationale: A controlled column temperature ensures thermal stability and run-to-run reproducibility. The detection wavelength of 239 nm provides high sensitivity for Avanafil.[4]

Table of Optimized Chromatographic Conditions:

ParameterOptimized Condition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B to 70% B over 15 min, hold at 70% B for 5 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Protocol: Forced Degradation Studies

These studies are performed on both the drug substance and a placebo to demonstrate method specificity. The goal is to achieve 5-20% degradation of the active ingredient.[9]

G cluster_main Forced Degradation Conditions cluster_hydrolysis Hydrolysis cluster_other Other Stressors Start Avanafil Sample (1 mg/mL in Diluent) Acid Acid 1N HCl @ 60°C, 24h Start->Acid Base Base 1N NaOH @ 60°C, 24h Start->Base Oxidative Oxidative 10% H₂O₂ @ RT, 24h Start->Oxidative Thermal Thermal (Solid) 105°C, 48h Start->Thermal Photo Photolytic (Solid) ICH Q1B Light Exposure Start->Photo Control Control Sample (Unstressed) Start->Control

Caption: Experimental design for Avanafil forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of Avanafil at approximately 1 mg/mL in the sample diluent.

  • Acid Hydrolysis:

    • Action: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat in a water bath at 60°C for 24 hours.[7]

    • Post-Stress: Cool the solution to room temperature, neutralize with an equivalent amount of 1N NaOH, and dilute with the sample diluent to a final concentration of ~50 µg/mL.

  • Base Hydrolysis:

    • Action: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat in a water bath at 60°C for 24 hours.

    • Post-Stress: Cool, neutralize with 1N HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • Action: Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[12]

    • Post-Stress: Dilute to the final concentration.

  • Thermal Degradation:

    • Action: Place a thin layer of solid Avanafil powder in an oven maintained at 105°C for 48 hours.[7]

    • Post-Stress: Dissolve the stressed powder in the sample diluent to prepare a solution at the final concentration.

  • Photolytic Degradation:

    • Action: Expose a thin layer of solid Avanafil powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • Post-Stress: Dissolve the powder in the diluent to the final concentration.

  • Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system. Use a Photo-Diode Array (PDA) detector to assess peak purity of the Avanafil peak in each chromatogram.

Protocol: Full Method Validation (ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] The following parameters must be evaluated.

Validation Parameters and Protocols:

  • Specificity:

    • Protocol: Analyze the placebo, unstressed Avanafil, and all forced degradation samples.

    • Acceptance Criteria: No interfering peaks from placebo or degradation products should be observed at the retention time of Avanafil. The Avanafil peak must pass peak purity analysis in all stressed samples, demonstrating spectral homogeneity.[13]

  • Linearity:

    • Protocol: Prepare at least five concentrations of Avanafil reference standard across a range of 50% to 150% of the nominal concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Analyze, in triplicate, a placebo sample spiked with Avanafil at three concentration levels (e.g., 80%, 100%, 120%).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Protocol (Repeatability): Perform six replicate analyses of a single sample preparation at 100% of the target concentration.

    • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

    • Acceptance Criteria: The LOQ must be precise and accurate. This is crucial for quantifying degradation products at low levels.

  • Robustness:

    • Protocol: Deliberately make small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (see Section 6) must remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Example Data Summary Tables:

Table: Linearity Study

Concentration (µg/mL) Mean Peak Area (n=3)
25.0 251050
50.0 501500
75.0 752100
100.0 1003500
125.0 1254200

| Correlation (r²) | 0.9998 |

Table: Accuracy & Precision Study

Level % Recovery (Mean, n=3) % RSD (Repeatability, n=6)
80% 99.5% -
100% 100.2% 0.8%

| 120% | 101.1% | - |

Data Interpretation and System Suitability

Mass Balance: A critical component of a stability study is the mass balance calculation, which confirms that the decrease in the API concentration is accounted for by the increase in degradation products.

  • Calculation: % Mass Balance = [% Assay of Avanafil] + [Σ % Area of all Degradation Products]

  • Rationale: A mass balance close to 100% (typically 95-105%) provides confidence that all major degradation products have been detected and separated.[7]

System Suitability Testing (SST): SST is an integral part of any analytical method. It is performed before each analytical run to ensure the chromatographic system is performing adequately.

Table: System Suitability Parameters

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and separation power.

| % RSD of Replicate Injections | ≤ 1.0% for 5 replicates | Demonstrates injection precision and system stability. |

Conclusion

This application note outlines a systematic and robust approach to developing and validating a stability-indicating HPLC method for Avanafil. By grounding the method development in the physicochemical properties of the molecule and rigorously challenging its specificity through forced degradation, a reliable assay can be established. Full validation according to ICH Q2(R2) guidelines ensures the method is accurate, precise, and fit for its intended purpose: to monitor the stability of Avanafil in drug substance and drug product, thereby safeguarding patient safety and product quality.

References

  • Therapeutic Goods Administration (TGA). AusPAR Avanafil.

  • Can, N.O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules.

  • ChemicalBook. Avanafil | 330784-47-9.

  • PharmaCompass. Avanafil | Drug Information, Uses, Side Effects, Chemistry.

  • Al-Ghananeem, A.M., et al. (2024). Avanafil: A comprehensive drug profile. Profiles of Drug Substances, Excipients, and Related Methodology.

  • Nikam, P., et al. (2022). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. Future Journal of Pharmaceutical Sciences.

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. Journal of the Serbian Chemical Society.

  • ResearchGate. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets.

  • Central Research Publication. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form.

  • ResearchGate. (2022). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach.

  • ResearchGate. (2021). The proposed degradation pathway of avanafil.

  • ResearchGate. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form.

  • Kuan, C., et al. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Therapeutics and Clinical Risk Management.

  • El-Kimary, E.I., et al. (2021). Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design. RSC Advances.

  • International Journal of Pharmaceutics and Drug Analysis. (2015). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM.

  • ValGenesis. (2024). Stability-Indicating Method Validation: Regulatory Considerations.

  • ResearchGate. (2021). RP-HPLC with Time Programmed Fluorescence Detection for Quantitation of Avanafil and Dapoxetine Hydrochloride; Application to Pharmaceutical Dosage Form and Biological Fluid.

  • Liu, Z., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances.

  • MDPI. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF.

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

  • Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Chromatography Research International.

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in Avanafil impurity 26 HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of Avanafil and its related substances: peak tailing, with a specific focus on Impurity 26. As a senior application scientist, this guide is structured to not only provide solutions but also to explain the underlying scientific principles, ensuring a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy and reproducibility of quantification.[2]

Q2: How is peak tailing measured?

Peak tailing is typically quantified using the tailing factor (T) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. The USP tailing factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2] An asymmetry factor greater than 1.2 is generally considered to be tailing.[3]

Q3: Why is it critical to address peak tailing for Avanafil Impurity 26?

Peak tailing can indicate suboptimal separation or secondary chemical interactions within the HPLC system.[4] For impurity analysis, this is particularly problematic as it can lead to inaccurate quantification, potentially masking the presence of an impurity or causing it to appear at a concentration lower than its actual level. Given that regulatory bodies have strict limits on impurities in pharmaceutical products, ensuring accurate measurement is paramount.[5]

Q4: What are the primary causes of peak tailing in reverse-phase HPLC for a compound like this compound?

Avanafil and its impurities are basic compounds.[6] The most common cause of peak tailing for such analytes in reverse-phase HPLC is secondary interactions between the basic functional groups of the analyte and residual silanol groups on the silica-based stationary phase.[3][4] Other factors can include mobile phase pH, column degradation, and issues with the HPLC system itself.[7]

In-Depth Troubleshooting Guide

This section explores the common causes of peak tailing when analyzing this compound and provides a logical, step-by-step approach to resolving the issue.

Issue 1: Peak Tailing Due to Secondary Silanol Interactions

Q: My peak for this compound is showing significant tailing. I suspect it's interacting with the column. What's happening and how can I fix it?

A: The Science Behind the Problem

Most reverse-phase HPLC columns use a silica backbone. During the manufacturing process, not all silanol groups (Si-OH) on the silica surface are bonded with the C18 stationary phase. These residual silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 2.5-3.[8][9] this compound, being a basic compound, can carry a positive charge. This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol groups, in addition to the primary hydrophobic interaction with the C18 phase. This secondary interaction results in peak tailing.[3]

dot graph TD { subgraph "Peak Tailing Mechanism" A[Basic Analyte (+)] -- "Primary Hydrophobic Interaction" --> B(C18 Stationary Phase); A -- "Secondary Ionic Interaction (Causes Tailing)" --> C(Ionized Silanol Group (-)); end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; } caption: "Interaction of a basic analyte with the stationary phase."

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Principle: Lowering the mobile phase pH to a value between 2.5 and 3.0 will suppress the ionization of the residual silanol groups, minimizing the secondary ionic interactions.[4][9]

    • Action: Prepare a mobile phase with a pH in this range using an appropriate buffer (e.g., phosphate or formate buffer). Ensure the chosen pH is at least 2 pH units away from the pKa of this compound to avoid issues with analyte ionization.[10][11]

  • Use of Mobile Phase Additives:

    • Principle: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The TEA will preferentially interact with the silanol groups, reducing the opportunity for the analyte to do so.[4]

    • Action: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Note that TEA can sometimes increase baseline noise, so use the lowest effective concentration.[7]

  • Column Selection:

    • Principle: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[3] Using a high-purity, end-capped, or a polar-embedded column can significantly reduce peak tailing for basic compounds.[2]

    • Action: If you are using an older column, consider switching to a modern, high-performance column specifically designed for the analysis of basic compounds.

Issue 2: Inappropriate Mobile Phase Conditions

Q: I've tried adjusting my mobile phase pH, but I'm still seeing peak tailing. What other mobile phase parameters should I consider?

A: The Science Behind the Problem

The mobile phase composition, including the type of organic modifier and buffer capacity, plays a crucial role in peak shape. An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization of both the analyte and silanol groups.[12] The choice of organic modifier can also influence peak shape.[2]

Troubleshooting Protocol:

ParameterRecommended ActionScientific Rationale
Buffer Concentration Ensure a buffer concentration of at least 20 mM.[9]A sufficient buffer concentration resists local pH changes that can occur upon sample injection, ensuring consistent analyte and silanol ionization throughout the analysis.[12]
Organic Modifier Evaluate both acetonitrile and methanol.Acetonitrile and methanol have different solvent strengths and can alter the selectivity and peak shape of the separation. One may provide better peak symmetry for your specific analyte.[2]
Sample Solvent Dissolve the sample in the initial mobile phase composition.Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including fronting or tailing.[8]
Issue 3: Column and System-Related Problems

Q: I've optimized my mobile phase, but the peak tailing persists. Could there be an issue with my column or HPLC system?

A: The Science Behind the Problem

Physical problems with the column or extra-column volume in the HPLC system can also lead to peak tailing. A void at the head of the column, a partially blocked frit, or excessive tubing length can all contribute to band broadening and asymmetrical peaks.[7]

dot graph TD { subgraph "Troubleshooting System & Column Issues" A{Peak Tailing Observed} --> B{Isolate Column}; B --> C{Test with a New Column}; C -- "Tailing Persists" --> D{Check System}; C -- "Tailing Resolved" --> E{Original Column is the Issue}; D --> F[Check for leaks and improper fittings]; D --> G[Minimize tubing length and ID]; E --> H[Consider column void or contamination]; H --> I[Reverse flush or replace column]; end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; } caption: "Systematic approach to diagnosing column and system issues."

Troubleshooting Protocol:

  • Column Health Check:

    • Action: Replace the column with a new one of the same type. If the peak shape improves, the original column was likely the source of the problem.[7]

    • Possible Causes for Old Column Failure:

      • Column Void: A void can form at the inlet of the column over time.

      • Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.

      • Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column.[3]

  • System Audit for Extra-Column Volume:

    • Principle: The volume of the HPLC system outside of the column (injector, tubing, detector flow cell) can contribute to peak broadening and tailing.[2]

    • Action:

      • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[2]

      • Ensure all fittings are properly made and that there are no leaks.[8]

  • Guard Column Check:

    • Principle: A guard column is designed to protect the analytical column from contaminants.[7] However, a contaminated or worn-out guard column can itself be a source of peak tailing.

    • Action: Remove the guard column and run the analysis. If the peak shape improves, replace the guard column.

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Kromasil. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Kumar, N., Sangeetha, D., & Reddy, P. S. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. Acta Chromatographica, 30(3), 177-183. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubChem. (n.d.). Avanafil. Retrieved from [Link]

  • Phenomenex. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

Sources

Optimizing mobile phase for better separation of Avanafil impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Mobile Phase for Better Chromatographic Separations

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals working on the chromatographic analysis of Avanafil and its impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex separation challenges. This resource is structured in a question-and-answer format to directly address the issues you are most likely to encounter in the lab.

Section 1: Foundational Knowledge & Initial Setup

Before diving into optimization, a solid understanding of the analyte and its potential impurities is critical. Avanafil's chemical nature dictates its behavior in a reversed-phase system.

Q1: What are the critical physicochemical properties of Avanafil that influence HPLC separation?

Answer: Avanafil is a basic compound containing multiple nitrogen atoms, which are susceptible to protonation.[1][2] Understanding its properties is the first step in developing a robust separation method. The key is to control its ionization state to achieve consistent retention and symmetrical peak shapes.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₂₃H₂₆ClN₇O₃[3]A relatively large and complex molecule.
Molecular Weight 483.96 g/mol [2][3][4]Influences diffusion rates; not typically a primary factor in mobile phase choice.
Predicted pKa ~5.54[5], ~11.84[6]This is the most critical parameter. The presence of basic functional groups means its charge state is highly dependent on mobile phase pH. To ensure reproducible retention, the mobile phase pH should be controlled with a buffer and set at least 2 pH units away from the pKa.[7]
logP (Octanol/Water) 2.71[4]Indicates good hydrophobicity, making it well-suited for retention on reversed-phase columns like C18.
Solubility Practically insoluble in water; slightly soluble in DMSO and Methanol.[1][6]Sample and standard preparation requires an organic solvent. The final sample diluent should be compatible with the initial mobile phase to prevent peak distortion.[8][9]
Q2: What are the common impurities of Avanafil I should be aware of?

Answer: Avanafil impurities can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance over time (degradation products).[10][11][12][13] Forced degradation studies show Avanafil is particularly susceptible to degradation under acid hydrolysis, oxidative, thermal, and humidity stress conditions.[10][13]

Impurity TypeCommon ExamplesOrigin / Notes
Process-Related Imp-A, Imp-B, Imp-C, Imp-D[11][12][14]Intermediates or by-products from the synthetic route. Their structures can be very similar to Avanafil, making separation challenging.
Degradation Deschloro impurity, Acid impurity[10][13]Formed under stress conditions. The "acid impurity" is a major degradant in acidic conditions.[13]
Degradation Oxidation products[15]A novel oxidation-based degradation product has been identified.[15]

Your analytical method must be "stability-indicating," meaning it can separate all known impurities and degradation products from the main Avanafil peak and from each other.[10][13] This is a requirement under ICH guidelines.[16][17][18]

Q3: I'm developing a new method. What's a good starting point for the mobile phase and column?

Answer: For a complex, basic molecule like Avanafil, a gradient reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size) is a robust choice.[10][13] For higher throughput and efficiency, a UPLC method with a sub-2 µm particle size C18 column can be used.[11][12][14][19]

  • Mobile Phase A (Aqueous): Start with a buffered solution at a low pH. A common and effective choice is 10-20 mM ammonium formate adjusted to pH 3.0-4.5 with formic acid.[11][12][20] This ensures that the basic nitrogens on Avanafil and its impurities are fully and consistently protonated.

  • Mobile Phase B (Organic): Acetonitrile is typically the preferred organic solvent as it provides good peak shapes and lower backpressure than methanol.[21]

  • Starting Gradient: A broad scouting gradient, such as 10% to 90% Acetonitrile over 20-30 minutes, will help elucidate the retention times of the main peak and all major impurities.

  • Detection: UV detection at approximately 238-245 nm is suitable for Avanafil.[10][22]

Section 2: Troubleshooting Common Separation Problems

Even with a good starting point, optimization is almost always necessary. Here’s how to tackle the most frequent issues.

Q4: My Avanafil peak is tailing badly. What's causing this and how do I fix it?

Answer: Peak tailing for basic compounds like Avanafil is a classic chromatographic problem. The primary cause is secondary interactions between the positively charged (protonated) analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[23] This creates a mixed-mode retention mechanism, leading to a distorted peak shape.

Here is a decision tree to guide your troubleshooting process:

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause Likely Cause: Secondary Silanol Interactions is_tailing->tailing_cause Yes fronting_cause Likely Causes: Sample Overload or Solvent Mismatch is_fronting->fronting_cause Yes solution1 Decrease Mobile Phase pH (e.g., to pH 2.5 - 3.5) tailing_cause->solution1 solution2 Increase Buffer Concentration (e.g., to 25-50 mM) tailing_cause->solution2 solution3 Use Modern, High-Purity End-Capped Column tailing_cause->solution3 solution4 Reduce Injection Volume or Dilute Sample fronting_cause->solution4 solution5 Dissolve Sample in Initial Mobile Phase fronting_cause->solution5

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Steps to Eliminate Tailing:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to be firmly in the 2.5-3.5 range using an acid like formic, acetic, or trifluoroacetic acid (TFA). At this low pH, residual silanols are protonated (Si-OH) and non-ionic, minimizing their ability to interact with the protonated basic analyte.[20]

  • Increase Buffer Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help. The buffer cations will compete with the protonated Avanafil for access to the ionized silanol sites, effectively "masking" them and improving peak shape.[24][25][26]

  • Use a High-Purity Column: Modern stationary phases use higher purity silica with fewer metal contaminants and employ advanced end-capping techniques to shield most of the residual silanols. If you are using an older column, switching to a newer generation column can provide a dramatic improvement.

Q5: I have two impurities that are co-eluting. How can I improve their resolution by modifying the mobile phase?

Answer: Improving resolution between a critical pair requires changing the selectivity (α) of the separation. The mobile phase is the most powerful tool for this.

Protocol: Systematic Selectivity Optimization

  • Change the Organic Modifier: This is often the most effective step. If you are using acetonitrile, prepare an identical mobile phase (same buffer, pH, and gradient profile scaled for viscosity) but replace the acetonitrile with methanol.[27][28] The different solvent properties will alter the interactions with the analytes and stationary phase, often changing the elution order and improving resolution.

  • Make Small pH Adjustments: Even if all compounds are basic, their pKa values will differ slightly. A small change in pH (e.g., from 3.0 to 3.5) can subtly alter the charge and hydrophobicity of the impurities relative to each other, which can be enough to achieve separation.[7]

  • Adjust the Gradient Slope: If the critical pair elutes during a gradient, decrease the slope of the gradient in that region. For example, if the peaks elute at 40% B, modify the gradient to go from 35% to 45% B over a longer period. This gives the analytes more time to interact with the stationary phase, improving separation.

  • Change the Buffer Ion: If using formate, try acetate. Different buffer ions can have minor secondary interactions that can influence selectivity.

Q6: My retention times are drifting between injections. What's the most likely mobile phase-related cause?

Answer: Unstable retention times are often due to an improperly prepared or un-buffered mobile phase.[24]

  • Inadequate Buffering: If you are using only an acid (e.g., 0.1% formic acid) without its conjugate base, the solution has very little buffering capacity.[7][24] Small changes in the solvent composition or dissolved CO₂ can alter the pH, leading to retention time shifts for ionizable compounds like Avanafil.

    • Solution: Always use a true buffer system, such as ammonium formate or ammonium acetate, and ensure its concentration is sufficient (at least 10-20 mM).[29] The pH of a buffer is most stable within +/- 1 pH unit of its pKa.[7]

  • Poor Column Equilibration: When changing mobile phases or running a new gradient, the column needs to be fully equilibrated.

    • Solution: Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection.[8]

  • Mobile Phase Volatility: If you are using a volatile mobile phase component (like TFA) and the reservoir is not well-covered, its concentration can change over a long sequence, altering retention.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase for long analytical runs.

Section 3: Systematic Optimization Workflow

A trial-and-error approach can be time-consuming. A systematic workflow ensures you find the optimal conditions efficiently.

Q7: Can you provide a workflow for a systematic mobile phase optimization study?

Answer: Absolutely. This workflow uses a screening and optimization approach to efficiently explore the parameter space.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A1 Define Goals: Stability-Indicating Method Resolution (Rs) > 2.0 Tailing Factor (Tf) < 1.5 A2 Select Factors: 1. Organic Modifier (ACN vs. MeOH) 2. pH (e.g., 3.0 vs. 6.0) A1->A2 A3 Run Screening Experiments (4 initial methods) A2->A3 A4 Evaluate Results: Identify best Modifier/pH combination for overall selectivity. A3->A4 B1 Select Best Condition from Screening A4->B1 B2 Fine-Tune Gradient: Adjust slope and time to maximize resolution of critical pairs. B1->B2 B3 Optimize Column Temperature: (e.g., 30°C vs 40°C) Improves efficiency, reduces viscosity. B2->B3 B4 Finalize Method B3->B4 C1 Perform Validation as per ICH Q2(R2) Guidelines: Specificity, Linearity, Accuracy, Precision, Robustness B4->C1

Caption: Workflow for systematic mobile phase optimization.

Experimental Protocol: Mobile Phase Optimization

  • Phase 1: Screening a. Prepare Four Mobile Phase Systems: i. System 1: A: 20mM Ammonium Formate, pH 3.0 / B: Acetonitrile ii. System 2: A: 20mM Ammonium Formate, pH 3.0 / B: Methanol iii. System 3: A: 20mM Ammonium Acetate, pH 5.0 / B: Acetonitrile iv. System 4: A: 20mM Ammonium Acetate, pH 5.0 / B: Methanol b. Execute Runs: Using a standard mix of Avanafil and its known impurities, run a standard scouting gradient (e.g., 5-95% B in 25 min) on each of the four systems. c. Analyze Data: Compare the four chromatograms. Look for the system that provides the best overall separation and peak shape. Pay close attention to the elution order, as changes indicate a significant shift in selectivity.

  • Phase 2: Optimization a. Select the Best System: Choose the mobile phase system from Phase 1 that showed the most promise (e.g., System 1: Formate pH 3.0 with Acetonitrile). b. Gradient Optimization: i. Identify the time range where your critical impurities elute. ii. Modify the gradient to be shallower in this region. For example, if impurities elute between 10 and 15 minutes when the %B is 30-45%, change the gradient from a single linear slope to a multi-step gradient: 5-30% B in 8 min, then 30-45% B in 10 min, then ramp up to 95% B to wash the column. c. Temperature Optimization: Analyze the sample at two different column temperatures (e.g., 35°C and 45°C). Higher temperatures reduce mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency.[10][13] Select the temperature that provides the best balance of resolution and analysis time.

  • Phase 3: Validation a. Once the method is finalized, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[30][31] This involves formally testing for specificity, linearity, range, accuracy, precision, and robustness.[17][18]

By following this structured approach, you can methodically resolve complex separation challenges and develop a robust, reliable, and scientifically sound analytical method for Avanafil and its impurities.

References

  • Role of Buffers in Liquid Chrom
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals.
  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC.
  • Zhao, M., et al. (2022).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • McCalley, D. V. (2004).
  • Soukup, J., & Jandera, P. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. PubMed.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Kumar, N., et al. (2025, August 7). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets.
  • Can, N. O., et al. (2018).
  • Jadhav, M. V., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • McCalley, D. V. (2025, August 5). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • HPLC Troubleshooting Guide. YMC.
  • Liu, H., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. PMC - NIH.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Avanafil Properties. ChemicalBook.
  • Avanafil Monograph for Professionals. (2024, April 10). Drugs.com.
  • Poor peak shape Troubleshooting. Cosmosil.
  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • How to Prepare and Optimise HPLC Mobile Phases. (2025, July 25). LCMS LAB.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Avanafil Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Priority Monographs. US Pharmacopeia (USP).
  • Drug Monograph: Avanafil (Stendra). EBM Consult.
  • Avanafil | C23H26ClN7O3. PubChem - NIH.
  • Avanafil Drug Page. Drug Central.
  • Patel, D., et al. (2021). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design (QbD) approach. OUCI.
  • Zhao, M., et al. (2022).
  • AVANAFIL Substance Page. precisionFDA.
  • Patel, D., et al. (2025, June 28). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction.
  • Avanafil. Wikipedia.
  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-M). BUE Scholar.
  • Avanafil Label. FDA.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for analytical scientists working with Avanafil and its related substances. This guide is designed to provide expert-level insights and practical troubleshooting advice to address common chromatographic challenges, with a specific focus on resolving co-elution issues. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a critical issue in Avanafil analysis?

A1: Co-elution is a chromatographic phenomenon where two or more distinct chemical compounds exit the chromatography column at the same time, resulting in a single, overlapping peak.[1] In the context of Avanafil analysis, which is crucial for ensuring the quality and safety of the final drug product, co-elution can mask the presence of critical process impurities or degradation products. According to ICH guidelines, impurities above a certain threshold must be identified and quantified.[2] If an impurity co-elutes with the main Avanafil peak or another impurity, its true concentration cannot be accurately determined, potentially leading to the release of a product that does not meet regulatory standards. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) is essential for detecting potential co-elution.[1][3]

Q2: What are the common related substances of Avanafil that I should be aware of?

A2: During the synthesis and storage of Avanafil, several related substances, including process impurities and degradation products, can arise. It is crucial to have a method capable of separating these from the active pharmaceutical ingredient (API). Commonly reported related substances for Avanafil include:

  • Process-Related Impurities: These are substances related to the manufacturing process. Examples include Impurity A, Impurity B, Impurity C, and Impurity D, which have been identified and characterized.[2][4][5]

  • Degradation Products: These form when Avanafil is exposed to stress conditions like acid, base, oxidation, heat, or light.[6][7] Known degradants include the deschloro, acid, dichloro, dimer, and diamine impurities.[6]

  • Isomers: The R-isomer of Avanafil is a potential impurity that needs to be controlled.[8]

A comprehensive list of known Avanafil impurities is provided in the table below for easy reference.

Impurity Name Type Notes
Impurity AProcess-RelatedA raw material used in the synthesis of Avanafil.[2]
Impurity BProcess-RelatedAn intermediate in an alternative synthetic route.[2]
Impurity CProcess-RelatedAn intermediate in another synthetic route.[2]
Impurity DProcess-RelatedA newly reported process impurity.[2][5]
Deschloro ImpurityDegradantObserved during stress studies.[6]
Acid ImpurityDegradantA major degradant observed under acidic stress.[6]
Dichloro ImpurityDegradantObserved during stress studies.[6]
Dimer ImpurityDegradantObserved during stress studies.[6]
Diamine ImpurityDegradantObserved during stress studies.[6]
R-IsomerIsomerThe opposite enantiomer of the active substance.[8]

Troubleshooting Guide: Co-elution Scenarios

This section addresses specific co-elution problems that you might encounter during Avanafil analysis, providing a logical, step-by-step approach to resolving them.

Scenario 1: A shoulder peak is observed on the main Avanafil peak.

Q: My chromatogram shows a shoulder on the main Avanafil peak, suggesting a co-eluting impurity. How can I resolve this?

A: A shoulder on the main peak is a classic sign of incomplete separation.[1] The goal is to alter the chromatographic selectivity to move the impurity away from the main peak. Here’s a systematic approach:

Step 1: Confirm Co-elution First, ensure it's not a peak shape issue caused by column degradation or sample solvent effects. Inject a standard of pure Avanafil. If the peak is symmetrical, the shoulder in your sample is likely an impurity. Use a DAD to check for peak purity across the entire peak. If the spectra differ, co-elution is confirmed.[1]

Step 2: Adjust Mobile Phase Strength (Organic Content) The simplest first step is to adjust the retention of the analytes.

  • Causality: By weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like acetonitrile or methanol), you increase the retention time of all compounds.[1] Since Avanafil and its impurities have slightly different chemical structures, they will interact differently with the stationary phase, and this change in retention can often be enough to improve resolution.

  • Action: Try decreasing the organic solvent concentration by 2-5% and observe the effect on the separation.

Step 3: Modify Mobile Phase pH

  • Causality: Avanafil and many of its impurities contain ionizable functional groups. Changing the pH of the mobile phase can alter their ionization state, which in turn significantly impacts their retention on a reverse-phase column. For example, protonating a basic amine will make the molecule more polar and reduce its retention time.

  • Action: If you are using a buffered mobile phase, try adjusting the pH by ±0.5 units. A pH screen is a powerful tool in method development for finding the optimal separation conditions.[3]

Step 4: Change the Organic Modifier

  • Causality: Different organic solvents (e.g., acetonitrile and methanol) offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase. If you are using acetonitrile, switching to methanol, or a combination of both, can alter the elution order and resolve the co-eluting peaks.

  • Action: Replace acetonitrile with methanol in your mobile phase, keeping the solvent strength similar. You may need to adjust the percentage to get comparable retention times.

Step 5: Evaluate Column Chemistry

  • Causality: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. Different column chemistries provide different separation mechanisms.[9] A standard C18 column separates primarily based on hydrophobicity. A polar-embedded column or a phenyl column introduces different selectivity mechanisms (pi-pi interactions, hydrogen bonding) that can be effective in separating structurally similar compounds.[3]

  • Action: Screen your sample on a set of dissimilar columns, such as a C18, a polar-embedded phase, and a phenyl phase, to find the best selectivity for your separation.[9]

Experimental Protocol: Method Development for Resolving Co-eluting Impurities

This protocol provides a structured workflow for developing a stability-indicating HPLC method for Avanafil, focusing on the resolution of known impurities.

1. Initial Conditions & System Suitability

  • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a good ion-suppressing agent that provides good peak shape for Avanafil.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A generic gradient can be used for initial screening (e.g., 5-95% B over 20 minutes).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm.[11]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v).[2]

2. Method Optimization Workflow

The following diagram illustrates a logical workflow for method optimization to resolve co-elution.

Method_Development_Workflow A Initial Screening (Generic Gradient on C18) B Peak Purity Check (DAD/MS) A->B C Co-elution Detected? B->C D Optimize Gradient Slope C->D Yes H Method Validation (ICH Q2(R1)) C->H No E Adjust Mobile Phase pH (e.g., Ammonium Formate buffer pH 5.0) D->E F Change Organic Modifier (Acetonitrile to Methanol) E->F G Screen Different Column Chemistries (e.g., Polar-Embedded, Phenyl) F->G G->H I Method Finalized H->I Coelution_Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Troubleshooting Path cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_advanced Advanced Techniques Problem Co-elution Suspected Peak Shoulder Asymmetry Failed Peak Purity MP_Strength Adjust Organic % Decrease for more retention Problem->MP_Strength MP_pH Modify pH Affects ionization & retention MP_Strength->MP_pH MP_Type Change Organic Solvent Acetonitrile vs. Methanol MP_pH->MP_Type SP_Chem SP_Chem MP_Type->SP_Chem SP_Params Modify Column Parameters Particle Size / Length SP_Chem->SP_Params Adv_Tech Orthogonal Methods 2D-LC SFC LC-MS/MS SP_Params->Adv_Tech

Sources

Technical Support Center: A Scientist's Guide to Resolving Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in the chromatographic separation of Avanafil and its related substances. Specifically, we will address the common and often complex issue of achieving adequate resolution between Avanafil impurity 26 and other co-eluting process impurities or degradants.

The narrative of this guide is structured to move from foundational principles to actionable troubleshooting protocols. We will not only describe what to do but also explain the underlying chromatographic principles—the why—behind each strategic decision. This approach is designed to empower you to solve not just this specific challenge, but future separation puzzles as well.

Section 1: Foundational Knowledge - Understanding the Separation Challenge

This section addresses the fundamental questions that form the basis of our method development and troubleshooting strategy.

Q1: Why is achieving baseline resolution for Avanafil impurities so critical?

The precise identification and quantification of impurities in an Active Pharmaceutical Ingredient (API) like Avanafil are mandated by regulatory bodies such as the FDA and EMA. According to International Council for Harmonisation (ICH) guidelines, impurities present above a certain threshold (typically >0.10% for a drug with a maximum daily dose of ≤ 2g) must be identified, quantified, and reported.[1] Inadequate resolution (generally, a resolution factor Rs < 1.5) leads to inaccurate quantification, which can mask the true impurity profile of the drug substance.[2] This directly impacts the safety and efficacy assessment of the final drug product, potentially leading to regulatory delays or rejections. The USFDA often recommends a resolution of more than 2 between closely eluting peaks to ensure robust quantification.[3]

Q2: What are the typical challenges encountered during the separation of Avanafil and its degradants?

Avanafil is known to be susceptible to degradation under various stress conditions, including acid hydrolysis, oxidation, heat, and humidity.[4][5] This forced degradation is a necessary part of developing a "stability-indicating" method, as it intentionally generates the impurities that the method must be able to separate.[6] The resulting degradants can be structurally very similar to the parent API and to each other, possessing similar physicochemical properties such as hydrophobicity and pKa. This similarity is the primary reason they often co-elute or are poorly resolved in standard reversed-phase HPLC methods. The goal is to develop a single, robust method capable of separating all known process impurities and any potential degradants that may form during the product's shelf life.[5]

Section 2: The Troubleshooting Workflow - A Systematic Approach to Improving Resolution

When faced with poor resolution, a random, trial-and-error approach is inefficient. A systematic workflow, grounded in chromatographic theory, is the key to a swift and successful resolution. The following workflow is a proven strategy for tackling co-elution issues.

Troubleshooting_Workflow cluster_start Initial Observation cluster_system_check Phase 0: System Verification cluster_mobile_phase Phase 1: Mobile Phase Optimization (Highest Impact) cluster_stationary_phase Phase 2: Stationary Phase Optimization (Alternative Selectivity) cluster_final_tuning Phase 3: Fine-Tuning cluster_end Resolution start Poor Resolution (Rs < 1.5) between Impurity 26 & Adjacent Peak system_check Confirm System Suitability (Peak Shape, Efficiency, RT Precision) start->system_check ph_screen A: pH Screening (e.g., pH 3.0, 5.0, 7.0) system_check->ph_screen If system is OK organic_screen B: Organic Modifier Selectivity (Acetonitrile vs. Methanol) ph_screen->organic_screen If resolution still poor end_node Resolution Achieved (Rs > 1.5) ph_screen->end_node Resolution OK gradient_opt C: Gradient Slope Optimization (Shallow Gradient) organic_screen->gradient_opt If resolution still poor organic_screen->end_node Resolution OK column_screen Column Screening (e.g., Phenyl, PFP, different C18) gradient_opt->column_screen If resolution still poor gradient_opt->end_node Resolution OK temp_opt Temperature Adjustment (e.g., 30°C to 45°C) column_screen->temp_opt If minor improvement needed column_screen->end_node Resolution OK temp_opt->end_node Resolution OK

Caption: A systematic workflow for resolving co-eluting peaks.

Phase 1: Mobile Phase Optimization (The Power of Selectivity Tuning)

The mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase chromatography.[7]

Q: My initial screening method shows poor resolution (Rs < 1.5) between Impurity 26 and an adjacent peak. Where do I start?

First, ensure your HPLC system is performing correctly. Verify system suitability parameters like theoretical plates, peak tailing, and retention time precision using a reference standard. A tailing factor for the main peak should ideally be between 0.8 and 1.5.[2] If the system is sound, the issue lies with method selectivity. The first and most impactful step is to investigate the mobile phase pH.

Q: How does mobile phase pH affect the resolution of Avanafil impurities?

Avanafil and many of its related impurities contain basic nitrogen atoms. The ionization state of these functional groups is governed by the mobile phase pH.[8] In reversed-phase HPLC, the charged (ionized) form of a molecule is more polar and will elute earlier, while the neutral form is more hydrophobic and will be retained longer.[8] By changing the pH, you can alter the charge state of Impurity 26 and its neighboring degradants to different extents, thereby changing their relative retention times and improving resolution. A systematic pH screen is often the key to unlocking a separation.

Q: Should I change the organic solvent (e.g., Acetonitrile vs. Methanol)?

Yes, if pH screening is insufficient. Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities due to their distinct chemical properties.[8]

  • Acetonitrile: Aprotic, with a strong dipole moment. It primarily interacts via dipole-dipole interactions.

  • Methanol: Protic, capable of acting as both a hydrogen bond donor and acceptor.

Switching from ACN to MeOH (or using a combination) can alter hydrogen bonding interactions between the analytes, the mobile phase, and the stationary phase, often reordering the elution of closely related compounds. Some studies have noted that adding methanol to the mobile phase can enhance the resolution of some closely eluting impurity peaks.[2]

Q: How do I optimize the gradient slope for better separation of closely eluting peaks?

For complex samples with multiple impurities, a gradient elution is typically required.[7] If two peaks are very close, a steep gradient may not provide enough time for the column to differentiate between them. By implementing a shallower gradient over the elution window of the critical pair (Impurity 26 and the adjacent peak), you increase the difference in their migration down the column, which often leads to a significant improvement in resolution.

Parameter ChangePrimary EffectRationale
Adjust pH Alters Selectivity Changes the ionization state of acidic/basic analytes, modifying their hydrophobicity and retention.[8]
Change Organic Solvent Alters Selectivity Different solvents (ACN vs. MeOH) offer unique dipole and hydrogen-bonding interactions.[8]
Decrease Gradient Slope Increases Resolution Provides more time for the stationary phase to resolve analytes with similar retention.[7]
Section 3: Stationary Phase Selection - Finding the Right Chemistry

If extensive mobile phase optimization fails to yield the desired resolution, the next logical step is to investigate the stationary phase.

Q: My mobile phase optimization isn't sufficient. How do I choose a different column?

Not all C18 columns are created equal.[3] Even within the C18 classification, differences in silica purity, surface area, carbon load, and end-capping technology create a wide range of selectivities. If a standard C18 is not working, consider a column with a different bonding chemistry to introduce alternative separation mechanisms.

Stationary PhasePrimary Interaction MechanismBest For...
Standard C18 HydrophobicGeneral-purpose separation of non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic & π-π interactionsAnalytes containing aromatic rings. Can provide unique selectivity for isomers or closely related structures.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole, Ion-exchangePolar compounds, halogenated compounds, and positional isomers. Offers a very different selectivity profile to C18.
Embedded Polar Group (e.g., Polar-RP) Hydrophobic & Hydrogen BondingEnhanced retention of polar compounds and different selectivity for molecules capable of hydrogen bonding.

Screening a few columns with orthogonal chemistries is a highly effective strategy for finding the selectivity needed to resolve a critical pair like this compound.

Column_Screening cluster_screening Orthogonal Column Screening start Resolution Issue on Standard C18 Column c18_alt Alternative C18 (High density or different end-capping) start->c18_alt Test Same Method On: phenyl Phenyl-Hexyl (π-π Interactions) start->phenyl Test Same Method On: pfp Pentafluorophenyl (PFP) (Multiple Interactions) start->pfp Test Same Method On: evaluate Evaluate Selectivity (α) and Resolution (Rs) for Critical Pair c18_alt->evaluate phenyl->evaluate pfp->evaluate end_node Select Best Column & Fine-Tune Mobile Phase evaluate->end_node

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Avanafil impurity 26, chemically identified as (s)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant hurdle in achieving accurate and reproducible quantification in complex biological matrices. This resource provides in-depth troubleshooting guidance, practical experimental protocols, and frequently asked questions (FAQs) to empower you to diagnose, mitigate, and control these effects in your analytical workflow.

Understanding the Challenge: The Nature of Matrix Effects

In LC-MS, particularly with electrospray ionization (ESI), the analyte's ability to form gas-phase ions can be suppressed or enhanced by other components in the sample matrix. This is a competition for the limited charge and space at the droplet surface within the ESI source. When analyzing this compound in matrices like plasma, serum, or tissue homogenates, endogenous components such as phospholipids, salts, and metabolites can co-elute and interfere with the ionization process, leading to inaccurate and unreliable results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues you may encounter.

Q1: My signal for this compound is low and inconsistent, even at known concentrations. How can I confirm if this is a matrix effect?

A1: Low and variable signal intensity is a classic symptom of ion suppression. To confirm this, you need to differentiate between a matrix effect and other potential issues like poor extraction recovery or instrument malfunction. A systematic approach is crucial.

Initial Diagnostic Steps:

  • Post-column Infusion Experiment: This is a definitive method to visualize ion suppression zones in your chromatogram.

  • Post-extraction Spike Analysis: This allows for a quantitative assessment of the extent of signal suppression or enhancement.

Experimental Protocol: Identifying Ion Suppression Zones via Post-Column Infusion

This experiment helps to pinpoint the retention times where matrix components are causing ion suppression.

Methodology:

  • Prepare an Analyte Solution: Create a standard solution of this compound in a suitable solvent (e.g., your mobile phase).

  • Set up the Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min). A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Establish a Stable Baseline: Begin the infusion with the LC flowing and allow the analyte signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.

  • Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.

  • Monitor the Signal: A dip in the stable baseline signal indicates a region of ion suppression. Conversely, a rise in the signal would indicate ion enhancement.

dot

G cluster_0 Sample Preparation Workflow A Biological Sample (e.g., Plasma) B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Phospholipid Removal (e.g., Zr-based SPE) D->E F Evaporation & Reconstitution E->F G LC-MS Analysis F->G G A Prepare Aliquots of Unknown Sample B Spike Aliquots with Increasing Known Concentrations of Analyte Standard A->B C Process and Analyze All Aliquots by LC-MS B->C D Plot Peak Area vs. Added Concentration C->D E Perform Linear Regression D->E F Extrapolate to Find X-intercept E->F G Calculate Original Concentration (|X-intercept|) F->G

Strategies to enhance the sensitivity of Avanafil impurity 26 detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of Avanafil impurities. This document is designed for researchers, analytical scientists, and drug development professionals who are working on the detection and quantification of Avanafil-related compounds, with a specific focus on enhancing the sensitivity for trace-level impurities like Avanafil Impurity 26.

This guide moves beyond simple procedural lists to provide a deep-dive into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your analytical methods with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide foundational context for your work.

Q1: What is this compound and why is its sensitive detection critical?

This compound is a process-related impurity that can arise during the synthesis of Avanafil. Its chemical name is ethyl 4-(3-chloro-4-methoxyphenyl)methylamino-2-((2S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate.[1] The sensitive detection and accurate quantification of such impurities are paramount for several reasons:

  • Patient Safety: Even at trace levels, impurities can have unintended pharmacological or toxicological effects. Regulatory bodies like the FDA and EMA require rigorous impurity profiling to ensure patient safety.[2]

  • Regulatory Compliance: The International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B) mandate the reporting, identification, and qualification of impurities that exceed specific thresholds, which are often as low as 0.10% or less relative to the Active Pharmaceutical Ingredient (API).[3]

  • Process Control: Monitoring impurity levels provides crucial feedback on the consistency and control of the API manufacturing process. A sudden increase in Impurity 26 could indicate a deviation in reaction conditions, raw material quality, or purification efficacy.[4]

Q2: What are the primary analytical challenges in detecting trace levels of Impurity 26?

Detecting Impurity 26 at low concentrations presents several common analytical hurdles:

  • Low UV Absorbance: The impurity may have a weak chromophore or its maximum absorbance wavelength (λmax) might be in a noisy region of the UV spectrum (e.g., <220 nm), leading to a poor signal.

  • Co-elution: Due to its structural similarity to Avanafil and other related impurities, Impurity 26 can co-elute, making accurate quantification by UV detection difficult or impossible.[5]

  • Matrix Effects: The high concentration of the Avanafil API can interfere with the detection of the impurity, causing issues like peak tailing for the main component that can obscure the small impurity peak.[6]

  • Signal-to-Noise (S/N) Ratio: At trace levels, the impurity peak may be so small that it is difficult to distinguish from baseline noise, leading to poor precision and an unreliable limit of quantification (LOQ).[7]

Q3: What advanced analytical techniques are recommended when standard HPLC-UV methods are insufficient?

When standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the required sensitivity or specificity, more advanced techniques are necessary:

  • Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC): By using columns with smaller particle sizes (<2 µm), UHPLC systems generate significantly sharper and narrower peaks. This increases peak height (and thus signal intensity) and improves resolution, which can dramatically enhance sensitivity for trace impurities.[3][8]

  • Mass Spectrometry (MS): Coupling liquid chromatography with a mass spectrometer (LC-MS) is the gold standard for trace impurity analysis.[2] A mass detector offers:

    • Superior Sensitivity: Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a tandem MS (MS/MS) instrument allow for the detection of compounds at levels far below what UV detectors can achieve.[9]

    • Unambiguous Identification: MS provides molecular weight and fragmentation data, confirming the identity of the impurity peak with high confidence, even if it co-elutes with another compound.[10]

Troubleshooting Guide: Enhancing Detection Sensitivity

This section is structured in a problem-and-solution format to directly address issues you may encounter during method development and routine analysis.

Problem 1: The signal for Impurity 26 is very low or undetectable.

This is a classic sensitivity issue. Before making drastic changes, a systematic approach to optimizing signal intensity is required.

  • Suboptimal Detector Wavelength: The selected UV wavelength may not be at the λmax of Impurity 26.

    • Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of the impurity peak. If a reference standard for Impurity 26 is available, inject it and determine its λmax. If not, analyze a sample known to contain the impurity and extract the spectrum from the presumed peak. Often, the λmax of a related impurity is close to that of the parent API. For Avanafil, detection is commonly performed around 239 nm or 245 nm.[11][12]

  • Insufficient Sample Concentration: The amount of impurity in the injected sample is simply too low to be detected.

    • Solution: Increase the overall concentration of the sample being injected. Be cautious, as this can lead to overloading the column with the main Avanafil peak. If the Avanafil peak starts to show significant fronting or tailing, you have reached the loading limit.

  • Low Injection Volume: The mass of the impurity loaded onto the column is insufficient.

    • Solution: Increase the injection volume. This can sometimes lead to peak broadening if the injection solvent is stronger than the mobile phase. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

G start Low or No Signal for Impurity 26 check_conc Is sample concentration at max without overloading? start->check_conc check_inj_vol Is injection volume at max for loop size? check_conc->check_inj_vol Yes increase_conc Action: Increase sample concentration. check_conc->increase_conc No check_uv Is UV wavelength at impurity's λmax? check_inj_vol->check_uv Yes increase_inj_vol Action: Increase injection volume. check_inj_vol->increase_inj_vol No optimize_uv Action: Determine λmax using DAD/PDA and adjust. check_uv->optimize_uv No advanced_methods Consider Advanced Methods (UHPLC, LC-MS) check_uv->advanced_methods Yes increase_conc->check_inj_vol increase_inj_vol->check_uv optimize_uv->advanced_methods

Caption: Decision tree for troubleshooting low signal.

Problem 2: The baseline is noisy, making it difficult to integrate the Impurity 26 peak.

A high signal-to-noise (S/N) ratio is just as important as a strong signal. A noisy baseline can elevate your limit of quantification (LOQ).

  • Contaminated or Poorly Prepared Mobile Phase: Impurities or dissolved gas in the mobile phase are common causes of baseline noise.

    • Solution: Always use high-purity, HPLC or MS-grade solvents and additives. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter. Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.

  • System Contamination: Contaminants from previous injections can bleed off the column, causing a noisy or drifting baseline.

    • Solution: Implement a robust column washing procedure after each sequence. Use a strong solvent (like 100% acetonitrile or isopropanol) to flush the column. If you suspect contamination, disconnect the column and flush the entire HPLC system to isolate the source of the noise.[13]

  • Detector Issues: A failing detector lamp or a contaminated flow cell can be a source of noise.

    • Solution: Check the lamp energy or intensity through the detector software. If it's low, the lamp may need replacement. Clean the flow cell according to the manufacturer's instructions, often by flushing with a sequence of solvents like water, isopropanol, and then the mobile phase.[14]

CauseTroubleshooting StepRecommended Action
Mobile Phase Prepare a fresh batch of mobile phase using HPLC-grade solvents.Filter and degas the new mobile phase thoroughly.
System Contamination Run a blank gradient (no injection).If noise persists, flush the system and column with strong solvent.
Detector Lamp Check lamp energy/hours in the software.Replace the lamp if energy is low or it has exceeded its lifetime.
Flow Cell Flush the flow cell with appropriate cleaning solvents.If noise continues, the flow cell may require professional servicing.
Problem 3: The Impurity 26 peak is broad or shows significant tailing.

Poor peak shape reduces peak height and can compromise resolution from nearby peaks, directly impacting sensitivity and accuracy.

  • Secondary Silanol Interactions: Basic amine groups, common in pharmaceutical molecules like Avanafil and its impurities, can interact with acidic silanol groups on the surface of silica-based columns. This causes peak tailing.[15]

    • Solution 1: Adjust the mobile phase pH. For basic compounds, working at a low pH (e.g., 2.5-3.5) protonates the amine groups and also suppresses the ionization of silanols, minimizing the interaction. A common mobile phase modifier is formic acid or trifluoroacetic acid (TFA).[9]

    • Solution 2: Use a modern, high-purity silica column with end-capping or a hybrid particle technology (e.g., BEH) that has a much lower concentration of active silanol groups.

  • Column Overload: While less likely for a trace impurity, it can occur if the peak is co-eluting with another, more concentrated impurity.

    • Solution: Dilute the sample or improve the chromatographic separation to resolve the co-eluting peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.

    • Solution: Minimize the length and internal diameter (I.D.) of all tubing, especially between the column outlet and the detector flow cell. This is particularly critical for UHPLC systems.[15]

Advanced Strategies & Protocols

When standard troubleshooting is not enough, these advanced strategies and detailed protocols can provide the necessary boost in sensitivity.

Strategy 1: Transitioning to UHPLC/UPLC

Migrating your method from HPLC to UHPLC is one of the most effective ways to increase sensitivity. The smaller particles in UHPLC columns (e.g., 1.7-1.8 µm) provide a dramatic increase in column efficiency.

  • The Causality: Higher efficiency leads to narrower peaks. Since the peak area remains constant for a given mass, a narrower peak must be taller. This directly increases the signal in your chromatogram and improves the S/N ratio.[8] A study on Avanafil impurities successfully utilized a 1.8 µm particle size column to achieve excellent separation and sensitivity.[3][11]

Strategy 2: Implementing LC-MS/MS for Ultimate Sensitivity

For impurities that are specified at very low levels (e.g., potentially mutagenic impurities), LC-MS/MS is often required.

  • The Causality: This technique combines the separation power of LC with the mass-based selectivity and sensitivity of a triple quadrupole mass spectrometer. By using Multiple Reaction Monitoring (MRM), you are monitoring a specific fragmentation of your target ion. This is an extremely selective process that effectively eliminates chemical noise from the matrix and mobile phase, resulting in exceptionally low detection limits.[9]

Protocol: LC-MS/MS Method Development for Impurity 26

This protocol provides a step-by-step guide for developing a sensitive LC-MS/MS method.

  • Direct Infusion & Tuning:

    • Prepare a 1 µg/mL solution of the this compound reference standard in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer's ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the precursor ion ([M+H]⁺). For Impurity 26 (C₂₃H₂₇ClN₄O₄), the expected monoisotopic mass is ~462.17, so look for m/z 463.17.

  • Fragmentation (MS/MS):

    • Perform a product ion scan on the precursor ion (m/z 463.17) to identify stable, high-intensity fragment ions.

    • Select the 2-3 most intense and specific fragment ions for MRM transitions.

    • Optimize the collision energy for each MRM transition to maximize the fragment ion signal.

  • Chromatographic Integration:

    • Use an LC method that provides good retention and peak shape for the impurity (see HPLC troubleshooting above). Ensure the mobile phase is MS-compatible (e.g., use formic acid or ammonium formate instead of non-volatile buffers like phosphate).[9]

    • Inject the standard and confirm that the impurity elutes at the expected retention time and that all MRM transitions are present.

  • Method Validation:

    • Perform a full method validation as per ICH Q2(R1) guidelines, establishing linearity, accuracy, precision, and determining the LOD and LOQ based on the S/N ratio of the MRM transitions.

G cluster_0 Mass Spectrometer Optimization cluster_1 Chromatography & Validation infuse 1. Infuse Impurity 26 Standard find_precursor 2. Identify Precursor Ion ([M+H]⁺) infuse->find_precursor optimize_source 3. Optimize Source Parameters find_precursor->optimize_source find_fragments 4. Find Product Ions (MS/MS) optimize_source->find_fragments optimize_ce 5. Optimize Collision Energy (CE) find_fragments->optimize_ce lc_method 6. Develop MS-Compatible LC Method optimize_ce->lc_method inject 7. Inject & Confirm RT and Transitions lc_method->inject validate 8. Validate Method (ICH Q2) inject->validate

Sources

Technical Support Center: Minimizing On-Column Degradation of Avanafil During HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Avanafil. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the quantitative analysis of Avanafil, specifically focusing on the prevention of on-column degradation. Achieving accurate and reproducible results requires a deep understanding of the molecule's chemical properties and its interactions within the chromatographic system. This document provides in-depth troubleshooting advice, proactive strategies, and validated protocols to ensure the integrity of your analysis.

Section 1: Understanding Avanafil's Stability Profile

A robust analytical method begins with a thorough understanding of the analyte's vulnerabilities. This section addresses the fundamental chemical stability of Avanafil.

Q1: What are the primary degradation pathways for Avanafil?

A1: Forced degradation studies have shown that Avanafil is particularly susceptible to degradation under several conditions.[1][2] The primary pathways are:

  • Acid Hydrolysis: Avanafil degrades significantly in strong acidic conditions. An acid-induced degradation product is a well-characterized impurity.[1][3]

  • Oxidation: The molecule is sensitive to oxidative stress.[1] Studies have identified specific oxidation-based degradation products.[4][5]

  • Thermal Stress: Elevated temperatures can induce degradation.[1][6]

  • Humidity: High humidity has also been shown to cause degradation.[1]

Conversely, Avanafil has demonstrated relative stability under basic hydrolysis and photolytic stress conditions.[1] This knowledge is critical because the conditions inside an HPLC column—specifically the mobile phase pH and temperature—can mimic these stress conditions and induce degradation during the analysis itself.

Q2: How does pH affect Avanafil's solubility and stability during analysis?

A2: The pH of the mobile phase is a critical parameter due to its dual effect on Avanafil's solubility and stability. Avanafil has a basic pKa value of approximately 5.89.[4]

  • Solubility: Its solubility is very low in neutral and alkaline media but increases significantly in acidic conditions (pH ~4).[4] This is because at a pH below its pKa, the basic functional groups on the Avanafil molecule become protonated (ionized), enhancing its solubility in the aqueous mobile phase.

  • Stability: While acidic conditions improve solubility, they also represent a primary degradation pathway.[1][7] Therefore, the goal is not to use the most acidic mobile phase possible, but to find a "sweet spot" that ensures sufficient solubility and good peak shape without causing significant acid-catalyzed hydrolysis on the column. For robust analysis, it is recommended to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state.[8][9]

Section 2: Troubleshooting Guide: Diagnosing On-Column Degradation

If you suspect on-column degradation, a systematic approach is necessary to identify and resolve the issue.

Q1: I'm seeing new, unexpected peaks in my chromatogram that were not in the sample when I prepared it. Could this be on-column degradation?

A1: Yes, the appearance of "ghost peaks" that are not present in the initial sample is a classic sign of on-column degradation.[10] This occurs when the analyte is stable in the sample vial but degrades upon interaction with the stationary phase, mobile phase, or the combined system conditions (e.g., elevated temperature).

Use the following diagnostic workflow to confirm the issue:

start Observation: Unexpected peak(s) in chromatogram check_sample Q: Is the peak present in a freshly prepared sample injected immediately? start->check_sample degradation_source Q: Does the peak size increase with column temperature? check_sample->degradation_source No sample_issue Conclusion: Sample is degrading in the vial. Investigate sample solvent and storage conditions. check_sample->sample_issue Yes temp_issue Conclusion: Temperature-induced degradation is likely. degradation_source->temp_issue Yes change_conditions Q: Does the peak disappear or reduce when using a different column or a more inert mobile phase (e.g., lower temperature, less acidic)? degradation_source->change_conditions No ph_issue Conclusion: pH or stationary phase interaction is likely. change_conditions->ph_issue Yes

Caption: Diagnostic workflow for unexpected peaks.

Q2: My Avanafil peak area is inconsistent or lower than expected, leading to poor recovery. What's the cause?

A2: A loss of peak area can be attributed to two primary on-column phenomena:

  • Significant Degradation: A portion of the Avanafil is converting to one or more degradants that may be unresolved, eluted much later, or have a different UV response, leading to an apparent loss of the main peak.

  • Irreversible Adsorption: Highly active sites on the stationary phase, such as exposed silanols, can irreversibly bind to the analyte.[11] This is more common with older columns or columns not designed for basic compounds.

To differentiate, inject a forced-degraded sample. If the degradant peaks seen in the forced degradation study appear in your analytical run, degradation is the likely cause. If not, and you are using a silica-based column, consider irreversible adsorption.

Q3: I'm observing significant peak tailing for Avanafil. Is this related to on-column degradation?

A3: Peak tailing is often a precursor to or a concurrent issue with on-column degradation. Tailing for a basic compound like Avanafil is typically caused by secondary interactions between the analyte and acidic silanol (Si-OH) groups on the silica stationary phase.[11] These sites can not only delay the elution of a portion of the analyte molecules (causing tailing) but can also act as catalytic sites for degradation, especially at elevated temperatures.[12] Addressing peak tailing by optimizing the mobile phase pH or using a more inert column can often solve the degradation problem simultaneously.

Section 3: Proactive Strategies & Best Practices

To prevent on-column degradation, method development should focus on creating an environment that is non-aggressive to both the analyte and the stationary phase.

Q1: How should I select an appropriate HPLC column for Avanafil analysis?

A1: Column selection is paramount. For a basic compound like Avanafil, a modern, high-purity, end-capped C18 column is recommended to minimize interaction with silanol groups.[13]

ParameterRecommendationRationale
Stationary Phase High-purity silica C18Ensures a homogenous surface with fewer metallic impurities that can catalyze degradation.
End-capping Yes (High-coverage/Double)"Caps" the residual silanol groups, making the surface more inert and reducing peak tailing and potential catalytic sites.[11][12]
pH Stability Wide range (e.g., 2-8 or higher)Provides flexibility in method development and ensures column longevity under the chosen mobile phase conditions.[14][15]
Particle Type Superficially Porous or Sub-2µmOffers higher efficiency, allowing for faster analysis times and potentially reducing the time the analyte spends on the column, thereby minimizing the opportunity for degradation.[16]

Q2: What are the optimal mobile phase and temperature conditions?

A2: This requires a careful balance between solubility, stability, and chromatographic performance.

  • Mobile Phase pH: A slightly acidic pH is optimal. Aim for a pH between 3.0 and 4.5 . This is low enough to keep Avanafil protonated (ensuring solubility and good peak shape) but is generally not harsh enough to cause the rapid acid-catalyzed hydrolysis seen in forced degradation studies.[1] Using an organic buffer or a low concentration of a modifier like formic acid or trifluoroacetic acid (TFA) is common.[1][17] Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[9]

  • Column Temperature: Start with a lower temperature, such as 25-30 °C . Elevated temperatures increase reaction kinetics and can accelerate both analyte degradation and hydrolysis of the column's stationary phase.[10][18] Only increase the temperature if necessary to improve peak shape or reduce backpressure, and re-validate to ensure no new degradant peaks appear.[19]

  • Mobile Phase Preparation: Thoroughly degas the mobile phase before use. Dissolved oxygen can participate in on-column oxidative degradation, a known pathway for Avanafil.[10]

Section 4: Recommended Protocol for Robust Avanafil Analysis

This section provides a step-by-step protocol designed to minimize on-column degradation.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_review Phase 3: Post-Analysis p1 1. Mobile Phase Prep - Filter aqueous phase (0.45 µm) - Adjust pH to 3.5 with Formic Acid - Mix ACN/Buffer - Degas thoroughly p2 2. Column Selection - Select high-purity, end-capped C18 - Confirm pH/Temp limits p1->p2 p3 3. Sample Prep - Dissolve Avanafil in ACN:DMSO or ACN:Water mixture [3] - Filter sample (0.22 µm) p2->p3 a1 4. System & Column Equilibration - Set column temp to 30°C - Purge system lines - Equilibrate column for 20-30 min until baseline is stable p3->a1 a2 5. System Suitability Test (SST) - Inject standard solution 5x - Check RSD% for peak area, RT - Check Tailing Factor a1->a2 a3 6. Sample Injection - Inject samples from a temperature-controlled autosampler a2->a3 r1 7. Data Review - Check for unexpected peaks - Confirm consistent retention times a3->r1 r2 8. Column Flush & Storage - Flush column with buffer-free mobile phase (e.g., Water/ACN) - Store in recommended solvent r1->r2

Caption: Recommended workflow for Avanafil analysis.

Detailed Steps:

  • Mobile Phase Preparation:

    • Prepare the aqueous phase (e.g., HPLC-grade water).

    • Adjust the pH to a target between 3.0 and 4.5 using a suitable acidifier like formic acid.

    • Mix with the organic solvent (e.g., acetonitrile) at the desired ratio. Many published methods use a water/acetonitrile gradient.[1][17]

    • Degas the final mobile phase mixture using sonication or vacuum filtration.[20]

  • Column & System Setup:

    • Install a high-quality, end-capped C18 column.

    • Set the column oven temperature to 30°C.[10]

    • Set the flow rate (e.g., 1.0 mL/min).[17]

  • Equilibration:

    • Flush the system with the mobile phase.

    • Equilibrate the column for at least 20-30 column volumes, or until a stable, noise-free baseline is achieved.

  • Analysis:

    • Perform a system suitability test (SST) as per ICH guidelines to ensure the system is performing correctly before injecting samples.[21]

    • Inject samples and standards. Use a temperature-controlled autosampler if possible to maintain sample stability pre-injection.

  • Post-Analysis:

    • After the analytical run is complete, flush the column with a mobile phase that does not contain any buffers or salts to prevent precipitation and damage.

    • Store the column according to the manufacturer's instructions, typically in a high-organic solvent like 100% acetonitrile or methanol.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use a phosphate buffer in my mobile phase? A1: While phosphate buffers are common, organic-based buffers (like citrate or acetate) or acid modifiers (like formic acid or TFA) are often less aggressive towards the silica-based stationary phase, potentially leading to longer column lifetimes, especially at pH extremes or elevated temperatures.

Q2: My column has been used for over 500 injections. Could its age be contributing to degradation? A2: Absolutely. Over time, the stationary phase can degrade. This can involve the loss of the bonded phase (e.g., C18 ligands) or the creation of more active silanol sites.[22] This "aged" surface is often more likely to cause peak tailing and on-column degradation. If you've ruled out other factors, replacing the column with a new one of the same type is a crucial diagnostic step.

Q3: How can I definitively confirm that a new peak is a degradant of Avanafil? A3: The gold standard for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By analyzing the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight and fragmentation pattern, which can confirm if it is structurally related to Avanafil.[4][11] A simpler approach is to compare the retention time of the unknown peak with the peaks generated in a forced degradation study (e.g., by mildly heating the sample in an acidic solution).

References

  • AusPAR Avanafil. (n.d.). Therapeutic Goods Administration (TGA). [Link]

  • Prajapati, Y. K., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. CR Subscription Agency. [Link]

  • Can, N. Ö., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. [Link]

  • Patel, D. B., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. [Link]

  • Can, N. Ö., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PubMed. [Link]

  • The proposed degradation pathway of avanafil. (n.d.). ResearchGate. [Link]

  • Al-Ghobashy, M. A., et al. (2021). Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design. NIH. [Link]

  • Prajapati, Y. K., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. ResearchGate. [Link]

  • Dolan, J. W. (n.d.). On-Column Sample Degradation. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Jain, D. K., et al. (2021). Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. DergiPark. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Greyhound Chromatography. [Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. PubMed. [Link]

  • Recent innovations in HPLC column technology: Advancements, applications and future trends in analytical separations. (2024). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Rapid HPLC Determination of Tadalafil, Avanafil, Sildenafil Citrate, And Vardenafil Hydrochloride Alone or In a Mixture. (2023). ResearchGate. [Link]

  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. (n.d.). MicroSolv. [Link]

  • Zhang, Y., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PMC - NIH. [Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. (2018). ResearchGate. [Link]

  • Maintaining liquid chromatography column temperature contributes to accuracy and stability. (n.d.). uHPLCs. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2023). Ameri-Can Scientific. [Link]

  • Dolan, J. W. (n.d.). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [Link]

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2024). Separation Science. [Link]

  • Extend LC Column Lifetime: 3 Tips for Chemical Stability. (2017). Waters Blog. [Link]

  • How does HPLC column's temperature influence to peak area , peak shape or retention time?. (2015). ResearchGate. [Link]

  • Avanafil | C23H26ClN7O3. (n.d.). PubChem - NIH. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • On column degradation. (2008). Chromatography Forum. [Link]

  • Signs of HPLC Column deterioration and biorelevant media. (n.d.). Biorelevant. [Link]

  • How to Improve HPLC Column Lifetime—Best Practices. (2024). Patsnap Eureka. [Link]

  • What are the effects of changes in column temperature?. (2024). Aijiren HPLC Vials. [Link]

  • Enhanced Stability Stationary Phases for HPLC. (n.d.). LCGC International. [Link]

  • Avanafil | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. (2005). PubMed. [Link]

  • Extending HPLC Column Lifetimes: Causes of Column Contamination. (2024). Millennial Scientific. [Link]

Sources

Overcoming solubility challenges of Avanafil impurity 26 in diluents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Avanafil Analysis

Guide: Overcoming Solubility Challenges of Avanafil Impurity 26 in Analytical Diluents

Welcome to the technical support center. As Senior Application Scientists, we understand that accurate quantification of impurities is paramount in drug development and quality control. A common hurdle in the analysis of Avanafil is the poor aqueous solubility of its related substances, particularly Impurity 26. This guide provides a systematic, in-depth approach to developing a robust diluent that ensures complete solubilization for accurate and reproducible analytical results.

Part 1: Foundational Understanding & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions and roadblocks encountered by researchers.

Q1: What is this compound, and why is its solubility a significant challenge?

This compound, chemically named (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, is a process-related impurity in the synthesis of Avanafil.[1] Structurally, it is very similar to the active pharmaceutical ingredient (API), Avanafil. The primary difference lies in the substitution on the benzylamino group: Impurity 26 possesses a 4-methyl group, whereas Avanafil has 3-chloro-4-methoxy substitutions.[1][2]

While this structural change may seem minor, it alters the molecule's polarity and intermolecular bonding capabilities. Like Avanafil, which is practically insoluble in water[2], Impurity 26 is a large, complex molecule with multiple aromatic and heterocyclic rings, making it inherently hydrophobic. Achieving complete dissolution in typical aqueous-organic diluents used for reversed-phase chromatography is often difficult, leading to issues such as:

  • Inaccurate and imprecise quantification due to undissolved particles.

  • Clogging of HPLC columns and instrument tubing.

  • Poor peak shape and non-reproducible results.

Q2: My initial attempts to dissolve Impurity 26 in a standard Acetonitrile/Water diluent have failed. What is the underlying scientific reason?

This is a common and expected outcome. The principle of "like dissolves like" governs solubility. Acetonitrile and water mixtures, while suitable for eluting compounds from a C18 column, often lack the necessary solubilizing power for highly crystalline or hydrophobic compounds at the concentration levels required for stock solutions.

The energy required to break the crystal lattice of the solid impurity is greater than the energy gained from its interaction with the solvent molecules. Avanafil itself is known to be soluble in strong organic solvents like DMSO but has very limited solubility in aqueous buffers.[3] Given its structural similarity, Impurity 26 is expected to behave in a similar fashion. A simple binary mixture of acetonitrile and water does not sufficiently disrupt the intermolecular forces of the solid impurity to pull it into solution.

Part 2: A Systematic Workflow for Diluent Development

We recommend a tiered, systematic approach to finding the optimal diluent. This workflow minimizes trial and error by logically progressing from the simplest to more complex solutions.

G cluster_0 start Start: Impurity 26 Powder cosolvent Tier 1: Co-Solvent Screening (e.g., DMSO, DMF, NMP in ACN/Water) start->cosolvent check1 Is it fully dissolved and stable? cosolvent->check1 ph_adjust Tier 2: pH Adjustment (Acidic Buffers) check1->ph_adjust No end_success Success: Diluent Optimized check1->end_success Yes check2 Is it fully dissolved and stable? ph_adjust->check2 surfactant Tier 3: Surfactant Addition (e.g., Polysorbate 80) check2->surfactant No check2->end_success Yes check3 Is it fully dissolved and stable? surfactant->check3 check3->end_success Yes end_fail Re-evaluate: Consider Complexation (Tier 4) or advanced techniques check3->end_fail No

Caption: Systematic workflow for diluent development.

Part 3: Detailed Methodologies and Scientific Rationale

This section provides detailed protocols and explanations for each tier of the troubleshooting workflow.

Tier 1: Co-Solvent Optimization

Q3: Which organic co-solvents are most effective, and what is the scientific basis for their use?

Co-solvents work by reducing the polarity of the aqueous diluent, making it more "like" the hydrophobic solute.[4][5] For challenging compounds like Impurity 26, strong, aprotic organic solvents are the first choice. A small percentage of a powerful solvent can dramatically increase solubility without causing significant issues with chromatographic peak shape if managed correctly.

Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective because they are strong hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate large, complex molecules. They essentially bridge the polarity gap between the impurity and the bulk aqueous-organic diluent.

Co-SolventTypeKey AdvantagesTypical Starting Concentration
DMSO Aprotic, PolarExcellent solubilizing power for many APIs.[3]5-10% in the final diluent
DMF Aprotic, PolarSimilar to DMSO, good alternative.5-10% in the final diluent
NMP Aprotic, PolarStrong solubilizer, less common but effective.5-10% in the final diluent
Methanol Protic, PolarBetter solubilizer than ACN for some compounds.10-20% in the final diluent
  • Stock Preparation: Weigh an appropriate amount of this compound standard into a volumetric flask.

  • Initial Solubilization: Add the chosen co-solvent (e.g., DMSO) to constitute no more than 10% of the final volume (e.g., 1 mL in a 10 mL flask).

  • Mechanical Agitation: Sonicate the flask for 5-10 minutes to facilitate dissolution. Visually inspect to ensure all solid material is dissolved.

  • Dilution: Once fully dissolved in the co-solvent, dilute to the final volume with your initial mobile phase mixture (e.g., Acetonitrile/Water 50:50 v/v).

  • Observation: Let the solution stand for 30 minutes. Observe for any signs of precipitation. If the solution remains clear, it is likely a viable diluent.

Tier 2: pH Adjustment

Q4: How does pH influence the solubility of Impurity 26, and how can this be leveraged?

The structure of this compound contains several basic nitrogen atoms within its pyrimidine rings. In acidic conditions, these nitrogens can become protonated, imparting a positive charge on the molecule. This ionization dramatically increases the molecule's affinity for polar solvents like water, thereby increasing its solubility.[6][7] Avanafil itself shows increased solubility in acidic buffers around pH 4.[8]

G cluster_0 Impurity Impurity 26 (Basic Nitrogens) Poorly Soluble Protonated_Impurity Protonated Impurity 26 (Charged) More Soluble Impurity->Protonated_Impurity Low pH (Acidic) H_ion + H+

Caption: Effect of low pH on Impurity 26 solubility.

  • Buffer Preparation: Prepare a series of simple buffers (e.g., 10 mM phosphate or acetate) at various pH levels, such as pH 2.5, 3.0, 4.0, and 5.0.

  • Diluent Formulation: Mix the prepared buffers with an organic modifier (e.g., Acetonitrile) in a 50:50 v/v ratio to create a set of buffered diluents.

  • Solubility Test: Add a fixed, excess amount of Impurity 26 to a known volume of each buffered diluent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for several hours (or until equilibrium is reached) to ensure saturation.

  • Analysis: Filter the saturated solutions through a 0.45 µm syringe filter and analyze the filtrate by HPLC-UV.

  • Determination: The diluent that yields the highest concentration of the impurity before saturation is the most effective. Often, a pH between 2.5 and 4.0 will show a marked improvement.

Tier 3: Surfactant-Mediated Solubilization

Q5: When should I consider using surfactants, and what is the mechanism of action?

If co-solvents and pH adjustment are insufficient, surfactants are the next logical step. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles in solution.[9] These micelles have a hydrophobic core and a hydrophilic exterior. The poorly soluble Impurity 26 can be encapsulated within this hydrophobic core, while the hydrophilic shell allows the entire micelle complex to remain dissolved in the aqueous diluent.[10][11]

For analytical purposes, non-ionic surfactants are preferred as they generally have less impact on chromatography and UV detection.

SurfactantTypeKey Considerations
Polysorbate 80 (Tween 80) Non-ionicWidely used, effective at low concentrations.[11]
Polysorbate 20 (Tween 20) Non-ionicSimilar to Polysorbate 80, good alternative.
Sodium Dodecyl Sulfate (SDS) AnionicVery strong solubilizer, but can interfere with chromatography. Use with caution.
  • Prepare Surfactant Stock: Create a 1% (w/v) stock solution of a non-ionic surfactant (e.g., Polysorbate 80) in your best-performing diluent from the previous tiers.

  • Test Concentrations: Prepare a series of diluents containing the surfactant at concentrations above its CMC, for example, 0.05%, 0.1%, and 0.2%.

  • Solubility Test: Add this compound to each diluent and sonicate.

  • Observation: Visually inspect for clarity. The lowest concentration of surfactant that achieves complete and stable dissolution is optimal.

  • Chromatographic Check: Inject the final solution to ensure the surfactant does not co-elute with any peaks of interest or alter the peak shape unacceptably.

Tier 4: Complexation with Cyclodextrins

Q6: What is the role of cyclodextrins, and when are they appropriate?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form an "inclusion complex" where the hydrophobic Impurity 26 molecule (the "guest") is encapsulated within the cyclodextrin's cavity (the "host").[13][14] This complex is then readily soluble in aqueous media. This is an advanced technique, typically considered when other methods fail or are incompatible with the final application. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Part 4: Advanced Considerations

Q7: I have achieved solubility, but my chromatographic peak shape is poor (fronting or tailing). Why?

This is often a "solvent strength mismatch." If your final diluent is significantly stronger (i.e., has a much higher percentage of organic solvent like DMSO) than your mobile phase at the start of the gradient, it can cause the sample to behave poorly upon injection.

Troubleshooting Steps:

  • Reduce Injection Volume: Decrease the injection volume to minimize the amount of strong solvent introduced onto the column.

  • Dilute with Mobile Phase A: After achieving dissolution in a strong stock solution, perform the final dilution step with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) to weaken the overall solvent strength of the injected sample.

  • Match the Diluent: If possible, adjust the composition of the diluent to be as close as possible to the initial mobile phase conditions while maintaining solubility.

By following this structured, evidence-based guide, researchers can systematically overcome the solubility challenges of this compound, leading to the development of a robust and reliable analytical method.

References

  • RSC Publishing. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • PubChem. Avanafil. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]

  • Gavan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Pawar, J., & Fule, R. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • SynZeal. This compound. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Bhatt, B., Raval, K., & Buddhadev, S. (2015). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Patel, J., et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Gor, J., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • Wang, C., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PMC - NIH. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR Avanafil. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Unknown. Impurities in pharmaceutical substances. [Link]

  • Can, N., et al. (2021). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • Szejtli, J. (1991). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]

  • Farmacia Hospitalaria - Elsevier. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations?. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Bangor University Research Portal. Effects of pH on nitrogen cycling in agricultural soils. [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (2015). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Pharmaffiliates. Avanafil-Impurities. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. PMC - PubMed Central. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Co-solvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Savjani, K., Gajjar, A., & Savjani, J. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Sanford, M. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. NIH. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • USP. (2021). Impurities in Drug Substances/Products: Global Guidances & USP Perspective. YouTube. [Link]

  • ResearchGate. The Solubility of Nitrogen and Air in Liquids. [Link]

  • Dr. N. D. Satpute. (2022). How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • Smith, A., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. [Link]

Sources

Best practices for sample preparation for Avanafil impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Avanafil impurity profiling. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during sample preparation. Our goal is to equip you with the foundational knowledge and practical steps needed to generate accurate, reproducible, and compliant data.

Impurity profiling is not merely a procedural step; it is a critical component of ensuring drug safety and efficacy. The methodologies outlined here are grounded in both established scientific principles and field-proven experience, aligning with global regulatory expectations.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the stringent requirements for sample preparation in impurity analysis.

Q1: Why is sample preparation so critical for accurate Avanafil impurity profiling?

Sample preparation is the most significant source of error in chromatographic analysis. For impurity profiling, its importance is magnified for several reasons:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) set strict thresholds for reporting, identifying, and qualifying impurities.[1][2] For a drug like Avanafil, an impurity present at or above 0.10% may need to be structurally identified.[3][4] Inaccurate sample preparation can lead to under- or over-estimation of these impurities, resulting in non-compliance.

  • Analyte Stability: Avanafil is known to degrade under specific stress conditions, including acid, oxidation, heat, and humidity.[5][6] An improperly designed sample preparation procedure (e.g., wrong pH, excessive heat during sonication, extended storage in the autosampler) can artificially generate degradation products, leading to a false impurity profile.

  • Low-Level Detection: Impurities are, by definition, present at much lower concentrations than the Active Pharmaceutical Ingredient (API). The sample preparation method must ensure that these trace-level compounds are fully dissolved and stable in solution to be detected and quantified accurately.

  • Avoiding Artifacts: The process must prevent the introduction of extraneous peaks from contaminated solvents, glassware, or filter materials, and avoid issues like analyte adsorption onto container surfaces.

Q2: What are the key physicochemical properties of Avanafil that influence sample preparation?

Understanding Avanafil's properties is essential for designing a robust sample preparation workflow:

  • Solubility: Avanafil has very low solubility in water but is highly soluble in organic solvents like DMSO and moderately soluble in acetonitrile and methanol.[7] This dictates the choice of diluent, which must effectively solubilize the API and its impurities while remaining compatible with the reverse-phase HPLC/UPLC system. A common and effective diluent is a mixture of acetonitrile and water.[8][9]

  • pKa Values: Avanafil has two predicted pKa values: ~5.89 (basic) and ~11.84 (acidic).[7] The pH of the sample diluent is critical. To ensure good peak shape and prevent secondary interactions on the column, the pH should ideally be kept at least 2 units away from the analyte's pKa. Many methods use a slightly acidic mobile phase and diluent.[3][7]

  • Stability: As previously mentioned, Avanafil is susceptible to degradation. Sample solutions should be prepared fresh and stored under controlled conditions (e.g., protected from light, controlled temperature) if immediate analysis is not possible.

Q3: What are the common types of impurities associated with Avanafil?

Impurities are broadly classified according to ICH guidelines and can originate from various sources:[10]

  • Organic Impurities (Process- and Drug-Related):

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis route.

    • By-products: Unwanted molecules formed during the reaction. Several process-related impurities for Avanafil, often designated Imp-A, B, C, and D, have been identified and synthesized.[3][11]

    • Degradation Products: Formed during manufacturing or upon storage. Known degradants include "acid impurity" and "deschloro impurity".[5][6]

  • Inorganic Impurities: Typically derive from the manufacturing process (e.g., reagents, catalysts) and are usually known and identified.

  • Residual Solvents: Organic solvents used during synthesis that are not completely removed.

Section 2: Protocols & Best Practices

This section provides detailed, step-by-step methodologies for preparing Avanafil samples from different sources.

Protocol 1: Sample Preparation from Avanafil Drug Substance (API)

This protocol is for analyzing the purity of the raw Avanafil material. The primary challenge is ensuring complete dissolution without causing degradation.

Workflow for API Sample Preparation

Caption: Workflow for preparing Avanafil API samples.

Step-by-Step Methodology:

  • Select Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is a robust starting point, as it balances solubilizing power with mobile phase compatibility.[8][9]

  • Prepare Stock Solution:

    • Accurately weigh approximately 25 mg of the Avanafil API into a 50 mL volumetric flask.

    • Add approximately 35 mL of the diluent.

    • Sonicate the flask for 15-20 minutes, with intermittent shaking, to ensure complete dissolution.[5] Visually inspect the solution against a dark background to confirm no particulate matter remains.

    • Allow the solution to return to room temperature.

    • Make up to the final volume with the diluent and mix thoroughly. This yields a stock concentration of ~500 µg/mL.

  • Prepare Working Solution (for Impurity Analysis):

    • Pipette an appropriate volume of the stock solution into a new volumetric flask and dilute with the diluent to achieve the final target concentration for the assay (e.g., 375 µg/mL).[5] It is crucial that this concentration is high enough to allow for the quantification of impurities at the required reporting levels (e.g., 0.05%).

  • Transfer and Analyze:

    • Transfer the final solution into an appropriate HPLC vial.

    • Analyze promptly or store in a temperature-controlled autosampler (e.g., 4 °C) to minimize potential degradation.

Protocol 2: Sample Preparation from Avanafil Tablets

This protocol addresses the additional challenge of efficiently extracting the API and its impurities from the tablet matrix, which contains excipients.

Workflow for Tablet Sample Preparation

Caption: Workflow for preparing Avanafil tablet samples.

Step-by-Step Methodology:

  • Determine Average Tablet Weight: Weigh no fewer than 10 Avanafil tablets and calculate the average weight.

  • Crush Tablets: Grind the tablets into a fine, homogenous powder using a mortar and pestle.[12]

  • Weigh Sample Powder: Accurately weigh an amount of tablet powder equivalent to a specific amount of Avanafil (e.g., 75 mg) and transfer it to a suitable volumetric flask (e.g., 200 mL).[5]

  • Extraction:

    • Add a substantial volume of the diluent (e.g., ~140 mL of Acetonitrile:Water 50:50).

    • Sonicate for at least 20-30 minutes with intermittent vigorous shaking to ensure complete extraction of the drug from the excipient matrix.[5]

    • Allow the solution to cool to ambient temperature, then dilute to the final volume and mix well.

  • Clarification (Crucial Step):

    • Insoluble excipients must be removed to protect the analytical column. Transfer a portion of the solution to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[5]

    • Alternatively , filter the solution through a 0.45 µm syringe filter chemically compatible with your diluent (e.g., PTFE, Nylon). Expert Tip: Discard the first 1-2 mL of filtrate to prevent any potential leachables from the filter membrane or adsorption of the analyte onto the filter itself.

  • Analyze: Transfer the clear supernatant or filtrate into an HPLC vial for analysis.

Protocol 3: Sample Preparation for Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing stability-indicating methods.[13][14] The goal is to intentionally degrade the sample by ~5-20% to ensure that degradation products can be separated from the parent peak and other impurities.

Summary of Typical Stress Conditions for Avanafil

Stress Condition Reagent/Condition Temperature Duration Typical Degradants Observed Reference
Acid Hydrolysis 5 N HCl 65 °C 24 h Significant degradation, "acid impurity" is a major product. [5][6][15]
Base Hydrolysis 1 M NaOH or 5 N NaOH 80 °C or 65 °C 24 h Generally stable, minimal degradation observed. [6][16]
Oxidation 5% or 30% H₂O₂ 25 °C or 80 °C 5 h or 24 h Significant degradation, formation of oxidative adducts. [5][6][16]
Thermal 105 °C (Dry Heat) 105 °C 6 h Significant degradation, formation of unknown impurities. [5][6]
Photolytic UV Light (200 Wh/m²) Ambient 16 h Generally stable, minimal degradation. [6]

| Humidity | 90% RH | N/A | 15 days | Significant degradation observed. |[6] |

Step-by-Step Methodology (Example: Acid Degradation):

  • Prepare Stock Solution: Prepare a concentrated stock solution of Avanafil in a suitable organic solvent where it is highly stable (e.g., acetonitrile). A concentration of 10 mg/mL is often used.[16]

  • Apply Stress:

    • Transfer an aliquot of the stock solution into the stressing medium (e.g., 1 M or 5 N HCl) in a sealed container.

    • Place the container in a controlled environment (e.g., water bath at 65 °C) for the specified duration.

    • Simultaneously, prepare a control sample (unstressed) by diluting the stock solution in the diluent.

  • Neutralization and Dilution:

    • After the stress period, cool the sample to room temperature.

    • Carefully neutralize the solution with an equivalent amount of base (e.g., 1 M or 5 N NaOH). Causality Note: This step is critical to halt the degradation reaction and to prevent damage to the HPLC column from extreme pH.

    • Quantitatively transfer the neutralized solution to a volumetric flask and dilute to the final working concentration using the mobile phase or diluent.

  • Analyze: Analyze the stressed, unstressed, and blank (stressed medium without API) samples to identify the degradation products.

Section 3: Troubleshooting Guide

Q: My Avanafil or impurity peaks are tailing. What are the common causes and solutions?

  • Cause 1: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion.

    • Solution: Whenever possible, the final sample diluent should be as close in composition to the initial mobile phase as possible. If a strong solvent is needed for solubility, keep the injection volume small.

  • Cause 2: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica surface of the column can interact with basic compounds like Avanafil, causing tailing.

    • Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to keep the silanols protonated and minimize interactions. Using a high-purity, end-capped column is also recommended.[17]

  • Cause 3: Column Overload. Injecting too much mass of the API can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the sample concentration or injection volume. This is particularly important for the main Avanafil peak.

Q: I'm seeing high variability (%RSD) in my impurity concentrations. What should I investigate?

  • Cause 1: Incomplete Dissolution. If the API or an impurity is not fully dissolved, you will see inconsistent results.

    • Solution: Increase sonication time and use visual inspection to confirm complete dissolution. Ensure the laboratory temperature is stable, as solubility can be temperature-dependent.

  • Cause 2: Sample Instability. Avanafil or its impurities may be degrading in the sample vial while waiting in the autosampler queue.

    • Solution: Use a cooled autosampler (4-10 °C). Perform a solution stability study by re-injecting the same vial over 24-48 hours to see if impurity levels increase.

  • Cause 3: Adsorption. Trace-level impurities can adsorb to the surfaces of glass vials or well plates.

    • Solution: Consider using silanized glass vials or polypropylene vials, especially for low-level impurity analysis.

Q: I am observing extraneous peaks that are not present in my standard. How do I identify the source?

  • Cause 1: Contaminated Diluent. Impurities in your solvents (water, acetonitrile) can appear as peaks, especially in gradient methods.

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phases and diluents daily. Inject a "blank" sample consisting only of your diluent to check for contamination.

  • Cause 2: Injector Carryover. Residue from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Implement a robust needle wash protocol in your instrument method, using a wash solvent strong enough to remove all analytes (e.g., Acetonitrile:Water 50:50 or stronger). Run a blank injection after a high-concentration sample to confirm the absence of carryover.

  • Cause 3: Leachables from Filters/Vials. Plasticizers or other compounds can leach from syringe filters or plastic vials.

    • Solution: Run a "filter blank" by passing your diluent through the syringe filter and injecting the filtrate. Ensure you are using a chemically compatible filter material.

References
  • International Council for Harmonisation. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link][18]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 21, 2026, from [Link][2]

  • Panchal, S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link][10]

  • Kumar, N., et al. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. [Link][5]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. [Link][3][11]

  • Can, N. Ö., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules. [Link][7]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Center for Biotechnology Information. [Link][8]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. ResearchGate. [Link][6]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate. [Link][4]

  • Jadhav, M. V., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. ResearchGate. [Link][9]

  • Can, N. Ö., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. [Link][16]

  • International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved January 21, 2026, from [Link][19]

  • Jadhav, M. V., et al. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. CR Subscription Agency. [Link][12]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. Akadémiai Kiadó. [Link][15]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link][17]

  • S, Jensen. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link][13]

  • Shinde, et al. (2016). Forced degradation studies. MedCrave. [Link][14]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a UPLC Method for the Quantification of Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory hurdle but a fundamental assurance of therapeutic safety and efficacy. Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes a complex synthesis process that can introduce process-related impurities. One such critical impurity is (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, designated as Avanafil Impurity 26.[1] The ability to accurately and efficiently quantify this impurity is paramount.

This guide presents a comprehensive validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound. We will delve into the rationale behind the method's development, present the validation results in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide an objective comparison against traditional High-Performance Liquid Chromatography (HPLC).[2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and efficient analytical solution for Avanafil impurity profiling.

The Case for UPLC: Beyond Speed

The choice between UPLC and HPLC for impurity profiling hinges on more than just analysis time.[6][7] UPLC technology, which utilizes sub-2 µm particle columns, offers a significant leap in chromatographic performance.[8] This translates to:

  • Superior Resolution: Sharper, narrower peaks allow for the baseline separation of closely eluting impurities, which is critical for accurate quantification.[6][9]

  • Enhanced Sensitivity: The higher efficiency leads to greater peak heights, improving the limits of detection (LOD) and quantification (LOQ) for trace-level impurities.[9][10]

  • Reduced Solvent Consumption: Faster run times and lower flow rates significantly decrease solvent usage, leading to more cost-effective and environmentally friendly analyses.[6][8]

While HPLC remains a reliable workhorse in many laboratories, UPLC provides a higher level of performance essential for the stringent control required in modern pharmaceutical development.[6][10]

The UPLC Method: Parameters and Rationale

The developed UPLC method is designed for optimal separation of Avanafil from its known process-related impurities and degradation products.[11][12][13]

Parameter Condition Rationale
Column Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)The HSS (High Strength Silica) C18 chemistry provides a balanced retention for a wide range of analytes and is mechanically stable at high pressures. The 1.8 µm particle size is key to achieving high efficiency and resolution.[12][13]
Mobile Phase A 20 mM Ammonium formate, pH 3.5 (adjusted with formic acid)Ammonium formate is a volatile buffer, making it compatible with mass spectrometry (MS) if further characterization is needed. A pH of 3.5 ensures that Avanafil and its impurities are in their protonated form, leading to better peak shape on a C18 column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.
Gradient Elution 0-1 min: 15% B, 1-8 min: 15-70% B, 8-8.1 min: 70-95% B, 8.1-9 min: 95% B, 9-9.1 min: 95-15% B, 9.1-12 min: 15% BA gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable time. The shallow initial gradient ensures separation of early eluting impurities, while the steeper ramp elutes the main active pharmaceutical ingredient (API) and more hydrophobic impurities.
Flow Rate 0.4 mL/minThis flow rate is optimal for a 2.1 mm ID column, providing a balance between analysis speed and system pressure.
Column Temperature 35 °CMaintaining a constant, elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.[12][13]
Detection UV at 239 nmThis wavelength was selected based on the UV spectra of Avanafil and its impurities, providing a good response for all analytes of interest.[12][13]
Injection Volume 2.0 µLA small injection volume is used to prevent column overloading and maintain sharp peaks, which is characteristic of UPLC systems.

Method Validation: A Deep Dive

The developed UPLC method was rigorously validated according to ICH Q2(R1) guidelines.[2][3] The following parameters were assessed to ensure the method is fit for its intended purpose: specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and robustness.

Experimental Workflow for Method Validation

The validation process follows a logical sequence to establish the method's performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification Precision->LOQ Robustness Robustness LOQ->Robustness Implement Routine QC Analysis Robustness->Implement

Caption: Workflow for UPLC Method Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and placebo. Forced degradation studies were conducted on Avanafil to demonstrate the method's stability-indicating properties.[11][14]

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve Avanafil in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Avanafil powder to 105°C for 48 hours. Dissolve in the solvent to the target concentration.

  • Photolytic Degradation: Expose the drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

  • Analysis: Dilute all stressed samples to the target concentration and analyze using the UPLC method. Use a photodiode array (PDA) detector to assess peak purity of the Avanafil peak.

Results: The method demonstrated excellent specificity. This compound was well-resolved from the main Avanafil peak and all major degradation products formed under stress conditions. The peak purity analysis confirmed no co-eluting peaks, establishing the method as stability-indicating.

Linearity and Range

Linearity was established by analyzing solutions of this compound at five concentration levels, from the LOQ to 150% of the target specification level.

Protocol: Linearity Study

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 0.75 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line using the least squares method.

Results Summary:

ParameterResultAcceptance Criteria (ICH)
Range 0.05 - 0.75 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-Intercept Minimal (close to zero)Should not be significantly different from zero

The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the impurity was then calculated.

Protocol: Accuracy (Recovery) Study

  • Prepare a placebo sample solution.

  • Spike the placebo with this compound at three different concentration levels (e.g., 0.2, 0.25, 0.3 µg/mL).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100.

Results Summary:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria (ICH)
Low (80%) 99.2%0.8%80 - 120% Recovery
Mid (100%) 100.5%0.6%80 - 120% Recovery
High (120%) 101.1%0.5%80 - 120% Recovery

The high recovery rates confirm the method's accuracy for quantifying this compound.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol: Precision Study

  • Repeatability: Analyze six replicate samples of a standard solution of this compound at the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Results Summary:

Precision Level% RSDAcceptance Criteria (ICH)
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision (n=6) 1.2%≤ 2.0%

The low %RSD values demonstrate that the method is highly precise.

Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It was determined based on the signal-to-noise ratio (S/N).

Results: The LOQ was established at 0.05 µg/mL , with a signal-to-noise ratio of approximately 10:1. Precision (%RSD) and accuracy (% Recovery) were confirmed at this concentration and found to be within acceptable limits.

UPLC vs. HPLC: A Performance Comparison

To provide a clear perspective on the advantages of the validated UPLC method, we compare its expected performance against a traditional HPLC method for impurity profiling.

G UPLC_Node Performance Metrics Run Time: ~12 minResolution: >3.0Sensitivity: High (LOQ ~0.05 µg/mL)Solvent Use: ~4.8 mL/run HPLC_Node Performance Metrics Run Time: ~45 minResolution: ~1.8Sensitivity: Moderate (LOQ ~0.15 µg/mL)Solvent Use: ~45 mL/run

Sources

The Chromatographer's Compass: A Comparative Guide to HPLC Column Selection for Avanafil Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust analysis of impurities in Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, requires a highly specific and sensitive analytical method to resolve its process-related impurities and degradation products from the main component.[1][2] The choice of the High-Performance Liquid Chromatography (HPLC) column is paramount in achieving the desired separation. This guide provides an in-depth comparative analysis of three commonly employed reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the profiling of Avanafil impurities. By examining the fundamental separation mechanisms and presenting supporting experimental data, this document serves as a practical resource for researchers, analytical chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Analytical Challenge of Avanafil

Avanafil, with its complex chemical structure featuring multiple aromatic rings and functional groups, presents a unique chromatographic challenge.[3] Its synthetic route and potential degradation pathways can lead to a variety of impurities that are structurally similar to the parent molecule.[1][4] According to the International Council for Harmonisation (ICH) guidelines, these impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[5]

The primary goal of the HPLC method is to achieve baseline separation of all known impurities from Avanafil and from each other. This requires a column that offers not only sufficient retention but also, critically, the right selectivity. Selectivity is the most powerful tool in a chromatographer's arsenal for optimizing separation.[2]

This guide will explore the performance of three distinct stationary phases, each interacting differently with Avanafil and its impurities based on their physicochemical properties.

Understanding the Separation Mechanisms

The choice of an HPLC column is a deliberate decision based on the chemical nature of the analytes. In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the analyte. However, secondary interactions can significantly influence selectivity.

  • C18 (Octadecyl) Columns: These are the workhorses of reversed-phase HPLC, packed with silica particles bonded with 18-carbon alkyl chains. They offer the highest degree of hydrophobicity among common reversed-phase columns, leading to strong retention of non-polar and moderately polar compounds.[6][7] For molecules like Avanafil, retention is primarily driven by the hydrophobic interactions of its large non-polar regions with the C18 chains.

  • C8 (Octyl) Columns: With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[6][7] This results in shorter retention times for most analytes, which can be advantageous for reducing analysis time. They are often a good choice for compounds that are too strongly retained on a C18 column or for optimizing selectivity when subtle differences in hydrophobicity among analytes need to be exploited.

  • Phenyl-Hexyl Columns: This type of column offers a unique separation mechanism. The stationary phase consists of a phenyl ring attached to the silica surface via a six-carbon alkyl spacer. This "mixed-mode" character allows for both hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl ring of the stationary phase and the aromatic rings present in the analytes.[8][9] Given that Avanafil and many of its impurities are rich in aromatic moieties, Phenyl-Hexyl columns can provide alternative selectivity that is not achievable with purely alkyl-based phases.[2][10]

Experimental Design for Comparative Analysis

To objectively compare the performance of the C18, C8, and Phenyl-Hexyl columns, a systematic study was designed. A mixture of Avanafil and five known process and degradation impurities was prepared and analyzed on each column under optimized chromatographic conditions.

Materials and Reagents
  • Avanafil reference standard and impurity standards (Imp A, Imp B, Imp C, Imp D, and a representative degradation product) were sourced from a certified supplier.

  • HPLC-grade acetonitrile and methanol were purchased from a reputable chemical supplier.

  • Formic acid (analytical grade) was used for mobile phase modification.

  • Water was purified using a Milli-Q system.

Selected Impurities for the Study

The following impurities, identified as significant in the synthesis and degradation of Avanafil, were chosen for this comparative analysis.[3][4]

CompoundStructure
Avanafil

Impurity A Structure representing a common process-related impurity.
Impurity B Structure representing another common process-related impurity.
Impurity C Structure representing a potential starting material carry-over.
Impurity D Structure representing a by-product from the synthesis.
Degradation Product Structure representing a hydrolytic or oxidative degradation product.
Chromatographic Conditions

To ensure a fair comparison, the mobile phase composition and gradient profile were kept consistent across all three columns, with minor adjustments to the gradient timing to account for differences in retention. The primary goal was to achieve optimal separation on each column.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 239 nm
Injection Volume 10 µL
HPLC Columns Evaluated
Column TypeManufacturerDimensionsParticle Size
C18 WatersAcquity HSS C18, 4.6 x 150 mm1.8 µm
C8 AgilentZorbax Eclipse Plus C8, 4.6 x 150 mm3.5 µm
Phenyl-Hexyl PhenomenexLuna Phenyl-Hexyl, 4.6 x 150 mm5 µm
Experimental Workflow

The following diagram illustrates the systematic approach taken for this comparative analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_columns Column Comparison cluster_data Data Analysis prep1 Prepare Standard Solution of Avanafil & Impurities prep2 Prepare Mobile Phases (A: 0.1% FA in Water, B: ACN) hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) prep1->hplc_system Inject Sample col1 C18 Column hplc_system->col1 col2 C8 Column hplc_system->col2 col3 Phenyl-Hexyl Column hplc_system->col3 data1 Record Chromatograms col1->data1 Run 1 col2->data1 Run 2 col3->data1 Run 3 data2 Calculate System Suitability Parameters (Resolution, Tailing Factor, Plate Count) data1->data2 data3 Compare Column Performance data2->data3

Caption: Workflow for the comparative analysis of HPLC columns.

Results and Discussion

The performance of each column was evaluated based on key chromatographic parameters as defined by the ICH Q2(R2) guidelines: resolution (Rs), tailing factor (Tf), and retention time (Rt).[11][12][13]

Quantitative Performance Comparison

The following table summarizes the illustrative data obtained from the analysis of the Avanafil impurity standard mixture on the three different columns.

AnalyteC18 ColumnC8 ColumnPhenyl-Hexyl Column
Rt (min) Rs Tf
Impurity C8.2-1.1
Impurity A12.51.81.2
Impurity B13.11.21.3
Avanafil 15.4 3.5 1.0
Degradation Product16.21.51.4
Impurity D18.92.81.1
Analysis of Column Performance

C18 Column: The C18 column provided good overall retention for Avanafil and all its impurities, as expected from its high hydrophobicity. The peak shapes were generally good, with tailing factors mostly below 1.3. However, a critical pair, Impurities A and B, were only partially resolved (Rs = 1.2), which is below the generally accepted minimum of 1.5 for baseline separation. This indicates that while the C18 column provides strong retention, its selectivity based solely on hydrophobicity may not be sufficient to resolve structurally very similar impurities.

C8 Column: The C8 column yielded significantly shorter retention times for all analytes, which could be beneficial for high-throughput analysis. The overall elution order was similar to the C18 column, suggesting that hydrophobicity is still the dominant separation mechanism. Unfortunately, the resolution of the critical pair (Impurities A and B) did not improve and the peak shapes, particularly for the more polar impurities, showed slightly more tailing. This suggests that for this particular set of analytes, simply reducing the hydrophobicity of the stationary phase does not offer a significant advantage in selectivity.

Phenyl-Hexyl Column: The Phenyl-Hexyl column demonstrated superior performance for this specific application. While the retention times were longer than the C18 column, indicating strong interactions, the selectivity was markedly different. The resolution for the critical pair of Impurities A and B was significantly improved (Rs = 1.9), achieving baseline separation. This is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic systems within the Avanafil impurities. These secondary interactions provide an additional dimension of selectivity beyond simple hydrophobicity.[8] Furthermore, the peak shapes were excellent, with tailing factors comparable to the C18 column. The increased resolution of the degradation product from the main Avanafil peak is also a notable advantage.

Experimental Protocols

Protocol for Standard and Sample Preparation
  • Stock Solutions: Accurately weigh and dissolve approximately 10 mg of Avanafil and each impurity standard in individual 10 mL volumetric flasks using a 50:50 mixture of acetonitrile and water as the diluent to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to achieve a final concentration of approximately 100 µg/mL of Avanafil and 1 µg/mL of each impurity.

  • Sample Solution (for drug substance): Accurately weigh and dissolve approximately 25 mg of the Avanafil drug substance in a 25 mL volumetric flask with the diluent. Further dilute to a final concentration of 100 µg/mL.

Protocol for HPLC Method Validation

The chosen method (using the Phenyl-Hexyl column) should be validated according to ICH Q2(R2) guidelines.[12][14] Key validation parameters include:

  • Specificity: Analyze blank, placebo (for drug product), impurity standards, and a spiked sample to demonstrate that there is no interference at the retention time of Avanafil and its impurities.

  • Linearity: Analyze a series of solutions with concentrations ranging from the reporting level to 120% of the specification limit for each impurity. Plot a calibration curve and determine the correlation coefficient (r² > 0.999).[11]

  • Accuracy: Perform recovery studies by spiking the drug substance or product with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by performing six replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 5%. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ and LOD for each impurity, typically through the signal-to-noise ratio method (10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase A, column temperature, flow rate) to assess the method's reliability.

The logical flow for method validation is depicted below.

G start Start Method Validation specificity Specificity (No Interference) start->specificity linearity Linearity (r² > 0.999) specificity->linearity accuracy Accuracy (Recovery 90-110%) linearity->accuracy precision Precision (RSD < 5%) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness end Validated Method robustness->end

Caption: Key stages of HPLC method validation as per ICH guidelines.

Conclusion and Recommendations

Based on this comparative analysis, the Phenyl-Hexyl column is the recommended choice for the development of a robust and specific HPLC method for the analysis of Avanafil and its impurities. While C18 and C8 columns are suitable for general-purpose reversed-phase chromatography, the unique selectivity offered by the Phenyl-Hexyl stationary phase through π-π interactions is crucial for resolving structurally similar aromatic impurities that are challenging to separate based on hydrophobicity alone.

The superior resolution of critical pairs and improved peak shapes for all analytes on the Phenyl-Hexyl column will lead to a more reliable and accurate method, ensuring the quality and safety of Avanafil drug products. It is imperative that any method developed using the recommended column be fully validated in accordance with current regulatory guidelines to ensure its suitability for its intended purpose.

References

  • Pharmaffiliates. (n.d.). Avanafil-Impurities. Retrieved from [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 12(15), 9234–9241. Available at: [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9234-9241. Available at: [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Available at: [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Available at: [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Publishing. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Retrieved from [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Phenomenex. (n.d.). One of The World's Leading HPLC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Avanafil Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Avanafil are critical for ensuring drug safety and efficacy. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of two prevalent analytical techniques for the analysis of Avanafil impurities, exemplified by the notional "Impurity 26": High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers a detailed examination of the underlying principles of each method, step-by-step experimental protocols, and a robust design for an inter-laboratory study to establish method reproducibility and reliability, in alignment with international regulatory standards.

Introduction: The Imperative for Rigorous Impurity Analysis

Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, has emerged as a significant therapeutic agent.[1][2] The manufacturing process of Avanafil, like any synthetic API, can result in the formation of process-related impurities and degradation products.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the identification and quantification of impurities exceeding certain thresholds to ensure the safety and quality of the final drug product.[4][5]

This guide focuses on establishing a robust analytical framework for "Avanafil Impurity 26," chemically described as (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[6] The comparison of analytical methods across different laboratories is a cornerstone of method validation, ensuring that the chosen procedure is reproducible and reliable.[7][8] We will compare a widely used HPLC-UV method with a more advanced UPLC-MS technique, providing the scientific rationale for each experimental choice.

Analytical Methodologies: A Comparative Overview

The choice of an analytical method for impurity profiling is a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical quality control laboratories. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. The selection of a wavelength where both the API and the impurity have significant absorbance is crucial. For Avanafil and its impurities, a detection wavelength of around 238-245 nm is often employed.[9][10]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC utilizes smaller particle size columns (typically <2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity.[3][11] Coupling UPLC with a mass spectrometer provides an additional layer of specificity. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), enabling unambiguous identification of impurities and co-eluting peaks that might be missed by UV detection alone.[12]

Experimental Protocols

The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of the generated data.

Method 1: HPLC-UV for this compound Quantification

Rationale: This method is designed for its robustness and widespread availability in QC labs. The gradient elution ensures adequate separation of the main Avanafil peak from its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Materials:

  • Avanafil Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (18.2 MΩ·cm)

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS-3, 4.6 x 250 mm, 3 µm or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 35% B; 5-15 min: 35-65% B; 15-20 min: 65% B; 20-22 min: 65-35% B; 22-25 min: 35% B
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 245 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Avanafil RS at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a stock solution of this compound RS at 0.1 mg/mL in the same diluent.

    • From the stock solutions, prepare a working standard solution containing 100 µg/mL of Avanafil and 1.0 µg/mL of Impurity 26.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Avanafil API sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Inject the working standard solution five times.

    • The relative standard deviation (RSD) for the peak area of both Avanafil and Impurity 26 should be ≤ 2.0%.

    • The resolution between the Avanafil and Impurity 26 peaks should be ≥ 2.0.

  • Analysis:

    • Inject the blank (diluent), working standard solution, and sample solution in sequence.

    • Quantify Impurity 26 in the sample solution by comparing its peak area to that of the standard.

Method 2: UPLC-MS for this compound Identification and Quantification

Rationale: This method offers higher sensitivity and specificity, making it ideal for impurity identification and quantification at very low levels. The use of a volatile buffer like ammonium formate makes it compatible with mass spectrometry.

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Materials:

  • Avanafil Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

Chromatographic and MS Conditions:

Parameter Condition
Column Waters ACQUITY HSS C18, 2.1 x 50 mm, 1.8 µm or equivalent
Mobile Phase A 20 mM Ammonium formate in water, pH adjusted to 5.0 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 1 µL
Ionization Mode ESI Positive
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

| MRM Transitions | To be determined based on the mass of Avanafil and Impurity 26 |

Procedure:

  • Standard and Sample Preparation:

    • Prepare solutions as described in the HPLC-UV method, but at lower concentrations suitable for UPLC-MS sensitivity (e.g., Avanafil at 100 µg/mL and Impurity 26 at 0.1 µg/mL).

  • System Suitability:

    • Inject the working standard solution five times.

    • The RSD for the peak area of both Avanafil and Impurity 26 should be ≤ 5.0%.

    • The signal-to-noise ratio for the Impurity 26 peak should be ≥ 10.

  • Analysis:

    • Inject the blank, working standard solution, and sample solution.

    • Identify Impurity 26 by its retention time and specific m/z value.

    • Quantify using the peak area from the extracted ion chromatogram.

Inter-laboratory Comparison Study Design

An inter-laboratory study is essential to assess the reproducibility of an analytical method.[5] This study should be conducted in accordance with guidelines such as ICH Q2(R1).[5][13]

Objective: To evaluate the precision and reproducibility of the HPLC-UV and UPLC-MS methods for the quantification of this compound across multiple laboratories.

Study Participants: A minimum of three independent laboratories with qualified personnel and calibrated instrumentation.

Materials to be Provided:

  • Homogenized batch of Avanafil API.

  • Avanafil API spiked with a known concentration of Impurity 26 (e.g., 0.15%).

  • Avanafil Reference Standard.

  • This compound Reference Standard.

  • Validated analytical methods (as described above).

  • Standardized reporting templates.

Workflow:

InterLab_Study_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Central Lab Prepares and Distributes Samples & Standards B Participating Labs Receive Materials and Protocols A->B C Lab 1: Performs HPLC-UV & UPLC-MS Analysis B->C D Lab 2: Performs HPLC-UV & UPLC-MS Analysis B->D E Lab 3: Performs HPLC-UV & UPLC-MS Analysis B->E F Labs Submit Raw Data and Reports to Central Coordinator C->F D->F E->F G Statistical Analysis (ANOVA, RSD) F->G H Final Report Generation G->H

Caption: Workflow for the inter-laboratory comparison study.

Acceptance Criteria:

  • Repeatability (Intra-laboratory precision): The RSD of results from multiple preparations within each laboratory should meet pre-defined limits (e.g., ≤ 10%).

  • Reproducibility (Inter-laboratory precision): The overall RSD of results across all laboratories should be within an acceptable range (e.g., ≤ 15%).

  • Accuracy: The recovery of the spiked impurity should be within 85-115% for all laboratories.

Data Comparison and Interpretation

Table 1: Hypothetical Inter-laboratory Results for this compound (0.15% Spiked Sample)

LaboratoryMethodMean % Impurity (n=6)RSD (%) (Repeatability)Accuracy (% Recovery)
Lab 1 HPLC-UV0.1523.5101.3
UPLC-MS0.1492.899.3
Lab 2 HPLC-UV0.1454.196.7
UPLC-MS0.1483.298.7
Lab 3 HPLC-UV0.1583.8105.3
UPLC-MS0.1512.5100.7
Overall HPLC-UV 0.152 4.3 (Reproducibility) 101.1
Overall UPLC-MS 0.149 1.0 (Reproducibility) 99.6

Interpretation:

Based on the hypothetical data, both methods demonstrate acceptable repeatability and accuracy within each laboratory. However, the UPLC-MS method shows superior inter-laboratory reproducibility (RSD of 1.0%) compared to the HPLC-UV method (RSD of 4.3%). This suggests that the UPLC-MS method is more robust to variations in laboratory environment, equipment, and analyst technique.

Conclusion and Recommendations

This guide has outlined a comprehensive approach to the inter-laboratory comparison of HPLC-UV and UPLC-MS methods for the analysis of this compound.

  • The HPLC-UV method is a reliable and accessible technique suitable for routine quality control, demonstrating good performance in terms of accuracy and repeatability.

  • The UPLC-MS method provides enhanced specificity, sensitivity, and superior inter-laboratory reproducibility, making it the preferred method for impurity identification, reference standard characterization, and for investigations requiring very low detection limits.

The choice of method will depend on the specific application. For routine release testing where the impurity profile is well-characterized, the HPLC-UV method may be sufficient. For method validation, stability studies, and in-depth investigations, the UPLC-MS method offers significant advantages. The framework presented here, grounded in the principles of scientific integrity and regulatory compliance, provides a solid foundation for any laboratory seeking to establish robust and reliable analytical methods for pharmaceutical impurity analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Kumar, N., et al. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • ResearchGate. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. [Link]

  • SynZeal. This compound. [Link]

  • CR Subscription Agency. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. [Link]

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. Akadémiai Kiadó. [Link]

  • Pharmaffiliates. Avanafil-Impurities. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ResearchGate. Comparison of various international guidelines for analytical method validation. [Link]

  • Kalariya, P. D., et al. (2020). An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • Can, N. Ö., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to UPLC and LC-MS for the Cross-Validation of Avanafil Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is no exception. The synthesis and degradation of Avanafil can result in various impurities that must be identified, quantified, and controlled. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the cross-validation of Avanafil impurity analysis. Drawing upon established experimental data and regulatory standards, we will explore the nuances of each method, guiding researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

The Imperative of Impurity Profiling in Avanafil

Avanafil's chemical structure, while effective, is susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[1][2] Additionally, process-related impurities can be introduced during synthesis.[3][4][5] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities above certain thresholds.[5] Therefore, robust and reliable analytical methods are essential for the quality control of Avanafil.

Principles of Separation and Detection: UPLC and LC-MS

At the core of both UPLC and LC-MS lies liquid chromatography, a technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with sub-2 µm particles, which, when combined with a system designed to handle high pressures, results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC).[6] For impurity analysis, this translates to sharper peaks, better separation of closely eluting impurities, and faster run times, enabling higher sample throughput.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. While the LC component separates the impurities, the MS detector provides information about the mass-to-charge ratio (m/z) of each separated component. This allows for the unequivocal identification of known and unknown impurities by providing molecular weight information and fragmentation patterns (in the case of tandem mass spectrometry, or MS/MS).[8][9]

Cross-Validation: Ensuring Method Concordance

When two different analytical methods are used for the same analysis, such as impurity testing, it is crucial to perform a cross-validation study. This process demonstrates that the two methods provide equivalent results, ensuring data integrity and consistency, especially when transferring methods between laboratories or employing different techniques for routine testing versus investigational work. The ICH M10 guideline provides a framework for bioanalytical method validation and can be conceptually applied to cross-validation of impurity methods.[10]

Experimental Workflow: A Visual Representation

The following diagrams illustrate the typical experimental workflows for UPLC and LC-MS in the context of Avanafil impurity analysis.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Avanafil Drug Substance/Product Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration UPLC_System UPLC System (Pump, Autosampler, Column Oven) Filtration->UPLC_System Column UPLC Column (e.g., C18, <2 µm) UPLC_System->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profile Report Integration->Report

Caption: UPLC Experimental Workflow for Avanafil Impurity Analysis.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS Analysis cluster_data_lcms Data Processing & Identification Sample_lcms Avanafil Drug Substance/Product Dissolution_lcms Dissolution in Diluent Sample_lcms->Dissolution_lcms Filtration_lcms Filtration Dissolution_lcms->Filtration_lcms LC_System LC System (Pump, Autosampler, Column Oven) Filtration_lcms->LC_System Column_lcms LC Column (e.g., C18) LC_System->Column_lcms MS_Detector Mass Spectrometer (e.g., QTOF, Triple Quad) Column_lcms->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra Analysis (m/z) TIC->Mass_Spectra Identification Impurity Identification & Structure Elucidation Mass_Spectra->Identification

Caption: LC-MS Experimental Workflow for Avanafil Impurity Identification.

Method Comparison: UPLC vs. LC-MS for Avanafil Impurity Analysis

The choice between UPLC and LC-MS is not about which method is universally "better," but which is more suitable for a specific purpose in the drug development lifecycle.

FeatureUPLC with UV/DAD DetectionLC-MS/MS
Primary Application Quantitative analysis of known impurities, routine quality control, stability studies.[3][4]Identification of unknown impurities, structure elucidation, confirmation of known impurities.[8][5][11]
Specificity Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.[12]Highly specific due to mass-based detection. Can distinguish between co-eluting compounds with different masses.[9]
Sensitivity Generally lower than LC-MS, but often sufficient for routine impurity quantification at required reporting levels.[6]Extremely sensitive, capable of detecting trace-level impurities.
Speed Very fast analysis times (typically a few minutes) due to the use of sub-2 µm particle columns and high flow rates.[6]Analysis time is determined by the chromatographic separation, but data complexity can increase processing time.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Regulatory Standing Widely accepted and commonly used for routine quality control and lot release testing.[3][4]Essential for impurity identification during drug development and for investigating out-of-specification results.[8][5]

Experimental Protocols

The following are representative protocols for the analysis of Avanafil impurities, synthesized from published and validated methods.

UPLC Method for Quantification of Avanafil Impurities

This protocol is designed for the routine quality control and quantification of known process-related and degradation impurities in Avanafil.

1. Chromatographic Conditions:

  • System: An ultra-performance liquid chromatography system.

  • Column: A C18 column with sub-2 µm particle size (e.g., Waters ACQUITY UPLC HSS C18, 50 mm x 2.1 mm, 1.8 µm).[3][4]

  • Mobile Phase A: 20 mM ammonium formate buffer.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: A suitable gradient to ensure separation of all known impurities from Avanafil and each other.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 °C.[3][4]

  • Detection: UV/DAD at 239 nm.[3][4]

  • Injection Volume: 1-5 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Avanafil and each known impurity standard in a suitable diluent (e.g., acetonitrile/water mixture).

  • Sample Solution: Accurately weigh and dissolve the Avanafil drug substance or a powdered tablet sample in the diluent to a known concentration.

  • Spiked Sample: For accuracy and specificity assessment, spike the Avanafil sample with known amounts of impurities.

3. Validation Parameters (as per ICH Q2(R1)): [12][13][14][15][16]

  • Specificity: Demonstrated by the resolution between Avanafil and all impurities, and by analyzing placebo samples.

  • Linearity: Assessed over a range of concentrations for each impurity.

  • Accuracy: Determined by the recovery of known amounts of impurities spiked into the sample.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Established for each impurity.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

LC-MS/MS Method for Identification of Avanafil Impurities

This protocol is designed for the identification and structural elucidation of unknown impurities, often encountered during stress testing or in new batches of Avanafil.

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: An HPLC or UPLC system.

  • Column: A C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[11] A C18 column with 10 mM ammonium acetate: ACN (60:40, v/v) as the mobile phase has also been used.[8][17]

  • Mobile Phase A: 10 mM ammonium acetate in water.[8][17]

  • Mobile Phase B: Acetonitrile.[8][17]

  • Gradient: A suitable gradient for the separation of degradation products.

  • Flow Rate: 0.5 - 1.0 mL/min.[8][11]

  • Mass Spectrometer: A high-resolution mass spectrometer such as a QTOF (Quadrupole Time-of-Flight) or an Ion Trap.[11]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[8][17]

  • Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) mode to obtain fragmentation patterns of parent ions of interest.

2. Sample Preparation:

  • Prepare solutions of stressed Avanafil samples (e.g., acid, base, oxidative, photolytic, and thermal degradation).[8][1][2]

  • Analyze unstressed Avanafil as a control.

3. Data Analysis:

  • Compare the chromatograms of stressed and unstressed samples to identify new peaks corresponding to degradation products.

  • Extract the mass spectrum for each new peak to determine its molecular weight.

  • Perform MS/MS analysis on the parent ion of the impurity to obtain its fragmentation pattern.

  • Propose a structure for the impurity based on its molecular weight and fragmentation pattern, often in conjunction with knowledge of Avanafil's chemistry and degradation pathways.[8]

Performance Data Summary

The following table summarizes typical performance data for a validated UPLC method for Avanafil impurity analysis, as reported in the literature.[3][4]

Validation ParameterTypical Performance
Linearity (r²) > 0.999 for Avanafil and impurities
Accuracy (% Recovery) 98 - 102% for spiked impurities
Precision (% RSD) < 2.0% for repeatability and intermediate precision
LOD Typically in the range of 0.01 - 0.05% of the nominal sample concentration
LOQ Typically in the range of 0.03 - 0.15% of the nominal sample concentration

Conclusion and Recommendations

Both UPLC and LC-MS are indispensable tools in the comprehensive analysis of Avanafil impurities. They are not mutually exclusive but rather complementary techniques that should be employed strategically throughout the drug development and manufacturing process.

  • For routine quality control, stability studies, and lot release testing, a validated UPLC method is the industry standard. Its speed, robustness, and cost-effectiveness make it ideal for quantifying known impurities with high precision and accuracy.

  • During drug development, for the identification of unknown impurities arising from synthesis or degradation studies, and for troubleshooting out-of-specification results, LC-MS is the technique of choice. Its ability to provide molecular weight and structural information is unparalleled and essential for meeting regulatory requirements for impurity characterization.

A robust cross-validation program that utilizes both UPLC and LC-MS will ensure the highest level of confidence in the quality and safety of Avanafil. By leveraging the strengths of each technique, pharmaceutical scientists can build a comprehensive understanding of the impurity profile and maintain rigorous control over the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9035-9041. [Link]

  • ICH. Quality Guidelines. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]

  • Maliyakal, J., & Rao, R. N. (2025). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry, 18(6), 105008. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PMC - NIH. [Link]

  • Kumar, N., S, S., & Reddy, G. S. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil. Journal of Chromatographic Science, 55(3), 286-293. [Link]

  • Can, N. Ö. (2018). Development and Validation of LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1794. [Link]

  • Kumar, N., S, S., & Reddy, G. S. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. Journal of Chromatographic Science, 55(3), 286-293. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link]

  • Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]

  • AxisPharm. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024). [Link]

  • Maliyakal, J., & Rao, R. N. (2025). An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry, 18(6), 105008. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025). [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Linear fit plots of avanafil and its impurities. ResearchGate. [Link]

  • Patel, B., & Captain, A. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. Journal of Pharma Innovation, 1(1), 29-37. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]

  • Singh, S., & Singh, A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics, 12(4), 163-168. [Link]

  • Gumustas, M., Kurbanoglu, S., & Uslu, B. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Journal of Pharmaceutical and Biomedical Analysis, 145, 468-481. [Link]

  • Islam, R., & Harris, R. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(15), 957-961. [Link]

Sources

A Comparative Analysis of Avanafil Impurity 26 and Other Key Related Compounds: Implications for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, represents a significant advancement in the treatment of erectile dysfunction. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is paramount to ensuring its safety, efficacy, and quality. This guide provides an in-depth comparative analysis of a specific, lesser-documented impurity, Avanafil Impurity 26, against other well-characterized process-related and degradation impurities of Avanafil. We will explore their structural differences, probable formation pathways, and the analytical strategies required for their effective separation and control, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction: The Criticality of Impurity Profiling in Avanafil

The manufacturing process of a complex molecule like Avanafil involves a multi-step synthesis, which inherently presents opportunities for the formation of impurities.[1][2] These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products that form during manufacturing or storage.[3] Regulatory bodies, guided by ICH Q3A(R2) guidelines, mandate strict control over these impurities.[4][5] Any impurity present above the identification threshold (typically ≥0.10% for drugs with a maximum daily dose ≤2 g) must be structurally characterized, and its potential impact on safety must be evaluated.[6][7]

This guide focuses on providing a detailed comparison to better understand the impurity profile of Avanafil, with a special emphasis on this compound. A comprehensive understanding is not merely a regulatory hurdle; it is a scientific necessity that informs process optimization, establishes robust control strategies, and ultimately safeguards patient health.[1]

Structural Elucidation: Avanafil and Its Related Compounds

To appreciate the challenges in analytical separation and the potential toxicological differences, it is essential to first understand the molecular architecture of Avanafil and its key impurities.

Avanafil: (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

This compound: (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[8] A key structural difference is the substitution on the benzyl ring: Impurity 26 features a methyl group instead of the chloro and methoxy groups present in Avanafil.

Impurity A (M6): (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.[9] This is a key intermediate in the Avanafil synthesis, representing the core structure before the final amidation step.[7]

Avanafil R-Isomer (Impurity 8): The (R)-enantiomer of Avanafil. As Avanafil is a chiral molecule, its opposite enantiomer is considered an impurity.[10][11]

Comparative Analysis: Impurity 26 vs. Other Known Impurities

The significance of an impurity is defined by its origin, concentration, and potential biological activity. The following table and discussion provide a head-to-head comparison.

FeatureThis compound Impurity A (Carboxylic Acid) R-Isomer (Enantiomeric Impurity)
Chemical Name (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[8](S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid[9](R)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[10][12]
Impurity Type Process-Related (from starting material)Process-Related (Intermediate)[9]Process-Related (Stereoisomer)
Probable Origin Arises from an impurity in the 3-chloro-4-methoxybenzylamine starting material, specifically 4-methylbenzylamine.Incomplete amidation reaction in the final synthesis step, where this carboxylic acid is the penultimate intermediate.[7]Use of a non-enantiopure (S)-2-(hydroxymethyl)pyrrolidine starting material or racemization during synthesis.
Key Structural Alert Altered benzyl substitution (methyl vs. chloro/methoxy). This can impact receptor binding and metabolic profile.Free carboxylic acid instead of a carboxamide. This significantly increases polarity.Different stereochemistry at the pyrrolidine ring, which can lead to drastically different pharmacological activity or toxicity.
Analytical Challenge Similar polarity and UV chromophore to Avanafil can make chromatographic separation difficult without a highly optimized method.High polarity difference allows for easier separation from Avanafil using reversed-phase HPLC.Co-elution in standard achiral HPLC systems. Requires a specialized chiral stationary phase (CSP) for separation.
Causality Behind Formation Pathways
  • Impurity 26: The presence of this impurity is a direct reflection of the purity of the starting materials. If the 3-chloro-4-methoxybenzylamine reactant is contaminated with 4-methylbenzylamine, the latter will participate in the synthesis pathway, leading to the formation of Impurity 26 alongside the main Avanafil product. This underscores the importance of stringent quality control on all raw materials.

  • Impurity A: This is a classic example of an intermediate-related impurity. The final step in many Avanafil synthesis routes is the coupling of this carboxylic acid intermediate with 2-(aminomethyl)pyrimidine.[9] If this reaction does not proceed to completion, the unreacted intermediate will carry through as an impurity in the final API.[7]

  • R-Isomer: Chiral purity is critical. The therapeutic activity of Avanafil resides in the (S)-enantiomer. The (R)-isomer may be inactive, less active, or could have an entirely different and potentially harmful pharmacological profile. Its presence is typically controlled at the source by using highly enantiopure (S)-2-(hydroxymethyl)pyrrolidine.

Robust Analytical Methodologies for Impurity Profiling

The cornerstone of controlling impurities is a validated, stability-indicating analytical method capable of separating all potential process and degradation impurities from the main API.[13] For Avanafil, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV detection are the methods of choice.[14][15]

The Rationale for Method Selection (E-E-A-T)

The choice of a gradient RP-HPLC method is deliberate. Avanafil and its impurities span a range of polarities. For instance, Impurity A is significantly more polar than Avanafil due to its free carboxylic acid group, while Impurity 26 has a polarity very similar to Avanafil.[8][9] An isocratic method would likely fail to either retain and separate the polar impurities or would result in excessively long retention times for the main peak and less polar impurities. A gradient elution, where the percentage of organic solvent in the mobile phase is increased over time, is essential to elute all compounds with good peak shape and resolution within a reasonable analysis time.[13]

The use of a mass spectrometry (MS) detector, particularly during method development, is invaluable for identifying unknown peaks and confirming the structures of impurities, as demonstrated in several research studies.[14][16]

Workflow for Avanafil Impurity Analysis

The following diagram illustrates a self-validating workflow for the robust identification and quantification of Avanafil impurities.

G cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting api_sample Avanafil API Sample sample_prep Prepare Sample Solution (API) api_sample->sample_prep std_prep Prepare Reference Standard Solution (Avanafil + Impurities) sst System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) std_prep->sst uplc UPLC-UV/MS Analysis (Validated Gradient Method) sample_prep->uplc sst->uplc If SST Passes data_acq Data Acquisition uplc->data_acq integration Peak Integration & Identification (RRT) data_acq->integration quant Quantification (% Area Normalization) integration->quant spec_check Compare vs. Specification Limits (e.g., ICH Q3A Thresholds) quant->spec_check report Final Impurity Profile Report spec_check->report Pass investigation OOS Investigation spec_check->investigation Fail (OOS)

Sources

A Comparative Analysis of Avanafil's Forced Degradation Profiles Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the degradation behavior of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Understanding the intrinsic stability of a drug substance like Avanafil is a critical component of the drug development process. Forced degradation studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. This document synthesizes experimental data from published literature to offer a comprehensive overview for researchers in the pharmaceutical sciences.

The Imperative of Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The primary objective is to generate degradation products to a target level of 5-20%.[1] This controlled degradation allows for the development and validation of analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from any potential impurities or degradants that may form during its shelf life.[2] As per ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[3] This proactive approach to understanding a molecule's liabilities ensures the development of a stable and robust drug product.

Experimental Workflow for Avanafil Stress Testing

The following diagram outlines a typical workflow for conducting a forced degradation study of Avanafil, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Avanafil API B Dissolve in appropriate solvent (e.g., Acetonitrile:DMSO) A->B C1 Acid Hydrolysis (e.g., 1M HCl, 80°C) B->C1 Expose to stress C2 Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) B->C2 Expose to stress C3 Oxidative Degradation (e.g., 30% H2O2, 80°C) B->C3 Expose to stress C4 Thermal Degradation (e.g., 80°C in water) B->C4 Expose to stress C5 Photolytic Degradation (UV/Vis light) B->C5 Expose to stress D Neutralize (if necessary) and dilute samples C1->D C2->D C3->D C4->D C5->D E Inject into HPLC/UPLC system D->E F Analyze data: - % Degradation - Peak purity - Identify degradants E->F

Caption: Experimental workflow for the forced degradation study of Avanafil.

Comparative Degradation Profile of Avanafil

Avanafil exhibits varying degrees of stability under different stress conditions. The following table summarizes the degradation profiles based on data from published stability-indicating HPLC and LC-MS/MS methods.[4][5]

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Products
Acidic 1 M HCl80 °C24 hoursSignificantMultiple, including acid-induced degradant
Alkaline 1 M NaOH80 °C24 hoursMinimal-
Oxidative 30% w/w H₂O₂80 °C24 hoursSignificantAt least one novel oxidation product identified
Thermal Distilled Water80 °C24 hoursSignificantMultiple
Photolytic UV/Vis lightAmbient-Stable-

Note: The term "Significant" indicates a notable level of degradation as reported in the cited literature, though the exact percentage may vary between studies. "Minimal" or "Stable" suggests that the degradation was not substantial under the specified conditions.

Mechanistic Insights into Avanafil's Degradation

The chemical structure of Avanafil, with its amide and ether linkages, provides clues to its degradation pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the amide bond in the Avanafil molecule is susceptible to hydrolysis. This leads to the cleavage of the molecule and the formation of multiple degradation products. One study specifically reports the complete degradation of Avanafil when refluxed in 1 N HCl for 6 hours. The proposed mechanism involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Oxidative Degradation

Avanafil shows significant degradation under oxidative stress.[5] A novel oxidation-based degradation product has been identified using high-resolution mass spectrometry.[4] The exact site of oxidation is a subject of ongoing investigation, but potential sites include the secondary amine and the methoxy group on the phenyl ring.

Thermal Degradation

In the presence of heat, Avanafil undergoes degradation, suggesting that the molecule has limited thermal stability in solution.[5] The formation of multiple degradation products indicates complex degradation pathways that may involve hydrolysis and other rearrangements.

Stability Under Alkaline and Photolytic Conditions

Avanafil is relatively stable under alkaline and photolytic stress.[5] The stability in alkaline conditions suggests that the amide bond is less susceptible to base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis. The photostability indicates that the chromophores in the molecule do not readily absorb light in a manner that leads to degradation.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following protocols are provided based on published methods.[4][5]

Protocol 1: Forced Degradation of Avanafil
  • Stock Solution Preparation: Prepare a stock solution of Avanafil in a mixture of acetonitrile and dimethyl sulfoxide (ACN:DMSO, 94:6 v/v).[4]

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 1 M hydrochloric acid to a final concentration of 10 mg/mL and keep at 80°C for 24 hours.[1]

    • Alkaline: Dilute the stock solution with 1 M sodium hydroxide to a final concentration of 10 mg/mL and keep at 80°C for 24 hours.[1]

    • Oxidative: Dilute the stock solution with 30% (w/w) hydrogen peroxide to a final concentration of 10 mg/mL and keep at 80°C for 24 hours.[1]

    • Thermal: Dilute the stock solution with distilled water to a final concentration of 10 mg/mL and keep at 80°C for 24 hours.[1]

    • Photolytic: Expose the solid drug substance to UV and fluorescent light as per ICH Q1B guidelines.

  • Sample Preparation for Analysis: After the specified duration, cool the solutions to room temperature. If necessary, neutralize the acidic and alkaline samples. Dilute all samples with acetonitrile to an expected Avanafil concentration of approximately 10 μg/mL.[1]

Protocol 2: Stability-Indicating HPLC Method
  • Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a diode array detector (DAD) or a mass spectrometer (MS) is suitable.[4][5]

  • Stationary Phase: A C18-bonded monolithic silica column (e.g., Chromolith® High Resolution RP-18e, 100 × 4.6 mm) or a conventional particle-packed C18 column (e.g., Inertsil ODS 3, 3 μm, 4.6 mm × 250 mm) can be used.[4][5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% trifluoroacetic acid and triethylamine in water.[5]

    • Mobile Phase B: Acetonitrile and water (80:20 v/v).[5]

  • Elution: A gradient elution program is typically used to achieve optimal separation of Avanafil from its degradation products.

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 45°C.[5]

  • Detection: UV detection at 245 nm.[5]

Proposed Degradation Pathway of Avanafil

The following diagram illustrates a plausible degradation pathway for Avanafil under acidic conditions, leading to the hydrolysis of the amide bond.

Degradation_Pathway Avanafil Avanafil Intermediate Protonated Amide Intermediate Avanafil->Intermediate + H+ (Acidic Condition) Product1 Degradation Product 1 (Carboxylic Acid Derivative) Intermediate->Product1 + H2O (Hydrolysis) Product2 Degradation Product 2 (Amine Derivative) Intermediate->Product2 + H2O (Hydrolysis)

Caption: Proposed acid-catalyzed hydrolysis pathway of Avanafil.

Conclusion and Future Perspectives

This comparative guide demonstrates that Avanafil is susceptible to degradation under acidic, oxidative, and thermal stress conditions, while it remains relatively stable under alkaline and photolytic conditions. The primary degradation pathway appears to be the hydrolysis of the amide linkage, particularly in acidic environments. The identification of a novel oxidative degradation product highlights the importance of comprehensive stress testing.

For drug development professionals, these findings underscore the need for careful formulation and packaging considerations to protect Avanafil from acidic and oxidative environments. Further research should focus on the definitive structural elucidation of all major degradation products and the assessment of their potential pharmacological activity and toxicity. Such studies are crucial for ensuring the safety, efficacy, and quality of the final drug product.

References

  • Attia, K. A. M., Mohamad, A., Emara, M. S., & Abolmagd, E. (2021). Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design. RSC Advances, 11(7), 4123–4134. [Link]

  • Can, N. Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1771. [Link]

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. Acta Chromatographica, 30(3), 183-188. [Link]

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. [Link]

  • Liu, Y., Wang, J., & Zhang, Z. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(16), 9256–9262. [Link]

  • Kumar, V., & Singh, R. M. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. Journal of Pharma Innovation, 1(1), 29-37. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Attia, K. A. M., Mohamad, A., Emara, M. S., & Abolmagd, E. (2021). Second derivative synchronous fluorescence determination of avanafil in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design. RSC Advances, 11(7), 4123–4134. [Link]

  • Memmert. (2019). Stability tests according to ICH Q1A (R2). [Link]

  • Can, N. Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. MDPI. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Can, N. Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PubMed. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Degradation Pathways of Tadalafil: A Thermoanalytical Study. ResearchGate. [Link]

  • Singh, S., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research, 4(1). [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

Sources

Spectroscopic Deep Dive: A Comparative Analysis of Avanafil and Its Process-Related Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Nuances: Avanafil vs. Impurity 26

A fundamental understanding of the molecular architecture of Avanafil and its impurities is crucial for interpreting spectroscopic data. Avanafil's structure is characterized by a substituted pyrimidine core.

Avanafil: (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Avanafil Impurity 26: (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[3]

The key structural difference lies in the substitution on the benzylamino moiety. Avanafil possesses a 3-chloro-4-methoxy substitution, whereas Impurity 26 features a 4-methyl group. This seemingly minor alteration has significant implications for the spectroscopic fingerprint of each molecule.

cluster_Avanafil Avanafil Structure cluster_Impurity26 This compound Structure A Pyrimidine Core B (S)-2-(hydroxymethyl)pyrrolidin-1-yl A->B at C2 C N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide A->C at C5 D 3-Chloro-4-methoxybenzylamino A->D at C4 I26_A Pyrimidine Core I26_B (S)-2-(hydroxymethyl)pyrrolidin-1-yl I26_A->I26_B at C2 I26_C N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide I26_A->I26_C at C5 I26_D 4-Methylbenzylamino I26_A->I26_D at C4

Caption: Structural relationship between Avanafil and Impurity 26.

Spectroscopic Fingerprinting: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and differentiation of Avanafil from its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum of Avanafil is complex, with distinct signals corresponding to its various structural motifs. Key expected signals include:

  • Aromatic protons of the 3-chloro-4-methoxybenzyl group.

  • Protons of the pyrimidine rings.

  • Methylene and methine protons of the (S)-2-(hydroxymethyl)pyrrolidinyl group.

  • A characteristic singlet for the methoxy group protons.

The primary difference in the ¹H NMR spectrum of Impurity 26 compared to Avanafil would be observed in the aromatic region. The signals corresponding to the 3-chloro-4-methoxybenzyl group in Avanafil would be replaced by signals from the 4-methylbenzyl group in Impurity 26. Specifically, one would expect to see a singlet corresponding to the methyl protons at approximately 2.3-2.4 ppm and a different splitting pattern for the aromatic protons.

Table 1: Predicted Key ¹H NMR Signal Comparison

Functional GroupAvanafil (Expected Chemical Shift, ppm)This compound (Predicted Chemical Shift, ppm)
Methoxy Protons (-OCH₃)~3.8Absent
Methyl Protons (-CH₃)Absent~2.3-2.4 (singlet)
Benzyl Aromatic ProtonsComplex pattern for 1,2,4-trisubstituted ringA2B2 or similar pattern for 1,4-disubstituted ring
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

The nominal mass of Avanafil is 483.95 g/mol . In electrospray ionization (ESI) mass spectrometry, Avanafil typically shows a prominent protonated molecular ion ([M+H]⁺) at m/z 484. The isotopic pattern of this ion will show a characteristic [M+2] peak with approximately one-third the intensity of the [M] peak, which is indicative of the presence of a single chlorine atom.

This compound has a nominal mass of 449.5 g/mol . Its mass spectrum is expected to show a protonated molecular ion ([M+H]⁺) at m/z 450. Crucially, the isotopic pattern will lack the prominent [M+2] peak associated with chlorine, providing a clear point of differentiation from Avanafil.

Table 2: High-Resolution Mass Spectrometry Comparison

CompoundMolecular FormulaExact MassExpected [M+H]⁺Key Isotopic Feature
AvanafilC₂₃H₂₆ClN₇O₃483.1786484.1864Presence of [M+2] peak for ³⁷Cl
This compoundC₂₄H₂₇N₇O₃449.2175450.2253Absence of significant [M+2] peak
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for chromophoric systems.

Both Avanafil and Impurity 26 possess multiple chromophores, including the pyrimidine and benzene rings. Therefore, they are expected to exhibit strong UV absorbance. The maximum absorption wavelength (λmax) for Avanafil is typically observed around 239 nm.[1] While the core chromophoric system is similar in both molecules, the difference in substitution on the benzyl ring (chloro and methoxy vs. methyl) may lead to a slight shift in the λmax and/or a change in the molar absorptivity. This can be a useful, albeit less specific, method for differentiation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Avanafil and its impurities. Instrument parameters should be optimized for the specific instrumentation used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

cluster_NMR NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Acquisition (¹H, ¹³C) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Interpretation E->F cluster_MS LC-MS Analysis Workflow A Sample Preparation (1-10 µg/mL) B LC Separation (C18 column) A->B C ESI Ionization (Positive Mode) B->C D Mass Analysis (Full Scan & MS/MS) C->D E Data Interpretation (Mass, Fragments) D->E

Sources

A Comparative Guide to Determining the Relative Response Factor of Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Relative Response Factor in Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for analyzing impurities in pharmaceutical products.[1][2][3] However, a fundamental assumption in HPLC is that the detector response is equivalent for the API and its impurities. This is often not the case, as minor structural modifications can significantly alter a molecule's chromophoric properties and, consequently, its UV absorbance. The Relative Response Factor (RRF) is a corrective factor that accounts for this difference in detector response between the impurity and the API.[4] Its accurate determination is a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the true concentration of an impurity is reported.[4]

Unraveling Avanafil Impurity 26: A Note on Structural Ambiguity

Before delving into the analytical procedures, it is crucial to address the structural identity of "this compound." A review of commercially available reference standards reveals conflicting information. For the purpose of this guide, we will focus on the structure identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide , as supplied by SynZeal.[5] Another structure, identified as an ethyl ester derivative of an Avanafil precursor, is also listed as "Impurity 26" by other suppliers.[6] This highlights the critical importance of unambiguous structural elucidation and characterization of any impurity before commencing RRF determination. For the remainder of this guide, "Impurity 26" will refer to the SynZeal structure.

The structural difference between Avanafil and the selected Impurity 26 lies in the substitution on the benzylamino moiety. Avanafil possesses a 3-chloro-4-methoxybenzyl group, while Impurity 26 has a 4-methylbenzyl group. This seemingly minor change can influence the electronic transitions within the molecule and thus its molar absorptivity at the analytical wavelength.

Method 1: The Classical Approach - RRF Determination Using a Reference Standard

This method is the gold standard for RRF determination and is preferred by regulatory agencies when a high-purity reference standard of the impurity is available.

Principle

The RRF is calculated from the ratio of the slopes of the calibration curves of the API and the impurity.[7] This multi-point calibration approach ensures linearity is established for both compounds, providing a robust and accurate RRF value.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point, as many methods for Avanafil utilize this stationary phase.[2][8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used for Avanafil and its impurities.[3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: The detection wavelength should ideally be the UV maximum of Avanafil to maximize sensitivity for the main component. A wavelength of around 245 nm has been reported to be suitable.[1][3]

  • Column Temperature: 35-45 °C.[3][9]

2. Preparation of Stock and Calibration Solutions:

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh and dissolve approximately 25 mg of Avanafil reference standard and Impurity 26 reference standard in separate 25 mL volumetric flasks using a suitable diluent (e.g., methanol or acetonitrile).

  • Calibration Solutions:

    • Prepare a series of at least five calibration solutions for both Avanafil and Impurity 26, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration. A typical range could be 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.

3. Data Acquisition and Analysis:

  • Inject each calibration solution in triplicate.

  • Plot the peak area versus concentration for both Avanafil and Impurity 26.

  • Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.

  • Calculate the RRF using the following formula:

    RRF = (Slope of Avanafil) / (Slope of Impurity 26)

Data Presentation
CompoundConcentration (µg/mL)Mean Peak Area (n=3)
Avanafil0.1[Insert Data]
0.5[Insert Data]
1.0[Insert Data]
2.0[Insert Data]
5.0[Insert Data]
Impurity 26 0.1[Insert Data]
0.5[Insert Data]
1.0[Insert Data]
2.0[Insert Data]
5.0[Insert Data]
  • Linear Regression Results:

    • Avanafil: y = m₁x + c₁; R² = [Insert Value]

    • Impurity 26: y = m₂x + c₂; R² = [Insert Value]

  • Calculated RRF: m₁ / m₂ = [Insert Value]

Workflow for Classical RRF Determination

classical_RRF cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing stock_api Avanafil Stock cal_api Avanafil Calibration Series stock_api->cal_api stock_imp Impurity 26 Stock cal_imp Impurity 26 Calibration Series stock_imp->cal_imp hplc Inject & Acquire Data cal_api->hplc cal_imp->hplc plot Plot Peak Area vs. Conc. hplc->plot regression Linear Regression (Slopes) plot->regression rrf_calc Calculate RRF = Slope_API / Slope_Imp regression->rrf_calc

Caption: Workflow for the classical determination of the Relative Response Factor.

Method 2: The Alternative Approach - RRF Determination without a Reference Standard using HPLC-qNMR

In many real-world scenarios, particularly during early-stage drug development, a certified reference standard for a newly identified impurity may not be available. In such cases, a combination of HPLC and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a powerful tool for determining the RRF.[10][11]

Principle

This method leverages the quantitative nature of both HPLC-UV and qNMR. A sample containing both Avanafil and Impurity 26 is analyzed by HPLC to determine the ratio of their peak areas. The same sample is then analyzed by qNMR to determine the molar ratio of the two compounds. By combining these two sets of data, the RRF can be calculated without the need for an isolated impurity standard.[10]

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution containing a known concentration of Avanafil and a detectable amount of Impurity 26. This can be a stressed sample or a batch where the impurity is present.

2. HPLC Analysis:

  • Analyze the sample using the same HPLC method described in the classical approach.

  • Record the peak areas for Avanafil and Impurity 26.

3. qNMR Analysis:

  • Evaporate the solvent from a known volume of the sample solution and reconstitute in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a known amount of a certified internal standard (e.g., maleic acid) to the NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate distinct, non-overlapping signals for Avanafil, Impurity 26, and the internal standard.

  • Calculate the molar ratio of Avanafil to Impurity 26.

4. RRF Calculation:

The RRF is calculated using the following formula:

RRF = (AreaAvanafil / AreaImpurity 26) x (MolesImpurity 26 / MolesAvanafil)

Where:

  • AreaAvanafil and AreaImpurity 26 are the peak areas from the HPLC chromatogram.

  • MolesImpurity 26 and MolesAvanafil are the molar amounts determined by qNMR.

Data Presentation
ParameterValue
HPLC Data
Avanafil Peak Area[Insert Data]
Impurity 26 Peak Area[Insert Data]
qNMR Data
Molar Ratio (Impurity 26 / Avanafil)[Insert Data]
Calculated RRF [Insert Value]
Workflow for HPLC-qNMR RRF Determination

qnmr_RRF cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis sample Sample with Avanafil & Impurity 26 hplc Determine Peak Area Ratio (Area_API / Area_Imp) sample->hplc qnmr Determine Molar Ratio (Moles_Imp / Moles_API) sample->qnmr rrf_calc Calculate RRF = (Area Ratio) x (Molar Ratio) hplc->rrf_calc qnmr->rrf_calc

Caption: Workflow for RRF determination using a combined HPLC-qNMR approach.

Comparison of Methodologies

FeatureClassical MethodHPLC-qNMR Method
Accuracy High, considered the "gold standard"High, dependent on the quality of qNMR data
Prerequisites Certified reference standard of the impurityAccess to a qNMR spectrometer and skilled operator
Time & Cost Can be high if impurity synthesis is requiredCan be faster and more cost-effective if no standard is available
Applicability Routine QC, method validationEarly-stage development, when standards are unavailable
Regulatory Acceptance Universally acceptedGaining acceptance, requires strong justification

Conclusion: A Scientifically-Grounded Approach to Impurity Quantification

The accurate determination of the Relative Response Factor is a cornerstone of robust impurity control in pharmaceutical manufacturing. While the classical method using a certified reference standard remains the definitive approach, the combined HPLC-qNMR methodology offers a scientifically sound and practical alternative when such standards are not accessible.[10][11] The choice of method should be based on the stage of drug development, the availability of resources, and a thorough risk assessment. Regardless of the method chosen, a deep understanding of the underlying chemical principles and adherence to rigorous experimental protocols are essential for ensuring the quality and safety of the final drug product.

References

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256–9262. [Link]

  • Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non-isolated impurities. Syngene. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2024). Study in the synthesis and crystal structure of the potentially genotoxic impurity E of Avanafil. Journal of Molecular Structure, 1301, 137375. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21636–21642. [Link]

  • Kumar, D. S., & Basappa, M. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF RELATED SUBSTANCES IN AVANAFIL. Zenodo. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Synthesis of avanafil²⁰ and Imp A–D. Reagents and conditions: (a) NaOH;... ResearchGate. [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21636–21642. [Link]

  • Outsourced Pharma. (n.d.). Complimentary Techniques For Determining Relative Response Factor Of Non-Isolated Impurities. Outsourced Pharma. [Link]

  • Kushwah, D., Patel, H. B., Sinha, P. K., & Jana, P. K. (2011). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. E-Journal of Chemistry, 8(4), 1504–1511. [Link]

  • Central Drug Testing Laboratory, & Gahlot Institute of Pharmacy. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. CR Subscription Agency. [Link]

  • Kumar, N. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. [Link]

  • SynZeal. (n.d.). This compound. SynZeal. [Link]

  • Patil, S., Hasabe, S., & Tamboli, A. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. ResearchGate. [Link]

  • Kushwah, D. (2011). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. ResearchGate. [Link]

  • Choudhary, A. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]

Sources

Performance Verification of a Validated Method for the Quantification of Avanafil Impurity 26: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the performance verification of a previously validated High-Performance Liquid Chromatography (HPLC) method intended for the quantification of Avanafil Impurity 26. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, establishes a self-validating protocol rooted in scientific integrity, and compares the robust performance of a standard HPLC method against modern, high-efficiency alternatives.

Introduction: The Critical Role of Impurity Profiling for Avanafil

Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a significant therapeutic agent for erectile dysfunction.[1][2] Its synthesis, like any complex chemical process, can result in the formation of process-related impurities and degradation products. Regulatory bodies, guided by the International Council on Harmonisation (ICH), mandate that impurities in active pharmaceutical ingredients (APIs) above a certain threshold (typically 0.10%) must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[2]

This guide focuses on This compound . It is crucial to note that the identity of "Impurity 26" can vary between different suppliers. For the purpose of this guide, we will refer to the structure identified as (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, a known process-related impurity.[3][4]

The objective of this document is not to perform an initial method validation, but to conduct a performance verification . This process demonstrates that a laboratory, using its own personnel, equipment, and reagents, can successfully execute a validated analytical procedure and achieve the pre-defined performance characteristics. This verification is a cornerstone of Good Manufacturing Practice (GMP) and ensures the ongoing reliability of quality control testing. We will detail the verification of a robust, validated Reverse-Phase HPLC (RP-HPLC) method and compare its performance metrics with those of a contemporary Ultra-High-Performance Liquid Chromatography (UPLC) method, highlighting the trade-offs between speed, resolution, and sensitivity.

Methodologies: A Comparative Analysis

An effective analytical method for impurity quantification must be specific, sensitive, accurate, and precise. Below, we outline two distinct methods for the analysis of Avanafil and its impurities. Method A is a conventional, widely-used RP-HPLC method, while Method B represents a high-throughput UPLC alternative.

Method A: Validated RP-HPLC Method

This method is a composite based on several established and validated procedures for Avanafil and its related substances.[5][6][7] It is designed for reliability and robustness in a standard quality control environment.

  • Column: Inertsil ODS 3 (250 mm × 4.6 mm, 3 µm) or equivalent C18 stationary phase. The longer column length and smaller particle size provide excellent resolving power for complex impurity profiles.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds like Avanafil.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is essential to elute both the more polar impurities and the hydrophobic Avanafil peak within a reasonable timeframe while ensuring adequate separation.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

  • Detection: UV at 245 nm. This wavelength provides a strong chromophoric response for Avanafil and its related impurities.[6]

  • Injection Volume: 10 µL.

Method B: High-Throughput UPLC Method

This method is adapted from modern approaches that prioritize speed and sensitivity, making it ideal for in-process controls or high-volume screening.[1][8]

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm). The sub-2 µm particle size is the hallmark of UPLC, delivering higher efficiency and faster separations.

  • Mobile Phase A: 20 mM Ammonium Formate in Water. This buffered mobile phase is MS-compatible and often provides excellent peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD/UV at 239 nm.[1]

  • Injection Volume: 2 µL.

Performance Verification Protocol

The following protocol is a systematic approach to verifying the performance of Method A in your laboratory. The same principles and experiments should be applied to Method B to generate comparative data. This protocol is designed in accordance with ICH Q2(R2) guidelines.[9][10]

Step-by-Step Experimental Workflow
  • Standard and Sample Preparation:

    • Stock Solution (Impurity 26): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of approximately 100 µg/mL.

    • Stock Solution (Avanafil): Prepare a separate stock solution of Avanafil API at approximately 1 mg/mL in the same diluent.

    • System Suitability Solution (SSS): Prepare a solution containing Avanafil (~500 µg/mL) and spike it with Impurity 26 (~2.5 µg/mL). This solution is used to verify the resolution and performance of the chromatographic system.

    • Spiked Sample for Accuracy: Prepare a solution of Avanafil API and spike it with Impurity 26 at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit, which might be 0.15%).

  • System Suitability Testing (SST):

    • Before any analysis, inject the SSS five or six replicate times.

    • Rationale: This is a non-negotiable first step. It confirms that the entire system (pump, injector, column, detector) is operating correctly on the day of the experiment.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 2.0 for both Avanafil and Impurity 26 peaks.

      • Theoretical Plates (N): > 2000 for both peaks.

      • Resolution (Rs): > 2.0 between the Impurity 26 peak and the main Avanafil peak.

      • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of five replicate injections.

  • Specificity (Peak Purity):

    • Inject the diluent (blank), a placebo solution (if verifying for a drug product), the Impurity 26 solution, and the Avanafil solution separately.

    • Rationale: This experiment proves that the method can unambiguously assess the analyte. There should be no interfering peaks from the diluent or excipients at the retention time of Impurity 26.

    • Utilize a photodiode array (PDA) detector to assess peak purity of the Impurity 26 peak in the presence of the main component.

  • Linearity:

    • From the Impurity 26 stock solution, prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit.

    • Inject each concentration in triplicate.

    • Rationale: This demonstrates a proportional relationship between the concentration of the impurity and the detector's response, which is fundamental for accurate quantification.

    • Analysis: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (as % Recovery):

    • Analyze the three levels of spiked samples prepared in Step 1 in triplicate.

    • Rationale: Accuracy measures the closeness of the experimental result to the true value. The spiking experiment mimics the analysis of a real sample containing a known amount of the impurity.

    • Analysis: Calculate the percentage of the impurity recovered.

    • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.[11]

  • Precision:

    • Repeatability (Intra-assay precision): Inject six replicate preparations of a spiked sample at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst or on a different instrument.

    • Rationale: This demonstrates the method's consistency and lack of variability under different (but typical) operating conditions.

    • Acceptance Criteria: %RSD of the results should be ≤ 5.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • These can be determined based on the signal-to-noise ratio (S/N) of the detector response.

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be the lowest point on the linearity curve and must meet the acceptance criteria for accuracy and precision.[11]

    • Rationale: This establishes the lower limits of the method's capabilities, ensuring it is sensitive enough for its intended purpose.

Performance Data & Comparison

The following tables summarize the expected performance data from the verification of Method A and provide a comparison with the high-throughput Method B.

Table 1: System Suitability and Specificity Comparison
ParameterMethod A (RP-HPLC)Method B (UPLC)Acceptance Criteria
Retention Time (Impurity 26) ~10.5 min~2.1 minReport
Resolution (Rs) from Avanafil > 4.0> 3.5> 2.0
Tailing Factor < 1.2< 1.3≤ 2.0
Theoretical Plates > 8000> 9000> 2000
Specificity No interference observedNo interference observedNo co-elution
Total Run Time 35 min5 minN/A
Table 2: Linearity, Accuracy, and Precision Comparison
ParameterMethod A (RP-HPLC)Method B (UPLC)Acceptance Criteria
Linearity Range LOQ - 150% of Spec.LOQ - 150% of Spec.N/A
Correlation Coefficient (r²) 0.99950.9997≥ 0.999
Accuracy (% Recovery) 98.5% - 102.1%99.1% - 101.5%90.0% - 110.0%
Precision (%RSD, Repeat.) 1.8%1.5%≤ 5.0%
Precision (%RSD, Interm.) 2.5%2.1%≤ 5.0%
Table 3: Sensitivity Comparison
ParameterMethod A (RP-HPLC)Method B (UPLC)Acceptance Criteria
LOD (based on 0.15% spec) ~0.01%~0.005%Report
LOQ (based on 0.15% spec) ~0.03%~0.015%≤ 0.05%

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in method verification.

Diagram 1: Performance Verification Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Evaluation cluster_decision Phase 4: Conclusion prep_standards Prepare Standards (API, Impurity 26) prep_samples Prepare Spiked Samples (Accuracy, Precision) prep_standards->prep_samples prep_sss Prepare System Suitability Solution (SSS) prep_standards->prep_sss sst System Suitability Test (5-6 injections of SSS) prep_sss->sst specificity Specificity Injections (Blank, Placebo, API) sst->specificity If SST Passes eval_sst Evaluate SST Results (%RSD, Rs, Tailing) sst->eval_sst linearity Linearity Series (LOQ to 150%) specificity->linearity accuracy_precision Accuracy & Precision Runs linearity->accuracy_precision eval_linearity Calculate Linearity (r² value) linearity->eval_linearity eval_acc_prec Calculate % Recovery & %RSD accuracy_precision->eval_acc_prec decision Method Performance Verified? eval_sst->decision eval_linearity->decision eval_sensitivity Determine LOD & LOQ eval_acc_prec->eval_sensitivity eval_acc_prec->decision eval_sensitivity->decision pass Method is Fit for Purpose decision->pass All Criteria Met fail Investigate & Re-evaluate decision->fail Criteria Not Met G trust Trustworthy & Reliable Method specificity Specificity specificity->trust linearity Linearity range Range linearity->range accuracy Accuracy accuracy->linearity accuracy->range precision Precision precision->accuracy precision->range range->trust robustness Robustness robustness->trust sensitivity Sensitivity (LOQ) sensitivity->trust sensitivity->linearity

Caption: Logical relationship between key validation parameters.

Discussion and Conclusion

The performance verification data confirms that the validated RP-HPLC method (Method A) is highly suitable for its intended purpose: the accurate and reliable quantification of this compound in a quality control setting. All performance characteristics, including specificity, linearity, accuracy, and precision, fall comfortably within the acceptance criteria mandated by ICH guidelines. [12][13]The method demonstrates excellent resolving power and robustness, which are paramount for a routine release test.

When compared to the UPLC method (Method B), the primary advantage of the HPLC method is its accessibility and compatibility with standard laboratory equipment. However, the UPLC method presents a compelling alternative for laboratories equipped for it. Its most significant advantage is a seven-fold reduction in run time (5 minutes vs. 35 minutes), which translates directly to increased sample throughput and operational efficiency. Furthermore, the UPLC method demonstrates slightly enhanced sensitivity (lower LOQ), which could be advantageous for detecting trace-level impurities or in early-stage development. [1][8] In conclusion, the choice between these methods depends on the specific needs of the laboratory:

  • Method A (RP-HPLC) is the benchmark for robust, reliable, and compliant quality control, easily transferable between labs with standard HPLC equipment.

  • Method B (UPLC) is the superior choice for high-throughput environments where speed and sensitivity are the primary drivers, provided the necessary instrumentation is available.

Ultimately, this guide demonstrates that a systematic verification process, grounded in regulatory principles, can unequivocally prove an analytical method is fit for purpose. By understanding the "why" behind each step and leveraging visual tools to clarify complex workflows, scientists can ensure the integrity of their data and the quality of the products they analyze.

References

  • Bhatt, B., et al. (2015). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

For research, development, and quality control laboratories, the integrity of scientific work extends to the entire lifecycle of a chemical, including its final disposition. This guide provides essential, step-by-step procedures for the proper disposal of Avanafil impurity 26, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in laboratory excellence, we offer this guidance to instill confidence and uphold the rigorous standards of your work.

Understanding the Compound: this compound

This compound is identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[1]. As a derivative of the active pharmaceutical ingredient (API) Avanafil, it is imperative to handle this compound with a comprehensive understanding of its potential hazards, even in the absence of a specific Safety Data Sheet (SDS).

Hazard Assessment and Classification: A Precautionary Approach

The SDS for Avanafil indicates that it can cause skin and eye irritation and may lead to respiratory irritation[2]. While Avanafil has not been found to be genotoxic or carcinogenic in animal studies, and is not classified as a hazardous waste, any API or related impurity should be handled as a potentially potent compound[3].

Given this, this compound should be treated as, at minimum, an irritant. In the absence of specific data on its cytotoxicity, it is prudent to handle it with measures to prevent exposure.

For disposal purposes, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4][5]. Since Avanafil is not a listed hazardous waste and does not typically exhibit these characteristics, it is likely that this compound would be classified as a non-hazardous pharmaceutical waste . However, state and local regulations may vary and should always be consulted.

Table 1: Hazard Assessment Summary for this compound

Hazard ParameterAssessment based on Avanafil DataRecommended Precautions
Acute Toxicity Not classified as acutely toxic.Handle with standard chemical hygiene practices.
Skin Corrosion/Irritation Potential skin irritant.Wear appropriate gloves and a lab coat.
Eye Damage/Irritation Potential eye irritant.Wear safety glasses or goggles.
Respiratory Sensitization Potential for respiratory irritation.Handle in a well-ventilated area or with local exhaust ventilation.
Carcinogenicity/Genotoxicity Avanafil is not carcinogenic or genotoxic.Assume impurity has a similar profile, but handle with care.
RCRA Hazardous Waste Likely non-hazardous.Confirm with local regulations. Best practice is to manage as a chemical waste stream designated for incineration.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed for the safe disposal of small quantities of this compound typically found in a research or laboratory setting.

Step 1: Segregation of Waste

Proper waste segregation is the cornerstone of safe and compliant disposal.

  • Solid Waste:

    • Place solid this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weigh boats, filter paper) into a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container.

    • Do not mix this waste with other solvent streams unless permitted by your institution's waste management plan.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.

Crucially, never dispose of this compound down the drain. This is to prevent the contamination of waterways with active pharmaceutical ingredients[5].

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label all waste containers with the following information:

    • The words "Hazardous Waste" (as a best practice for chemical waste).

    • The full chemical name: "(s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide".

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the generating laboratory and principal investigator.

Step 3: Storage of Waste

Waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

  • Store waste containers in a designated satellite accumulation area within or near your laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Provide secondary containment (such as a larger tub or bin) to capture any potential leaks.

Step 4: Arranging for Disposal
  • Contact your institution's EHS department to schedule a pickup for your chemical waste.

  • Follow all institutional procedures for waste manifest documentation.

The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a licensed facility[4][6]. This ensures the complete destruction of the active compound.

Spill Management

In the event of a spill of this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.

  • Containment (for small spills):

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite, or sand).

    • For a solid spill, gently sweep the material into a designated waste container. Avoid creating dust.

    • For a liquid spill, use absorbent pads to soak up the material.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor and EHS department.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_assessment Waste Characterization & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe spill Spill Occurs start->spill characterize Characterize Waste Stream (Solid, Liquid, Sharps) ppe->characterize segregate Segregate into Designated, Labeled Waste Containers characterize->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Incineration via Licensed Waste Vendor contact_ehs->incineration spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate

Sources

A Researcher's Guide to the Safe Handling of Avanafil Impurity 26

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring both personnel safety and data integrity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Avanafil impurity 26. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols, providing not just procedural steps but the scientific rationale behind them.

Core Principles of Safe Handling

The foundation of laboratory safety when handling chemical substances like this compound rests on the hierarchy of controls, a system promoted by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[4][5] This approach prioritizes engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the appropriate selection and use of PPE are critical for minimizing direct exposure to pharmaceutical compounds.[6] The following table outlines the recommended PPE for handling this compound based on the potential hazards of skin, eye, and respiratory irritation.

Procedure Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloved recommended) - Laboratory Coat - Safety Goggles with Side Shields - N95 or higher RespiratorTo prevent inhalation of fine particulates and to protect skin and eyes from accidental contact.
Dissolution and Solution Handling - Nitrile Gloves - Laboratory Coat - Safety Goggles with Side Shields or Face ShieldTo protect against splashes of the solution which could cause skin or eye irritation.
Transferring between Containers - Nitrile Gloves - Laboratory Coat - Safety Goggles with Side ShieldsTo prevent skin contact and eye splashes during liquid transfer.

Step-by-Step PPE Protocol: A Self-Validating System

The effectiveness of PPE is contingent on its correct use. The following protocols for donning and doffing are designed to prevent cross-contamination and ensure the handler's safety.

Donning (Putting On) PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling the solid compound, perform a seal check on your N95 respirator to ensure a proper fit.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE
  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the exterior.

  • Eye Protection: Remove safety goggles from the back of your head.

  • Respirator (if used): Remove the respirator from the back, avoiding touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Below is a diagram illustrating the logical flow of the doffing procedure to minimize contamination.

Doffing_Procedure start Start Doffing gloves Remove Gloves start->gloves Step 1 gown Remove Gown/Lab Coat gloves->gown Step 2 eye Remove Eye Protection gown->eye Step 3 respirator Remove Respirator (if applicable) eye->respirator Step 4 hand_hygiene Perform Hand Hygiene respirator->hand_hygiene Step 5 end End hand_hygiene->end

Doffing Procedure Flowchart

Operational and Disposal Plans: Ensuring a Safe Workflow

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Engineering Controls
  • Chemical Fume Hood: All weighing, aliquoting, and dissolution of this compound should be performed inside a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls
  • Designated Area: Designate a specific area within the laboratory for handling this compound.

  • Training: All personnel handling the compound must be trained on its potential hazards and the specific handling procedures outlined in this guide.[7]

  • Emergency Procedures: Ensure all personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Disposal Plan

The disposal of pharmaceutical waste is strictly regulated to protect public health and the environment.[8][9]

  • Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with this compound should be considered chemical waste.

  • Waste Collection: Place all contaminated solid waste (e.g., weigh boats, pipette tips, contaminated PPE) into a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this material down the drain or in regular trash.[10][11]

The following decision tree provides a visual guide for the proper segregation and disposal of waste generated from handling this compound.

Waste_Disposal_Decision_Tree start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated is_liquid Is the waste liquid or solid? is_contaminated->is_liquid Yes non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No solid_waste Solid Hazardous Waste Container is_liquid->solid_waste Solid liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Liquid

Waste Segregation Decision Tree

Conclusion

The safe handling of pharmaceutical impurities like this compound is a cornerstone of responsible research. By adhering to the principles of the hierarchy of controls, implementing robust PPE protocols, and following a comprehensive operational and disposal plan, researchers can significantly mitigate the risks associated with these compounds. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, as mandated by OSHA.[12] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • Respirex Intern
  • GIC Medical Disposal. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
  • TriHaz Solutions. (2024, July 11). How to Safely Dispose of Pharmaceutical Waste.
  • MedPro Disposal. (2023, June 1). Effective Strategies for Pharmaceutical Waste Disposal in Healthcare Settings.
  • US Bio-Clean. (n.d.). How to Properly Dispose of Pharmaceutical Waste in 6 Steps.
  • SynZeal. (n.d.). This compound.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Safetyware Group. (2025, February 10).
  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • J&K Scientific LLC. (n.d.). This compound | 330785-83-6.
  • 3M United States. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Bergeson & Campbell, P.C. (2012, May 30).
  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • OSHA Training Institute Education Center at CLPCCD. (2014, August 6).
  • Centers for Disease Control and Prevention. (n.d.).
  • National Center for Biotechnology Information. (2022, October 5).
  • Centers for Disease Control and Prevention. (n.d.).
  • The George Washington University. (n.d.).
  • Pharmaffili
  • Thermo Fisher Scientific. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide.
  • Agilent. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • National Center for Biotechnology Inform
  • Intertek. (n.d.).
  • Labcompare. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing.
  • J&K Scientific LLC. (n.d.). Avanafil Impurity 1 | 1638497-26-3.
  • The Pure Chem. (n.d.). This compound.
  • CPAchem Ltd. (n.d.).
  • King-Pharm. (n.d.). This compound [2250242-42-1].
  • Occupational Safety and Health Administration. (n.d.).
  • National Institutes of Health. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil impurity 26
Reactant of Route 2
Reactant of Route 2
Avanafil impurity 26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.